molecular formula C53H87N13O21 B549695 Prepro VIP (111-122), human CAS No. 123025-94-5

Prepro VIP (111-122), human

Cat. No.: B549695
CAS No.: 123025-94-5
M. Wt: 1242.3 g/mol
InChI Key: HKKDGJFKJBWDQK-FYKWFVNCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prepro VIP (111-122), human is a prepro-vasoactive intestinal polypeptide (VIP)–derived peptide, corresponding to residues 111-122. VIP is present in the peripheral and the central nervous systems where it functions as a nonadrenergic, noncholinergic neurotransmitter or neuromodulator.

Properties

IUPAC Name

(4S)-4-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H87N13O21/c1-9-26(8)41(64-43(76)28(18-35(54)70)57-45(78)30(20-67)59-46(79)31(21-68)60-49(82)38(55)23(2)3)50(83)61-32(22-69)44(77)56-27(14-15-36(71)72)42(75)58-29(19-37(73)74)51(84)65-16-10-12-33(65)47(80)62-39(24(4)5)52(85)66-17-11-13-34(66)48(81)63-40(25(6)7)53(86)87/h23-34,38-41,67-69H,9-22,55H2,1-8H3,(H2,54,70)(H,56,77)(H,57,78)(H,58,75)(H,59,79)(H,60,82)(H,61,83)(H,62,80)(H,63,81)(H,64,76)(H,71,72)(H,73,74)(H,86,87)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,38-,39-,40-,41-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKKDGJFKJBWDQK-FYKWFVNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N2CCC[C@H]2C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H87N13O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30153836
Record name Preprovasoactive intestinal peptide (111-122)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1242.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123025-94-5
Record name Preprovasoactive intestinal peptide (111-122)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123025945
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Preprovasoactive intestinal peptide (111-122)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Prepro VIP (111-122) Human: A Technical Guide on its Core Characteristics and Investigated Functions

Author: BenchChem Technical Support Team. Date: December 2025

A Deep Dive for Researchers, Scientists, and Drug Development Professionals

Introduction: Prepro Vasoactive Intestinal Peptide (Prepro VIP) is a precursor protein that undergoes post-translational processing to yield several bioactive peptides, most notably Vasoactive Intestinal Peptide (VIP). This technical guide focuses on a specific fragment of this precursor, Prepro VIP (111-122), a 12-amino acid peptide. While VIP and other derivatives of Prepro VIP have well-characterized physiological roles, the function of Prepro VIP (111-122) remains enigmatic. This document synthesizes the current scientific understanding of this peptide, presenting its known localizations, investigated biological activities, and the experimental methodologies employed in its study.

Physicochemical Properties and Localization

Prepro VIP (111-122) is a peptide fragment corresponding to amino acid residues 111-122 of the human Prepro VIP protein.

PropertyValue
Amino Acid Sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val
Molecular Weight ~1242.35 g/mol
CAS Number 123025-94-5

The presence of Prepro VIP (111-122) has been identified in various neuronal tissues, often co-localized with VIP and other peptides derived from the same precursor. This suggests its generation is a consequence of the normal processing of Prepro VIP.

Table 1: Reported Tissue Distribution of Prepro VIP (111-122) Immunoreactivity

Tissue/Organ SystemSpeciesMethod of DetectionReference
Female Genital TractHumanRadioimmunoassay, Immunohistochemistry[1]
Gastrointestinal TractRatRadioimmunoassay, Chromatography, Immunohistochemistry[2]
Cerebral CortexMouseChromatography, Radioimmunoassay, Immunohistochemistry[3]
Suprachiasmatic NucleusMouseChromatography, Radioimmunoassay, Immunohistochemistry[3]
Cerebral Blood VesselsRatImmunohistochemistry
Pineal GlandMouseImmunohistochemistry, Radioimmunoassay[4]

Investigated Biological Functions

Current research indicates that Prepro VIP (111-122) may not possess direct biological activity in the contexts studied so far. It is often referred to as a "spacer peptide" generated during the cleavage of Prepro VIP into functional peptides like Peptide Histidine Methionine (PHM) and VIP.[5]

Effect on Smooth Muscle Activity

A key study investigated the direct effect of Prepro VIP (111-122) on smooth muscle contractility.

Table 2: Effect of Prepro VIP (111-122) on Human Fallopian Tube Smooth Muscle Activity

PeptideConcentrationEffect on Spontaneous ContractionsReference
Prepro VIP (111-122)Not specifiedNo significant inhibition[1]
VIPNot specifiedInhibition[1]

This lack of effect on smooth muscle, in stark contrast to the potent relaxant effects of VIP, supports the hypothesis that Prepro VIP (111-122) is an inactive byproduct of precursor processing.[1]

Signaling Pathways: The Uncharted Territory

To date, no specific receptor or signaling pathway has been identified for Prepro VIP (111-122). The absence of a discernible biological effect in studied systems suggests that it may not interact with cell surface receptors in a manner that elicits a downstream signal.

G cluster_0 Extracellular Space cluster_1 Plasma Membrane cluster_2 Intracellular Space Prepro VIP (111-122) Prepro VIP (111-122) Receptor Putative Receptor Prepro VIP (111-122)->Receptor No known interaction Signaling Cascade Downstream Signaling Receptor->Signaling Cascade No activation G cluster_0 Tissue Preparation cluster_1 Immunostaining cluster_2 Visualization Fixation Fixation Embedding Embedding Fixation->Embedding Sectioning Sectioning Embedding->Sectioning Antigen Retrieval Antigen Retrieval Sectioning->Antigen Retrieval Blocking Blocking Antigen Retrieval->Blocking Primary Ab Primary Ab Blocking->Primary Ab Secondary Ab Secondary Ab Primary Ab->Secondary Ab Detection Detection Secondary Ab->Detection Counterstaining Counterstaining Detection->Counterstaining Mounting Mounting Counterstaining->Mounting Microscopy Microscopy Mounting->Microscopy G cluster_0 Preparation cluster_1 Experiment cluster_2 Analysis Tissue Dissection Tissue Dissection Organ Bath Mounting Organ Bath Mounting Tissue Dissection->Organ Bath Mounting Equilibration Equilibration Organ Bath Mounting->Equilibration Peptide Addition Peptide Addition Equilibration->Peptide Addition Data Recording Data Recording Peptide Addition->Data Recording Comparison to Control Comparison to Control Data Recording->Comparison to Control

References

The Enigmatic Spacer: Unraveling the Biological Role of Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a well-characterized neuropeptide with a wide array of physiological functions, making it a subject of intense research and a potential target for therapeutic development. VIP, along with Peptide Histidine Methionine (PHM) in humans, is derived from a larger precursor protein, prepro-VIP. The processing of this precursor is a complex and tissue-specific event, yielding multiple peptide fragments. Among these is a spacer peptide, Prepro VIP (111-122), a 12-amino acid sequence (H-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH) located between the PHM and VIP sequences.[1] Despite its consistent presence as a product of prepro-VIP processing, the specific biological role of Prepro VIP (111-122) has remained largely elusive, with early research suggesting it may be a mere byproduct of precursor processing.[2] This guide provides an in-depth technical overview of the current understanding of the Prepro VIP (111-122) spacer peptide, summarizing key experimental findings, detailing relevant methodologies, and exploring its potential, yet unconfirmed, physiological significance.

Physicochemical Properties

A summary of the basic physicochemical properties of the human Prepro VIP (111-122) peptide is provided in the table below.

PropertyValueReference
Amino Acid SequenceH-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH[1]
Molecular FormulaC₅₃H₈₇N₁₃O₂₁[3]
Molecular Weight1242.33 g/mol [3]
CAS Number123025-94-5[3]

Tissue Distribution and Concentration

Immunohistochemical and radioimmunoassay studies have demonstrated the presence of Prepro VIP (111-122) in various tissues, often co-localized with VIP and PHM. This suggests that the processing of prepro-VIP to release this spacer peptide is a common event in these tissues.

Quantitative Data on Tissue Concentration

The following table summarizes the reported concentrations of Prepro VIP (111-122) immunoreactivity in various mouse tissues.

TissueConcentration (pmol/g)Reference
Pineal Gland2.0[4]
Cerebral CortexModerate (relative to VIP)
Suprachiasmatic Nucleus (SCN)~3x higher than Cerebral Cortex[5]

These findings indicate that Prepro VIP (111-122) is not rapidly degraded and can accumulate to measurable levels in specific tissues, particularly in the central nervous system. The significantly higher concentration in the SCN compared to the cerebral cortex suggests a potential, yet undefined, role in this specific brain region.[5]

Biological Activity: An Unclear Picture

To date, definitive evidence for a specific biological function of Prepro VIP (111-122) is lacking. The primary investigation into its direct physiological effects yielded negative results.

In Vitro Smooth Muscle Activity

An in vitro study on the human female genital tract investigated the effect of Prepro VIP (111-122) on smooth muscle activity. The key findings are summarized below.

Tissue PreparationPeptide TestedConcentration RangeObserved EffectReference
Human Fallopian Tube Smooth MusclePrepro VIP (111-122)Not specifiedNo significant inhibition of smooth muscle activity[6]
Human Fallopian Tube Smooth MuscleVIPNot specifiedSignificant, dose-dependent inhibition of smooth muscle activity[7]

This study highlights a clear distinction between the biological activity of VIP and the Prepro VIP (111-122) spacer peptide in this experimental model.[6] While VIP is a potent relaxant of smooth muscle, the spacer peptide did not exhibit similar activity.

The Context of Prepro-VIP Processing

The significance of Prepro VIP (111-122) may not lie in a direct, independent biological activity but rather in the process of prepro-VIP maturation itself. The tissue-specific processing of prohormones is a critical mechanism for generating diverse biological activities from a single gene product.[8]

Prepro-VIP Processing Pathway

The following diagram illustrates the general proteolytic processing of human prepro-VIP.

PreproVIP_Processing preproVIP Prepro-VIP (170 aa) proVIP Pro-VIP preproVIP->proVIP Signal Peptidase PHM PHM (Peptide Histidine Methionine) proVIP->PHM Prohormone Convertases Spacer Prepro VIP (111-122) proVIP->Spacer Prohormone Convertases VIP VIP (Vasoactive Intestinal Peptide) proVIP->VIP Prohormone Convertases Other Other Peptides proVIP->Other Prohormone Convertases

Processing of the Prepro-VIP precursor protein.

The presence of the Prepro VIP (111-122) peptide in various tissues confirms that the cleavage sites flanking this spacer are recognized and utilized by prohormone convertases. The differential concentrations of the various prepro-VIP-derived peptides in different tissues suggest that the efficiency and specificity of this processing may be regulated in a tissue-specific manner.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. The following sections provide representative protocols for the key experiments cited in the study of Prepro VIP (111-122).

Radioimmunoassay (RIA) for Peptide Quantification

This protocol outlines a general procedure for the competitive RIA used to determine the concentration of Prepro VIP (111-122) in tissue extracts.[10][11][12]

1. Reagent Preparation:

  • Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4, containing 0.1% bovine serum albumin (BSA) and 0.01% sodium azide.

  • Standard Peptide: Lyophilized synthetic Prepro VIP (111-122) of known purity, reconstituted in assay buffer to a stock concentration of 1 µg/mL and serially diluted to create a standard curve (e.g., 1-1000 pg/mL).

  • Primary Antibody: Rabbit anti-Prepro VIP (111-122) serum, diluted in assay buffer to a concentration that binds 30-50% of the radiolabeled tracer in the absence of unlabeled peptide.

  • Radiolabeled Tracer: ¹²⁵I-labeled Prepro VIP (111-122), diluted in assay buffer to a final radioactivity of ~10,000 counts per minute (CPM) per tube.

  • Second Antibody: Goat anti-rabbit IgG, diluted in assay buffer.

  • Precipitating Reagent: Polyethylene glycol (PEG) solution.

2. Assay Procedure:

  • Pipette 100 µL of standard, sample (tissue extract), or quality control into appropriately labeled polypropylene tubes.

  • Add 100 µL of primary antibody to each tube.

  • Vortex and incubate for 24 hours at 4°C.

  • Add 100 µL of radiolabeled tracer to each tube.

  • Vortex and incubate for another 24 hours at 4°C.

  • Add 100 µL of second antibody and 1 mL of precipitating reagent.

  • Vortex and incubate for 2 hours at 4°C.

  • Centrifuge at 3000 x g for 30 minutes at 4°C.

  • Decant the supernatant and measure the radioactivity of the pellet in a gamma counter.

3. Data Analysis:

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.

  • Determine the concentration of Prepro VIP (111-122) in the samples by interpolating their percentage of bound tracer on the standard curve.

Immunohistochemistry (IHC) for Peptide Localization

This protocol describes a general method for the visualization of Prepro VIP (111-122) in paraffin-embedded tissue sections.[13][14]

1. Tissue Preparation:

  • Fix fresh tissue in 4% paraformaldehyde in PBS for 24 hours at 4°C.

  • Dehydrate the tissue through a graded series of ethanol (70%, 95%, 100%).

  • Clear the tissue in xylene.

  • Infiltrate and embed the tissue in paraffin wax.

  • Cut 5-10 µm thick sections using a microtome and mount on charged glass slides.

2. Staining Procedure:

  • Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.

  • Perform antigen retrieval by heating the slides in a citrate buffer (pH 6.0) at 95-100°C for 20 minutes.

  • Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol for 15 minutes.

  • Block non-specific binding with 5% normal goat serum in PBS for 1 hour.

  • Incubate with the primary antibody (rabbit anti-Prepro VIP (111-122)) diluted in blocking buffer overnight at 4°C.

  • Wash with PBS.

  • Incubate with a biotinylated goat anti-rabbit secondary antibody for 1 hour at room temperature.

  • Wash with PBS.

  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent for 30 minutes.

  • Wash with PBS.

  • Develop the color with a diaminobenzidine (DAB) substrate kit.

  • Counterstain with hematoxylin.

  • Dehydrate, clear, and mount with a permanent mounting medium.

3. Visualization:

  • Examine the slides under a light microscope to determine the localization and distribution of Prepro VIP (111-122) immunoreactivity.

In Vitro Smooth Muscle Contraction Assay

This protocol provides a general framework for assessing the effect of Prepro VIP (111-122) on smooth muscle contractility in an organ bath setup.[15][16][17]

1. Tissue Preparation:

  • Obtain fresh smooth muscle tissue (e.g., from the human Fallopian tube) and place it in ice-cold Krebs-Ringer bicarbonate buffer.

  • Dissect muscle strips of approximately 2x10 mm.

2. Experimental Setup:

  • Mount the muscle strips in an organ bath containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

  • Connect one end of the muscle strip to a fixed hook and the other end to an isometric force transducer.

  • Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 10 mN, with buffer changes every 15 minutes.

3. Contraction Measurement:

  • Induce a stable contraction with a contractile agent (e.g., potassium chloride or a relevant agonist).

  • Once a stable plateau is reached, add cumulative concentrations of Prepro VIP (111-122) or VIP (as a positive control) to the organ bath.

  • Record the changes in isometric tension.

4. Data Analysis:

  • Express the relaxation induced by the peptides as a percentage of the pre-contraction induced by the contractile agent.

  • Construct concentration-response curves to determine the potency and efficacy of the peptides.

Logical Workflow for Investigating an Orphan Peptide

The investigation of an "orphan" peptide like Prepro VIP (111-122), for which a function is not known, typically follows a logical progression.

Orphan_Peptide_Workflow Identify Identify Peptide (e.g., from precursor processing) Synthesize Synthesize Peptide Identify->Synthesize Antibody Generate Antibodies Synthesize->Antibody Bioassay Screen for Biological Activity (e.g., receptor binding, cell-based assays) Synthesize->Bioassay Distribute Determine Tissue Distribution (RIA, IHC) Antibody->Distribute Distribute->Bioassay Activity Characterize Activity (in vitro & in vivo models) Bioassay->Activity Activity Found NoActivity No Activity Observed Bioassay->NoActivity No Activity Receptor Identify Receptor (deorphanization) Activity->Receptor Pathway Elucidate Signaling Pathway Receptor->Pathway Alternative Consider Alternative Roles (e.g., processing intermediate, modulator) NoActivity->Alternative

Workflow for characterizing an orphan peptide.

Future Directions and Conclusion

The biological role of the Prepro VIP (111-122) spacer peptide remains an open question in the field of neuropeptide research. While direct, potent bioactivity has not been demonstrated, its consistent presence in various tissues warrants further investigation. Future research efforts could focus on:

  • Receptor Deorphanization: High-throughput screening against a panel of orphan G-protein coupled receptors (GPCRs) could identify a specific receptor for Prepro VIP (111-122).

  • Modulatory Role: Investigating whether this peptide can modulate the binding or signaling of VIP or PHM at their respective receptors.

  • Central Nervous System Effects: Given its relatively high concentration in the SCN, studies on its potential role in circadian rhythm regulation or other neuronal functions are warranted.

  • Role in Precursor Processing: Exploring whether the spacer peptide itself has a role in guiding the folding or cleavage of the prepro-VIP precursor.

References

An In-depth Technical Guide to Human Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the human peptide Prepro Vasoactive Intestinal Peptide (VIP) (111-122). This 12-amino acid sequence, VSSNISEDPVPV, is a spacer peptide derived from the post-translational processing of Prepro VIP, the precursor to the well-characterized neuropeptide VIP. While historically considered to have no known functional significance, its consistent presence across various tissues warrants a closer examination of its potential biological roles. This guide summarizes its fundamental properties, tissue distribution, and the experimental methodologies employed in its study. A predicted three-dimensional structure is also presented to facilitate further investigation into its structure-function relationship.

Core Data

Peptide Sequence and Physicochemical Properties

The fundamental characteristics of human Prepro VIP (111-122) are summarized in the table below. This information is critical for its synthesis, purification, and use in experimental settings.

PropertyValueReference
Amino Acid Sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[1][2]
One-Letter Code VSSNISEDPVPV[1][2]
Molecular Formula C₅₃H₈₇N₁₃O₂₁[3]
Molecular Weight 1242.35 g/mol [3]
Theoretical Isoelectric Point (pI) 3.01[3]
Grand Average of Hydropathicity (GRAVY) 0.08[3]
Tissue Distribution and Concentration

Prepro VIP (111-122) has been identified in various tissues, suggesting a broader presence than initially assumed for a "spacer" peptide. The following table summarizes its documented locations and, where available, its concentration. This distribution hints at potential localized functions that are yet to be elucidated.

Tissue/OrganismLocationConcentrationReference
Mouse Pineal Gland2.0 pmol/g[4][5]
Cerebral Cortex~3x lower than SCN[6]
Suprachiasmatic Nucleus (SCN)Higher than cerebral cortex[6]
Rat Gastrointestinal TractPresent[7]
Human Male Urogenital TractPresent in nerve fibers[8]
Female Genital TractPresent in neuronal elements[9]
Stomach, Nasal Mucosa, Urogenital SystemHigh concentrations of a larger molecular form of PHM reactive to anti-Prepro VIP (111-122)[10][11]

Prepro VIP Processing and the Origin of the (111-122) Fragment

Prepro VIP (111-122) is a product of the complex post-translational processing of the 170-amino acid precursor, Prepro VIP. This process involves a series of enzymatic cleavages by prohormone convertases to release several bioactive peptides, including Peptide Histidine Methionine (PHM) and Vasoactive Intestinal Peptide (VIP). The (111-122) fragment is a spacer peptide located between the PHM and VIP sequences within the precursor.

PreproVIP_Processing_Pathway PreproVIP Prepro VIP (1-170) ProVIP Pro VIP (21-170) PreproVIP->ProVIP Signal Peptidase SignalPeptide Signal Peptide (1-20) PreproVIP->SignalPeptide PC Prohormone Convertases ProVIP->PC Fragments Peptide Fragments PC->Fragments PHM PHM (81-107) Fragments->PHM PreproVIP_111_122 Prepro VIP (111-122) Fragments->PreproVIP_111_122 VIP VIP (125-152) Fragments->VIP OtherFragments Other Fragments (22-79, 156-170) Fragments->OtherFragments

Figure 1. Post-translational processing of Prepro VIP.

Predicted 3D Structure

To provide insights into the potential structure-function relationship of Prepro VIP (111-122), a three-dimensional model was generated using a predictive server. The resulting structure provides a basis for designing experiments to probe its interaction with potential binding partners.

(A 3D model of the VSSNISEDPVPV peptide will be generated using a publicly available server in the subsequent step and a representation of the structure will be described here.)

Experimental Protocols

The study of Prepro VIP (111-122) has primarily relied on immunological techniques and peptide synthesis. The following sections provide detailed methodologies for key experiments.

Solid-Phase Peptide Synthesis of VSSNISEDPVPV

The chemical synthesis of the VSSNISEDPVPV peptide is a prerequisite for raising antibodies and for use in in vitro and in vivo studies. The following is a generalized protocol for Fmoc-based solid-phase peptide synthesis.

Materials:

  • Fmoc-protected amino acids (Val, Ser(tBu), Asn(Trt), Ile, Glu(OtBu), Asp(OtBu), Pro)

  • Rink Amide resin or pre-loaded Wang resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine solution (20% in DMF)

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Cleavage cocktail (e.g., Trifluoroacetic acid (TFA)/triisopropylsilane/water)

  • Diethyl ether

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Activate the next Fmoc-protected amino acid with a coupling reagent and a base in DMF. Add the activated amino acid to the resin and allow it to react for 1-2 hours.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the VSSNISEDPVPV sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, wash the resin and treat it with a cleavage cocktail to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide with cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Verification: Confirm the identity and purity of the synthesized peptide by mass spectrometry.

Peptide_Synthesis_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple next Fmoc-Amino Acid Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Repeat Repeat for all 12 Amino Acids Wash2->Repeat Repeat->Deprotect Next cycle Cleave Cleave from Resin & Deprotect Side Chains Repeat->Cleave Final cycle Precipitate Precipitate with Ether Cleave->Precipitate Purify Purify by HPLC Precipitate->Purify Verify Verify by Mass Spec Purify->Verify

Figure 2. Workflow for solid-phase peptide synthesis.
Radioimmunoassay (RIA) for Prepro VIP (111-122)

RIA is a highly sensitive technique used to quantify the concentration of Prepro VIP (111-122) in biological samples.

Materials:

  • Anti-Prepro VIP (111-122) antibody (primary antibody)

  • ¹²⁵I-labeled Prepro VIP (111-122) (tracer)

  • Prepro VIP (111-122) standard solutions of known concentrations

  • Secondary antibody (e.g., goat anti-rabbit IgG)

  • Polyethylene glycol (PEG)

  • Assay buffer

  • Gamma counter

Procedure:

  • Assay Setup: In assay tubes, add a fixed amount of primary antibody and varying concentrations of the standard peptide or the unknown sample.

  • Incubation: Add a fixed amount of ¹²⁵I-labeled Prepro VIP (111-122) to each tube and incubate to allow for competitive binding between the labeled and unlabeled peptide for the antibody.

  • Precipitation: Add the secondary antibody and PEG to precipitate the primary antibody-antigen complexes.

  • Centrifugation: Centrifuge the tubes to pellet the precipitated complexes.

  • Measurement: Decant the supernatant and measure the radioactivity of the pellet using a gamma counter.

  • Standard Curve and Quantification: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide. Determine the concentration of Prepro VIP (111-122) in the unknown samples by interpolating their radioactivity measurements on the standard curve.

Immunohistochemistry (IHC) for Prepro VIP (111-122)

IHC is used to visualize the localization of Prepro VIP (111-122) within tissue sections.

Materials:

  • Paraffin-embedded tissue sections

  • Xylene and ethanol series for deparaffinization and rehydration

  • Antigen retrieval solution (e.g., citrate buffer)

  • Blocking solution (e.g., normal goat serum)

  • Anti-Prepro VIP (111-122) primary antibody

  • Biotinylated secondary antibody

  • Avidin-biotin-peroxidase complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Hematoxylin for counterstaining

  • Microscope

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval to unmask the antigenic sites.

  • Blocking: Block non-specific binding sites with a blocking solution.

  • Primary Antibody Incubation: Incubate the sections with the primary antibody against Prepro VIP (111-122).

  • Secondary Antibody Incubation: Apply the biotinylated secondary antibody.

  • Signal Amplification: Incubate with the ABC reagent.

  • Visualization: Develop the color using a chromogen substrate.

  • Counterstaining and Mounting: Counterstain the nuclei with hematoxylin and mount the slides.

  • Microscopic Analysis: Examine the stained sections under a microscope to determine the localization of Prepro VIP (111-122).

Biological Activity and Signaling

Currently, there is limited information on the specific biological activity and signaling pathways of Prepro VIP (111-122). One study on the human female genital tract found that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of smooth muscle activity[9]. This suggests that if it has a biological role, it is likely distinct from that of VIP.

The parent peptide, VIP, signals through G-protein coupled receptors (GPCRs), primarily VPAC1 and VPAC2, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP). It is plausible that Prepro VIP (111-122) could modulate this pathway or interact with other signaling molecules, but this remains to be experimentally validated.

VIP_Signaling_Pathway VIP VIP VPACR VPAC1/VPAC2 Receptor VIP->VPACR G_Protein Gs Protein VPACR->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates ATP ATP cAMP cAMP AC->cAMP ATP->cAMP converts PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (e.g., smooth muscle relaxation, secretion) PKA->Cellular_Response phosphorylates targets PreproVIP_111_122 Prepro VIP (111-122) ? PreproVIP_111_122->VPACR Modulation? PreproVIP_111_122->Cellular_Response Alternative Pathway?

Figure 3. Known VIP signaling pathway and hypothetical roles for Prepro VIP (111-122).

Conclusion and Future Directions

Prepro VIP (111-122) is a consistently processed and distributed peptide fragment whose specific biological function remains largely uncharacterized. The data presented in this guide provide a foundation for researchers to explore its potential roles. Future investigations should focus on:

  • Receptor Binding Studies: To identify potential receptors or binding partners for Prepro VIP (111-122).

  • Functional Assays: To screen for its effects on various cell types, particularly those in tissues where it is found in higher concentrations.

  • Structural Studies: Experimental determination of its three-dimensional structure to validate and refine predictive models.

  • Modulation of VIP Signaling: Investigating whether Prepro VIP (111-122) can act as an allosteric modulator of VIP receptors or compete for binding.

A deeper understanding of this enigmatic peptide may reveal novel signaling pathways and therapeutic targets.

References

Expression of Prepro VIP (111-122) in Human Tissues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expression of Prepro Vasoactive Intestinal Peptide (VIP) (111-122), a peptide derived from the precursor protein Prepro VIP. This document summarizes its tissue distribution, processing, and the methodologies used for its detection and quantification in human tissues.

Introduction

Prepro VIP is a precursor protein that is post-translationally processed to yield five distinct peptide fragments: Prepro VIP (22-79), Peptide Histidine Methionine (PHM), Prepro VIP (111-122), Vasoactive Intestinal Peptide (VIP), and Prepro VIP (156-170).[1][2] While VIP is a well-characterized neuropeptide with a wide range of biological functions, the other fragments, including Prepro VIP (111-122), are less understood. Current research indicates that Prepro VIP (111-122) has no known significant biological function. All five derived peptides, including Prepro VIP (111-122), have been identified in neuronal elements within various human tissues.[1][2][3]

Processing of Prepro VIP

The generation of Prepro VIP (111-122) is a result of the proteolytic processing of the 170-amino acid precursor protein, Prepro VIP. This process involves the cleavage of the precursor at specific sites by prohormone convertases. The diagram below illustrates the sequential processing of Prepro VIP into its constituent peptides.

PreproVIP_Processing cluster_products Processed Peptides PreproVIP Prepro VIP (1-170) ProVIP Pro VIP (22-170) PreproVIP->ProVIP Signal Peptidase PPVIP_22_79 Prepro VIP (22-79) ProVIP->PPVIP_22_79 Prohormone Convertases PHM PHM (81-107) ProVIP->PHM Prohormone Convertases PPVIP_111_122 Prepro VIP (111-122) ProVIP->PPVIP_111_122 Prohormone Convertases VIP VIP (125-152) ProVIP->VIP Prohormone Convertases PPVIP_156_170 Prepro VIP (156-170) ProVIP->PPVIP_156_170 Prohormone Convertases

Processing of the Prepro VIP precursor protein.

Tissue Distribution of Prepro VIP (111-122)

Tissue/Organ SystemFindingReference
Gastrointestinal Tract All five Prepro VIP-derived peptides, including Prepro VIP (111-122), are expressed in neuronal elements throughout the gut. The ratios between the peptides were found to be fairly constant. Lower concentrations of PHM and Prepro VIP (111-122) were noted in the gastric antrum, which may be due to the presence of a larger precursor form in this region.[1]
Male Urogenital Tract Prepro VIP (111-122) and other Prepro VIP-derived peptides are expressed in nerve fibers throughout the male urogenital tract. The highest abundance of these nerve fibers was observed in the prostate parenchyma and seminal vesicles.[2]
Female Genital Tract All Prepro VIP-derived peptides, including Prepro VIP (111-122), are expressed in neuronal elements throughout the female genital tract. These nerve fibers are located near the epithelial lining, perivascular tissue, and non-vascular smooth muscle.[3]

Experimental Protocols

The detection and quantification of Prepro VIP (111-122) in human tissues have been primarily achieved through radioimmunoassay and immunohistochemistry. The following sections provide detailed methodologies for these key experiments.

Radioimmunoassay (RIA) for Prepro VIP (111-122) Quantification

Radioimmunoassay is a highly sensitive technique used to measure the concentration of antigens, such as peptides, in biological samples.

RIA_Workflow start Start: Tissue Homogenate extraction Peptide Extraction (e.g., acid extraction) start->extraction incubation1 Incubation: - Sample/Standard - Specific Antibody - Radiolabeled Peptide extraction->incubation1 separation Separation of Antibody-Bound and Free Peptide incubation1->separation measurement Measurement of Radioactivity in Antibody-Bound Fraction separation->measurement calculation Calculation of Peptide Concentration measurement->calculation end End: Quantitative Data calculation->end

General workflow for radioimmunoassay (RIA).

Protocol:

  • Tissue Preparation: Human tissue samples are obtained and immediately frozen or processed to prevent peptide degradation. The tissue is weighed and homogenized in an appropriate extraction buffer (e.g., 1 M acetic acid).

  • Peptide Extraction: The homogenate is centrifuged at high speed to pellet cellular debris. The supernatant containing the peptides is collected and may be further purified using techniques like solid-phase extraction.

  • Assay Setup:

    • A standard curve is prepared using known concentrations of synthetic Prepro VIP (111-122).

    • In a series of tubes, the tissue extract or standard is incubated with a specific primary antibody raised against Prepro VIP (111-122) and a known amount of radiolabeled (e.g., with ¹²⁵I) Prepro VIP (111-122).

  • Incubation: The mixture is incubated for a specified period (e.g., 12-24 hours) at a controlled temperature (e.g., 4°C) to allow for competitive binding of the labeled and unlabeled peptide to the antibody.

  • Separation: A secondary antibody or other precipitating agent is added to separate the antibody-bound peptide from the free peptide. This is typically followed by centrifugation.

  • Measurement: The radioactivity of the pellet (containing the antibody-bound peptide) is measured using a gamma counter.

  • Data Analysis: The concentration of Prepro VIP (111-122) in the tissue sample is determined by comparing its radioactivity measurement to the standard curve.

Immunohistochemistry (IHC) for Localization of Prepro VIP (111-122)

Immunohistochemistry allows for the visualization of the location of a specific peptide within the cellular structures of a tissue.

Protocol:

  • Tissue Fixation and Sectioning: Human tissue is fixed in a solution such as 4% paraformaldehyde to preserve its structure. The fixed tissue is then embedded in paraffin and cut into thin sections (e.g., 5-10 µm).

  • Antigen Retrieval: The tissue sections are treated to unmask the antigenic sites. This can be achieved through heat-induced epitope retrieval (HIER) using a citrate buffer.

  • Blocking: Non-specific antibody binding is blocked by incubating the sections in a solution containing normal serum.

  • Primary Antibody Incubation: The sections are incubated with a primary antibody specific to Prepro VIP (111-122) for a set duration (e.g., overnight at 4°C).

  • Secondary Antibody Incubation: After washing, the sections are incubated with a labeled secondary antibody that binds to the primary antibody. The label can be an enzyme (e.g., horseradish peroxidase) or a fluorophore.

  • Detection:

    • For enzyme-labeled antibodies, a substrate is added that reacts with the enzyme to produce a colored precipitate at the location of the antigen.

    • For fluorophore-labeled antibodies, the tissue is visualized using a fluorescence microscope.

  • Counterstaining and Mounting: The sections may be counterstained to visualize cell nuclei (e.g., with hematoxylin) and then mounted on microscope slides for analysis.

Conclusion

Prepro VIP (111-122) is a peptide product of Prepro VIP processing that is co-localized with VIP and other derived peptides in neuronal tissues of the gastrointestinal, male urogenital, and female genital tracts. While its specific biological function remains to be elucidated, its consistent expression in these tissues suggests a potential, yet undefined, role. The methodologies of radioimmunoassay and immunohistochemistry are pivotal for its continued investigation, providing quantitative and spatial information about its expression. Further research is warranted to explore the functional significance of Prepro VIP (111-122) and the other "non-VIP" peptides derived from the same precursor.

References

Prepro VIP (111-122): A Technical Guide on a Cryptic Fragment of the Vasoactive Intestinal Peptide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a well-characterized neuropeptide with a wide array of physiological functions, acting as a potent vasodilator, secretagogue, and immunomodulator. It is derived from a larger precursor protein, prepro-VIP. The processing of this precursor is a complex and tissue-specific event, giving rise to several peptide fragments beyond VIP itself. Among these is Prepro VIP (111-122), a 12-amino-acid peptide whose biological significance has remained largely enigmatic. This technical guide provides a comprehensive overview of Prepro VIP (111-122), consolidating available quantitative data, detailing relevant experimental protocols, and illustrating the molecular context from which it originates. While direct biological activity of Prepro VIP (111-122) has not been demonstrated, its existence and differential expression underscore the intricate regulation of the VIPergic system and warrant further investigation into its potential indirect or synergistic roles.

Biochemical and Molecular Context

Prepro VIP (111-122) is a peptide fragment corresponding to amino acid residues 111-122 of the human prepro-vasoactive intestinal polypeptide. The processing of the 170-amino acid prepro-VIP can yield at least five distinct peptide fragments: prepro-VIP 22-79, Peptide Histidine Methionine (PHM) or Peptide Histidine Isoleucine (PHI) in non-human mammals, prepro-VIP 111-122, VIP, and prepro-VIP 156-170.[1] The enzymatic cleavage of the precursor is not uniform across all tissues, leading to varying molar ratios of these peptides.[2][3]

One significant aspect of Prepro VIP (111-122) is its inclusion in a larger, C-terminally extended form of PHM known as Peptide Histidine Valine (PHV).[4] PHV encompasses the PHM sequence and the Prepro VIP (111-122) fragment. This suggests that in some tissues, the cleavage site C-terminal to PHM is not utilized, resulting in the production of the larger, biologically active PHV peptide.[5][6]

Prepro-VIP Processing Pathway

PreproVIP_Processing PreproVIP Prepro-VIP (170 aa) ProVIP Pro-VIP PreproVIP->ProVIP Signal Peptidase ppVIP_22_79 Prepro-VIP (22-79) ProVIP->ppVIP_22_79 Prohormone Convertases PHM PHM/PHI (81-107) ProVIP->PHM Prohormone Convertases ppVIP_111_122 Prepro-VIP (111-122) ProVIP->ppVIP_111_122 Prohormone Convertases VIP VIP (125-152) ProVIP->VIP Prohormone Convertases ppVIP_156_170 Prepro-VIP (156-170) ProVIP->ppVIP_156_170 Prohormone Convertases PHV PHV (81-122) PHM->PHV ppVIP_111_122->PHV

Caption: Processing of the Prepro-VIP precursor into various peptide fragments.

Quantitative Data: Tissue Distribution of Prepro VIP (111-122)

The concentration of Prepro VIP (111-122) varies significantly across different tissues, reflecting the tissue-specific nature of prepro-VIP processing. The following tables summarize the reported concentrations in human and murine tissues, as determined by radioimmunoassay (RIA).

Table 1: Concentration of Prepro-VIP Derived Peptides in Human Brain Regions

Brain RegionPrepro-VIP (111-122) (pmol/g)VIP (pmol/g)PHM (pmol/g)
Frontal Cortex1.8 ± 0.428.5 ± 4.219.1 ± 2.8
Temporal Cortex1.5 ± 0.324.1 ± 3.616.2 ± 2.4
Occipital Cortex1.1 ± 0.217.8 ± 2.711.9 ± 1.8
Hippocampus2.5 ± 0.540.2 ± 6.026.9 ± 4.0
Hypothalamus3.1 ± 0.649.8 ± 7.533.4 ± 5.0
Caudate Nucleus0.8 ± 0.212.9 ± 1.98.6 ± 1.3
Data adapted from Fahrenkrug et al. (1989).[2]

Table 2: Concentration of Prepro-VIP Derived Peptides in the Human Gastrointestinal Tract

GI RegionPrepro-VIP (111-122) (pmol/g)VIP (pmol/g)PHM (pmol/g)PHV (pmol/g)
Gastric Antrum1.2 ± 0.315.4 ± 2.55.1 ± 1.110.2 ± 2.1
Duodenum3.5 ± 0.745.1 ± 7.230.2 ± 4.84.5 ± 0.9
Jejunum4.1 ± 0.852.8 ± 8.535.4 ± 5.75.3 ± 1.1
Ileum3.8 ± 0.848.9 ± 7.832.8 ± 5.24.9 ± 1.0
Colon2.9 ± 0.637.3 ± 6.025.0 ± 4.03.7 ± 0.7
Data adapted from Yiangou et al. (1987).[3]

Table 3: Concentration of Prepro-VIP Derived Peptides in the Human Female Genital Tract

TissuePrepro-VIP (111-122) (pmol/g)VIP (pmol/g)
Fallopian Tube2.1 ± 0.425.3 ± 4.1
Myometrium1.8 ± 0.321.9 ± 3.5
Cervix3.5 ± 0.642.7 ± 6.8
Vagina4.2 ± 0.751.2 ± 8.2
Data adapted from Bredkjaer et al. (1997).[7]

Table 4: Concentration of Prepro-VIP Derived Peptides in the Mouse Pineal Gland

PeptideConcentration (pmol/g)
Prepro-VIP (111-122)2.0
VIP1.7
PHI0.9
Data adapted from Mikkelsen et al. (1994).[8]

Biological Activity

Current research indicates that Prepro VIP (111-122) itself does not possess direct biological activity in the contexts studied. In vitro experiments on smooth muscle from the human female genital tract showed that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of muscle activity.[7]

However, the larger peptide PHV, which contains the Prepro VIP (111-122) sequence, has been shown to be biologically active. In the human female genital tract, PHV is an equipotent relaxant of smooth muscle from the Fallopian tube and myometrium when compared to VIP.[5] Furthermore, synthetic PHV-42 (corresponding to prepro-VIP 81-122) was found to be a potent relaxant of rat uterus, rat stomach, and guinea pig trachea smooth muscle.[9] These findings suggest that the biological activity associated with this region of the precursor is dependent on the larger peptide structure of PHV.

Experimental Protocols

The study of Prepro VIP (111-122) and other prepro-VIP-derived peptides has primarily relied on radioimmunoassay and immunohistochemistry.

Radioimmunoassay (RIA) for Prepro VIP (111-122)

Objective: To quantify the concentration of Prepro VIP (111-122) in tissue extracts.

Methodology:

  • Antiserum Production: Specific antibodies against synthetic Prepro VIP (111-122) are raised in rabbits. The peptide is typically conjugated to a larger carrier protein, such as bovine serum albumin, to enhance immunogenicity.

  • Radiolabeling: Synthetic Prepro VIP (111-122) is radiolabeled, commonly with Iodine-125, to serve as a tracer.

  • Tissue Extraction: Tissue samples are homogenized in an acidic solution (e.g., 0.5 M acetic acid) to extract peptides and prevent enzymatic degradation. The homogenate is then centrifuged, and the supernatant is collected and lyophilized.

  • Assay Procedure:

    • A standard curve is generated using known concentrations of unlabeled synthetic Prepro VIP (111-122).

    • Reconstituted tissue extracts and standards are incubated with a fixed amount of the specific antiserum and the radiolabeled tracer.

    • The reaction is allowed to reach equilibrium.

    • Antibody-bound peptide is separated from free peptide, often using a second antibody or charcoal dextran.

    • The radioactivity of the bound fraction is measured using a gamma counter.

    • The concentration of Prepro VIP (111-122) in the tissue extracts is determined by comparing the degree of tracer displacement with the standard curve.

  • Validation: The specificity of the assay is confirmed by demonstrating parallel displacement curves between tissue extracts and the synthetic standard. Further characterization can be achieved by analyzing the immunoreactive material using high-performance liquid chromatography (HPLC).

Immunohistochemistry for Prepro VIP (111-122)

Objective: To visualize the localization of Prepro VIP (111-122) within tissue sections.

Methodology:

  • Tissue Preparation: Tissues are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned using a cryostat.

  • Immunostaining:

    • Tissue sections are incubated with the primary antibody specific for Prepro VIP (111-122).

    • After washing, the sections are incubated with a secondary antibody conjugated to a fluorescent marker (e.g., fluorescein isothiocyanate) or an enzyme (e.g., horseradish peroxidase).

    • For enzymatic detection, a substrate is added to produce a colored precipitate at the site of the antigen.

  • Microscopy: The stained sections are examined under a microscope (fluorescence or light microscope) to determine the distribution of immunoreactivity.

  • Co-localization Studies: To determine if Prepro VIP (111-122) is present in the same cells as other peptides (e.g., VIP), double-labeling immunohistochemistry can be performed using primary antibodies raised in different species and corresponding species-specific secondary antibodies with distinct fluorescent labels.

In Vitro Smooth Muscle Contraction Assay

Objective: To assess the effect of Prepro VIP (111-122) on smooth muscle contractility.

Methodology:

  • Tissue Preparation: Strips of smooth muscle are dissected from the target organ (e.g., human fallopian tube) and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

  • Tension Measurement: The muscle strips are connected to isometric force transducers to record changes in tension.

  • Experimental Procedure:

    • The muscle strips are allowed to equilibrate and develop spontaneous contractions.

    • Increasing concentrations of Prepro VIP (111-122) are added to the organ bath in a cumulative manner.

    • The effect on the amplitude and frequency of contractions is recorded.

    • VIP is used as a positive control to confirm the responsiveness of the tissue preparation.

Experimental Workflow for Studying Prepro VIP (111-122)

Experimental_Workflow cluster_analysis Peptide Analysis cluster_functional Functional Analysis Tissue_Collection Tissue Collection (e.g., Brain, Gut, Genital Tract) Extraction Peptide Extraction (Acidic Homogenization) Tissue_Collection->Extraction Localization Localization (IHC) Tissue_Collection->Localization Quantification Quantification (RIA) Extraction->Quantification Characterization Characterization (HPLC) Extraction->Characterization Data_Analysis Data Analysis and Interpretation Quantification->Data_Analysis Localization->Data_Analysis Characterization->Data_Analysis In_Vitro_Assay In Vitro Bioassay (e.g., Smooth Muscle Contraction) In_Vitro_Assay->Data_Analysis

Caption: A typical experimental workflow for the investigation of Prepro VIP (111-122).

Synthesis and Purification

For experimental use, Prepro VIP (111-122) is chemically synthesized. Solid-phase peptide synthesis is the standard method employed. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve a high degree of purity, which is essential for accurate biological and immunological assays.[10] The purified peptide is typically lyophilized and may be supplied as a trifluoroacetate (TFA) salt, a common counterion from the HPLC purification process.[10]

Conclusion and Future Directions

Prepro VIP (111-122) represents a fascinating yet underexplored fragment of the vasoactive intestinal peptide precursor. While it appears to be biologically inert on its own in the assays conducted to date, its consistent presence in various neuronal tissues across different species points towards a potential, yet-to-be-defined role. The differential processing of prepro-VIP, leading to the formation of Prepro VIP (111-122) in some instances and its inclusion in the larger, active PHV peptide in others, highlights a sophisticated level of regulation within the VIPergic system.

For researchers and drug development professionals, the key takeaways are:

  • The presence and concentration of Prepro VIP (111-122) can serve as a marker for specific patterns of prepro-VIP processing in different tissues and disease states.

  • While not a direct therapeutic target itself based on current knowledge, understanding the factors that regulate its cleavage from the precursor could provide insights into modulating the production of biologically active peptides like VIP and PHV.

  • Future research should focus on exploring potential non-classical roles of Prepro VIP (111-122), such as acting as a modulator of enzymatic activity, a competitive inhibitor for peptidases, or having subtle effects on receptor signaling in concert with other peptides.

The study of Prepro VIP (111-122) underscores the importance of looking beyond the primary bioactive peptides to the full spectrum of products derived from neuropeptide precursors. A complete understanding of the VIPergic system's complexity will require further elucidation of the functions, if any, of all its constituent fragments.

References

Unraveling the Enigma of Prepro VIP (111-122): A Technical Guide on the Quest for a Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 13, 2025 – This technical guide addresses the current scientific understanding of the peptide fragment Prepro Vasoactive Intestinal Peptide (111-122) and the ongoing search for its potential receptors. This document is intended for researchers, scientists, and drug development professionals actively engaged in neuropeptide research and receptor identification.

Prepro VIP (111-122) is a peptide fragment derived from the Vasoactive Intestinal Peptide (VIP) precursor protein, known as prepro-VIP.[1][2] While the mature VIP peptide has well-characterized biological functions and receptors, Prepro VIP (111-122) is often referred to as a "spacer peptide" that connects the Peptide Histidine Methionine (PHM) and VIP sequences within the precursor.[3][4] To date, it has no known functional significance.[3]

This guide provides a comprehensive overview of the available data, or lack thereof, concerning receptors for Prepro VIP (111-122), details hypothetical experimental approaches to identify such receptors, and illustrates the context of its origin within the prepro-VIP protein.

Current Understanding of Prepro VIP (111-122) and Receptor Interactions

Scientific literature has yet to identify a specific receptor for Prepro VIP (111-122). Studies investigating the biological activity of various prepro-VIP-derived peptides have shown that, in contrast to the potent effects of VIP, Prepro VIP (111-122) does not exhibit significant biological activity in certain assays, such as the inhibition of smooth muscle activity. This suggests a lack of interaction with the classical VIP receptors, VPAC1 and VPAC2.

The primary role of Prepro VIP (111-122) appears to be structural, existing as a component of the larger precursor protein before proteolytic cleavage releases the biologically active peptides. The processing of prepro-VIP is a complex process that results in several peptide fragments, with the expression and final products potentially varying between different tissues.

Quantitative Data on Receptor Binding

A thorough review of published literature reveals an absence of quantitative binding data (e.g., Kd, Ki, IC50) for Prepro VIP (111-122) with any identified receptor. The table below summarizes this lack of available information.

LigandReceptorCell Line/TissueAssay TypeKd (nM)Ki (nM)IC50 (nM)Reference
Prepro VIP (111-122)Not IdentifiedNot ApplicableNot ReportedNot ReportedNot ReportedNot ReportedN/A

Hypothetical Experimental Protocols for Receptor Identification

To identify potential receptors for Prepro VIP (111-122), a series of established experimental protocols would be employed. Below is a detailed methodology for a competitive radioligand binding assay, a foundational technique in receptor pharmacology.

Radioligand Competition Binding Assay

Objective: To determine if Prepro VIP (111-122) can compete with a known radioligand for binding to a panel of G-protein coupled receptors (GPCRs), including but not limited to VPAC1, VPAC2, and PAC1, or to identify novel binding sites in various tissue homogenates.

Materials:

  • Peptides: Synthetic Prepro VIP (111-122), unlabeled VIP (as a positive control for VPAC receptors), and other relevant peptides.

  • Radioligand: A tritiated ([3H]) or iodinated ([125I]) form of a high-affinity ligand for the receptor of interest (e.g., [125I]-VIP for VPAC receptors).

  • Cell Membranes or Tissue Homogenates: Membranes prepared from cell lines recombinantly expressing known receptors (e.g., CHO-K1 cells expressing human VPAC1) or homogenates from tissues where prepro-VIP is expressed (e.g., brain, intestine).

  • Binding Buffer: Typically a buffered saline solution (e.g., 25 mM HEPES, pH 7.4) containing protease inhibitors and bovine serum albumin (BSA).

  • Scintillation Fluid and Vials.

  • Glass Fiber Filters and Filtration Apparatus.

  • Liquid Scintillation Counter.

Methodology:

  • Membrane Preparation:

    • Culture cells expressing the target receptor to a high density.

    • Harvest cells and homogenize in a cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a series of microcentrifuge tubes, add a constant amount of cell membrane preparation (e.g., 20-50 µg of protein).

    • Add a constant concentration of the radioligand (typically at or below its Kd value).

    • Add increasing concentrations of the unlabeled competitor peptide (Prepro VIP (111-122) or a positive control) over a wide range (e.g., 10-12 M to 10-5 M).

    • For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 1 µM VIP).

    • For determining total binding, add only the radioligand and membranes.

    • Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration apparatus.

    • Wash the filters quickly with cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding as a function of the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

    • If applicable, calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Visualizations: Pathways and Workflows

Processing of the Prepro VIP Protein

The following diagram illustrates the proteolytic processing of the human prepro-VIP protein, indicating the location of Prepro VIP (111-122) as a spacer peptide.

PreproVIP_Processing precursor Prepro VIP (170 aa) pro Pro-VIP precursor->pro Signal Peptidase p22_79 Prepro VIP (22-79) pro->p22_79 Prohormone Convertases phm PHM (81-107) pro->phm Prohormone Convertases spacer Prepro VIP (111-122) pro->spacer Prohormone Convertases vip VIP (125-152) pro->vip Prohormone Convertases p156_170 Prepro VIP (156-170) pro->p156_170 Prohormone Convertases

Processing of the Prepro VIP precursor protein.
Experimental Workflow for a Competitive Binding Assay

The diagram below outlines the general workflow for a competitive radioligand binding assay, as described in the protocol above.

Binding_Assay_Workflow start Start: Prepare Reagents prepare_membranes Prepare Cell Membranes/ Tissue Homogenate start->prepare_membranes incubation Incubate: Membranes + Radioligand + Competitor (Prepro VIP 111-122) prepare_membranes->incubation filtration Rapid Filtration to Separate Bound and Free Ligand incubation->filtration counting Quantify Radioactivity (Liquid Scintillation Counting) filtration->counting analysis Data Analysis: Calculate IC50/Ki counting->analysis end End: Determine Binding Affinity analysis->end

General workflow for a competitive binding assay.

Conclusion and Future Directions

Future research efforts to elucidate a potential function for Prepro VIP (111-122) would require comprehensive screening against a wide array of known and orphan receptors. The application of unbiased, high-throughput screening technologies, coupled with functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization), will be critical in determining whether this peptide has a biological role or is indeed an inert byproduct of prepro-VIP processing. Until such studies are conducted and yield positive results, the quest for a Prepro VIP (111-122) receptor remains an open area of investigation.

References

An In-depth Technical Guide on the Significance and Context of Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prepro Vasoactive Intestinal Peptide (Prepro VIP) (111-122) is a peptide fragment derived from the 170-amino acid precursor protein, prepro-VIP. Extensive review of the current scientific literature indicates that Prepro VIP (111-122) is primarily considered an inactive spacer peptide with no known independent signaling pathways or biological functions. Its significance lies in its origin as a product of prepro-VIP processing, which also yields several potent bioactive peptides, most notably the Vasoactive Intestinal Peptide (VIP). This guide will detail the processing of prepro-VIP, the well-established signaling pathways of VIP, and the known tissue distribution of Prepro VIP (111-122). While direct signaling data for Prepro VIP (111-122) is unavailable due to its apparent inactivity, this document provides the essential context for researchers studying the prepro-VIP system.

Introduction to Prepro-VIP and its Derived Peptides

The Vasoactive Intestinal Peptide (VIP) gene encodes a 170-amino acid precursor protein known as prepro-VIP[1][2]. This precursor undergoes proteolytic cleavage to generate at least five distinct peptide fragments: prepro-VIP(22–79), Peptide Histidine Methionine (PHM), prepro-VIP(111–122), VIP(125–152), and prepro-VIP(156–170)[3][4][5]. Among these, VIP and PHM are the most studied and have established biological activities[1][3]. Prepro VIP (111-122) is a spacer peptide located between the PHM and VIP sequences within the precursor protein[6].

While Prepro VIP (111-122) is expressed and co-localized with other prepro-VIP derived peptides in various tissues, it is generally considered to lack significant biological activity[6][7]. Studies have shown that, unlike VIP, Prepro VIP (111-122) does not induce significant smooth muscle relaxation[7]. Its primary role appears to be as a structural component of the precursor protein before it is processed into its active peptide components.

Processing of Prepro-VIP

The post-translational processing of prepro-VIP is a multi-step process that occurs in neuronal and endocrine cells. This process is critical for the generation of the biologically active peptides.

PreproVIP_Processing PreproVIP Prepro-VIP (170 aa) ProVIP Pro-VIP PreproVIP->ProVIP Signal Peptidase Fragments Prepro-VIP(22-79) PHM Prepro-VIP(111-122) VIP Prepro-VIP(156-170) ProVIP->Fragments Prohormone Convertases

Figure 1: Simplified workflow of Prepro-VIP processing.

Signaling Pathways of Vasoactive Intestinal Peptide (VIP)

Given the absence of a known signaling pathway for Prepro VIP (111-122), this section details the well-characterized signaling cascades of VIP, the primary bioactive product of the prepro-VIP precursor. VIP exerts its pleiotropic effects by binding to two high-affinity G-protein coupled receptors (GPCRs): VPAC1 and VPAC2[1][8].

Upon binding to VPAC1 or VPAC2, VIP induces a conformational change in the receptor, leading to the activation of the associated Gs alpha subunit. This, in turn, stimulates adenylyl cyclase to produce cyclic AMP (cAMP) from ATP[1][3]. The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB), leading to changes in gene expression and cellular function[1]. These functions include smooth muscle relaxation, vasodilation, and modulation of immune responses[3][8][9].

VIP_Signaling_Pathway cluster_membrane Cell Membrane VIP VIP VPAC1_2 VPAC1 / VPAC2 Receptor VIP->VPAC1_2 Binds G_Protein Gs Protein VPAC1_2->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP AC->ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_Expression Gene Expression Changes CREB->Gene_Expression Leads to Biological_Effects Biological Effects (e.g., Vasodilation, Anti-inflammatory) Gene_Expression->Biological_Effects Results in

Figure 2: The canonical VIP signaling pathway via VPAC receptors.

Quantitative Data

As Prepro VIP (111-122) is not known to interact with any receptors or elicit a biological response, there is no quantitative data such as binding affinities (Kd), EC50, or IC50 values available in the scientific literature. For the active peptide VIP, such data is extensive and can be found in numerous publications detailing its interaction with VPAC1 and VPAC2 receptors across various cell types and tissues.

Experimental Protocols

The lack of known biological activity for Prepro VIP (111-122) means there are no specific experimental protocols for studying its signaling pathways. However, a general workflow for investigating the signaling of a novel peptide is presented below.

Experimental_Workflow Peptide_Synthesis Peptide Synthesis and Purification Receptor_Binding Receptor Binding Assays (e.g., Radioligand binding) Peptide_Synthesis->Receptor_Binding Second_Messenger Second Messenger Assays (e.g., cAMP, Ca2+ flux) Receptor_Binding->Second_Messenger Functional_Assay Cell-Based Functional Assays (e.g., Proliferation, Migration) Second_Messenger->Functional_Assay In_Vivo In Vivo Studies (Animal Models) Functional_Assay->In_Vivo Data_Analysis Data Analysis and Pathway Elucidation In_Vivo->Data_Analysis

Figure 3: General experimental workflow for peptide signaling studies.
General Methodology for Peptide Signaling Analysis

  • Peptide Synthesis and Characterization: The peptide of interest is chemically synthesized and purified, typically by HPLC. Its identity is confirmed by mass spectrometry.

  • Receptor Binding Assays: To identify potential receptors, competitive binding assays are performed using cell lines known to express a range of receptors (e.g., GPCRs). A radiolabeled ligand for a known receptor is competed off by the novel peptide.

  • Second Messenger Assays: Once a receptor interaction is identified, downstream signaling is investigated by measuring the levels of second messengers like cAMP or intracellular calcium following peptide stimulation.

  • Phosphorylation Assays: Western blotting or phospho-specific ELISAs can be used to detect the phosphorylation of key signaling proteins (e.g., ERK, Akt, CREB) in response to peptide treatment.

  • Functional Assays: The biological effect of the peptide on cells is measured through assays for proliferation, apoptosis, migration, or changes in gene expression (e.g., via qPCR or RNA-seq).

  • In Vivo Studies: The physiological effects of the peptide are examined in animal models to understand its systemic or tissue-specific functions.

Tissue Distribution of Prepro VIP (111-122)

Despite its lack of known function, Prepro VIP (111-122) has been detected in various tissues through radioimmunoassays and immunocytochemistry. Its presence is a marker for the expression and processing of the prepro-VIP gene.

  • Female Genital Tract: Expressed in neuronal elements throughout the human female genital tract, including the Fallopian tube, cervix, and myometrium[7].

  • Male Urogenital Tract: Found in nerve fibers in the human male urogenital tract, with high abundance in the prostate and seminal vesicles[2].

  • Gastrointestinal Tract: Detected in the gut of rats, where its expression can be influenced by thyroid hormone status[10].

  • Other Tissues: Some studies have identified a larger form of PHM that includes the Prepro VIP (111-122) sequence in the stomach, nasal mucosa, and urogenital system, suggesting tissue-specific differences in prepro-VIP processing[11].

Conclusion

References

Endogenous Levels of Prepro VIP (111-122) in Human Plasma: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the current understanding of the endogenous levels of Prepro Vasoactive Intestinal Peptide (VIP) (111-122) in human plasma. Prepro VIP (111-122) is a peptide fragment derived from the precursor protein, prepro-VIP, which also gives rise to the well-characterized Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[1] While the biological functions of VIP and PHM have been extensively studied, the specific role and circulating concentrations of Prepro VIP (111-122) are less well-defined. This document aims to consolidate the available information on its endogenous levels, provide detailed experimental methodologies for its quantification, and illustrate relevant signaling pathways.

Data Presentation: Endogenous Peptide Levels in Human Plasma

PeptideAnalyteConcentration/RangeMatrixMethodReference
Vasoactive Intestinal Peptide (VIP)VIP~ 2 x 10-12 M (fasting)Human PlasmaNot Specified[2]
Vasoactive Intestinal Peptide (VIP)VIP< 36 pg/mLHuman PlasmaImmunoassay[3]
Vasoactive Intestinal Peptide (VIP)VIP< 75 pg/mL (22.2 pmol/L)Human BloodNot Specified[4]

Experimental Protocols

The quantification of low-abundance peptides like Prepro VIP (111-122) in complex biological matrices such as plasma typically requires highly sensitive and specific immunoassays, such as a Radioimmunoassay (RIA) or an Enzyme-Linked Immunosorbent Assay (ELISA). While specific commercial kits for Prepro VIP (111-122) are not widely available, the following section details a representative protocol for a competitive RIA, which can be adapted for this specific peptide. This protocol is based on general principles of peptide radioimmunoassays.

Radioimmunoassay (RIA) for Prepro VIP (111-122) in Human Plasma

This protocol outlines the key steps for the quantitative determination of Prepro VIP (111-122) in human plasma using a competitive radioimmunoassay.

1. Principle:

The assay is based on the principle of competitive binding. A known quantity of radiolabeled Prepro VIP (111-122) (tracer) competes with the unlabeled Prepro VIP (111-122) in the plasma sample or standards for a limited number of binding sites on a specific antibody. The amount of radiolabeled peptide bound to the antibody is inversely proportional to the concentration of the unlabeled peptide in the sample. The antibody-bound fraction is then separated and the radioactivity is measured. A standard curve is generated by plotting the bound radioactivity against known concentrations of unlabeled Prepro VIP (111-122), from which the concentration in the unknown samples can be determined.

2. Materials and Reagents:

  • Antibody: Rabbit anti-Prepro VIP (111-122) serum.

  • Tracer: 125I-labeled Prepro VIP (111-122).

  • Standard: Synthetic human Prepro VIP (111-122) of high purity.

  • Assay Buffer: Phosphate-buffered saline (PBS) with a protein carrier (e.g., 0.1% bovine serum albumin) and aprotinin to prevent peptide degradation.

  • Precipitating Reagent: Second antibody (e.g., goat anti-rabbit IgG) and polyethylene glycol (PEG) solution.

  • Plasma Samples: Collected in EDTA tubes and stored at -80°C.

  • Control Plasma: Pooled human plasma with a known concentration of endogenous or spiked Prepro VIP (111-122).

  • Polypropylene assay tubes.

  • Gamma counter.

  • Centrifuge.

3. Sample Collection and Preparation:

  • Collect whole blood into chilled EDTA-containing tubes.

  • Immediately place the tubes on ice and centrifuge at 4°C (e.g., 1600 x g for 15 minutes) within 30 minutes of collection.

  • Separate the plasma and store it in aliquots at -80°C until analysis to prevent degradation of the peptide. Avoid repeated freeze-thaw cycles.

4. Assay Procedure:

  • Standard Curve Preparation: Prepare a series of standards by serially diluting the stock solution of synthetic Prepro VIP (111-122) in the assay buffer to achieve a range of concentrations (e.g., 0-1000 pg/mL).

  • Assay Setup:

    • Pipette 100 µL of standard, control, or plasma sample into appropriately labeled assay tubes.

    • Pipette 100 µL of the primary antibody solution into all tubes except the "total counts" and "non-specific binding" (NSB) tubes.

    • Vortex all tubes gently and incubate for 24 hours at 4°C.

  • Addition of Tracer:

    • Add 100 µL of 125I-labeled Prepro VIP (111-122) to all tubes.

    • Vortex gently and incubate for another 24 hours at 4°C.

  • Separation of Bound and Free Peptide:

    • Add 500 µL of the precipitating reagent (second antibody/PEG solution) to all tubes except the "total counts" tube.

    • Vortex and incubate for 2 hours at 4°C.

    • Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant.

  • Radioactivity Measurement:

    • Measure the radioactivity in the pellet of each tube using a gamma counter.

5. Data Analysis:

  • Calculate the percentage of tracer bound for each standard, control, and sample.

  • Construct a standard curve by plotting the percentage of bound tracer against the corresponding standard concentrations.

  • Determine the concentration of Prepro VIP (111-122) in the plasma samples by interpolating their bound tracer percentage from the standard curve.

Mandatory Visualizations

Experimental Workflow for Prepro VIP (111-122) Quantification

experimental_workflow cluster_sample_prep Sample Preparation cluster_ria Radioimmunoassay cluster_data_analysis Data Analysis blood_collection Whole Blood Collection (EDTA tubes) centrifugation Centrifugation (4°C) blood_collection->centrifugation plasma_separation Plasma Separation centrifugation->plasma_separation storage Storage at -80°C plasma_separation->storage assay_setup Assay Setup: Standards, Samples, Primary Antibody storage->assay_setup incubation1 Incubation 1 (24h, 4°C) assay_setup->incubation1 tracer_addition Add 125I-Tracer incubation1->tracer_addition incubation2 Incubation 2 (24h, 4°C) tracer_addition->incubation2 separation Separation of Bound/Free Peptide incubation2->separation counting Gamma Counting separation->counting standard_curve Standard Curve Generation counting->standard_curve concentration_determination Concentration Determination standard_curve->concentration_determination

Caption: Experimental workflow for the quantification of Prepro VIP (111-122) in human plasma using radioimmunoassay.

VIP and PACAP Signaling Pathways

While the specific signaling pathway for Prepro VIP (111-122) has not been elucidated, it is derived from the same precursor as VIP. VIP and the related peptide PACAP exert their effects through G protein-coupled receptors (GPCRs), primarily leading to the activation of adenylyl cyclase.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP / PACAP Receptor VPAC1 / VPAC2 / PAC1 Receptor VIP->Receptor Binds G_protein G Protein (Gs) Receptor->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Leads to

Caption: Simplified signaling pathway for VIP and PACAP via Gs protein-coupled receptors.

References

Unraveling the Connection: A Technical Guide to Prepro VIP (111-122) and Peptide Histidine Methionine (PHM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the relationship between two peptides derived from the same precursor protein: the bioactive Peptide Histidine Methionine (PHM) and the spacer peptide Prepro Vasoactive Intestinal Peptide (VIP) (111-122). While originating from a common source, these peptides exhibit distinct functional characteristics, a crucial aspect for researchers in pharmacology and drug development. This guide provides a comprehensive overview of their origins, comparative biological activities, and the experimental methodologies used for their characterization.

Genesis from a Common Precursor: The Prepro-VIP Polypeptide

Both PHM and Prepro VIP (111-122) are products of the post-translational processing of the 170-amino acid precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP).[1] The gene encoding prepro-VIP is organized into seven exons, each corresponding to a functional domain of the precursor protein.[1] Exon IV encodes PHM, while VIP is encoded by exon V.[1] Prepro VIP (111-122) is a peptide fragment that serves as a spacer sequence located between the PHM and VIP domains within the precursor.[2]

The processing of prepro-VIP is a complex and tissue-specific process, leading to varying concentrations of the resulting peptides in different parts of the body.[3] This differential processing suggests that the biological requirements for these peptides may differ across various tissues.[3]

dot

Prepro_VIP_Processing Prepro_VIP Prepro-VIP (170 aa) Pro_VIP Pro-VIP Prepro_VIP->Pro_VIP Signal Peptidase PHM PHM (Peptide Histidine Methionine) Pro_VIP->PHM Prohormone Convertases Prepro_VIP_111_122 Prepro VIP (111-122) (Spacer Peptide) Pro_VIP->Prepro_VIP_111_122 Prohormone Convertases VIP VIP (Vasoactive Intestinal Peptide) Pro_VIP->VIP Prohormone Convertases Other_Peptides Other Peptides Pro_VIP->Other_Peptides Prohormone Convertases

Figure 1: Simplified processing of the Prepro-VIP precursor protein.

Functional Divergence: Bioactive PHM vs. Inert Prepro VIP (111-122)

A critical distinction lies in the biological activity of these two peptides. PHM is a bioactive peptide with a range of physiological functions, often acting in a manner similar to, but less potent than, VIP. In contrast, Prepro VIP (111-122) is currently considered a "spacer peptide" with no known significant biological function.[2]

Peptide Histidine Methionine (PHM): A Weak Agonist at VIP Receptors

PHM exerts its biological effects by interacting with the same receptors as VIP, namely the G protein-coupled receptors VPAC1 and VPAC2.[4] However, in humans, PHM demonstrates a significantly lower potency at these receptors compared to VIP.[5]

Table 1: Comparative Receptor Binding and Potency of PHM and VIP

PeptideReceptor TargetRelative Potency (vs. VIP)Reference
PHMVPAC1, VPAC2~3 orders of magnitude lower[5]
VIPVPAC1, VPAC2High[5]
Prepro VIP (111-122): A Biologically Inactive Spacer

To date, research has not identified any specific receptor binding or biological activity for Prepro VIP (111-122). Its primary role appears to be structural, separating the bioactive PHM and VIP sequences within the precursor protein to ensure their correct folding and processing.

Signaling Pathways of PHM

As PHM acts through the VIP receptors (VPAC1 and VPAC2), it is understood to activate the same downstream signaling cascades, albeit with reduced efficacy. These receptors are primarily coupled to the Gs alpha subunit of heterotrimeric G proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[6] There is also evidence to suggest that these receptors can couple to Gq/i alpha subunits, activating the phospholipase C (PLC) pathway and leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7]

dot

PHM_Signaling_Pathway cluster_receptor Cell Membrane cluster_gprotein G Protein Coupling cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effects PHM PHM VPAC_Receptor VPAC1 / VPAC2 Receptor PHM->VPAC_Receptor Gs Gs VPAC_Receptor->Gs Primary Coupling Gq_i Gq / Gi VPAC_Receptor->Gq_i Secondary Coupling AC Adenylyl Cyclase (AC) Gs->AC Activates PLC Phospholipase C (PLC) Gq_i->PLC Activates cAMP cAMP AC->cAMP Generates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates PKA Protein Kinase A (PKA) cAMP->PKA Activates Ca_PKC ↑ Intracellular Ca²⁺ Protein Kinase C (PKC) IP3_DAG->Ca_PKC Activates Cellular_Response Cellular Response PKA->Cellular_Response Ca_PKC->Cellular_Response

Figure 2: Postulated signaling pathways for PHM via VPAC receptors.

Experimental Protocols for the Study of Prepro VIP-Derived Peptides

The characterization of Prepro VIP (111-122) and PHM relies on a variety of established laboratory techniques. The following sections provide an overview of the methodologies commonly employed.

Radioimmunoassay (RIA) for Peptide Quantification

RIA is a highly sensitive technique used to measure the concentration of peptides in biological samples.

dot

RIA_Workflow start Start prepare_reagents Prepare Reagents: - Radiolabeled Peptide (e.g., ¹²⁵I-VIP) - Specific Antibody (to PHM or VIP) - Unlabeled Peptide Standard start->prepare_reagents competition Competitive Binding: Incubate Antibody with: - Radiolabeled Peptide - Unlabeled Standard or Sample prepare_reagents->competition separation Separate Antibody-Bound and Free Peptide competition->separation measurement Measure Radioactivity of Antibody-Bound Fraction separation->measurement standard_curve Generate Standard Curve measurement->standard_curve quantification Quantify Peptide in Sample standard_curve->quantification end End quantification->end

References

Methodological & Application

Application Notes and Protocols for the Investigation of Prepro VIP (111-122) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide derived from a larger precursor, prepro-VIP.[1][2] This precursor undergoes proteolytic processing to yield several peptide fragments, including the biologically active VIP and Peptide Histidine Methionine (PHM).[3][4] Prepro VIP (111-122) is a 12-amino acid spacer peptide that is excised during this process.[3][4][5]

Currently, Prepro VIP (111-122) has no established biological function.[3][6] In vitro studies investigating its effect on smooth muscle activity showed no significant inhibitory effects, unlike the mature VIP peptide.[6] This lack of known activity suggests two primary applications in a research context:

  • Negative Control: For experiments investigating the effects of VIP or other prepro-VIP-derived peptides, Prepro VIP (111-122) can serve as an excellent negative control to demonstrate the specificity of the observed effects.

  • Investigative Tool: The potential for as-yet-undiscovered biological roles for spacer peptides remains. These application notes provide a framework for researchers to systematically screen Prepro VIP (111-122) for novel biological activities in various cell culture models.

This document outlines the necessary protocols for the handling of Prepro VIP (111-122) and provides a strategic workflow for screening its potential biological effects in cell culture.

Peptide Characteristics and Handling

Proper handling and storage are critical to ensure the integrity of the peptide for experimental use.

Table 1: Peptide Specifications

CharacteristicDescription
Full Name Prepro Vasoactive Intestinal Polypeptide (111-122) (human)
Sequence H-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH
Molecular Formula C₅₃H₈₇N₁₃O₂₁
Molecular Weight 1242.35 g/mol
Appearance Lyophilized white powder
Protocol 1.1: Reconstitution of Lyophilized Peptide
  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming on the peptide, which can reduce stability.[7]

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.[8]

  • Solvent Selection: The solubility of a peptide is largely determined by its amino acid composition. Based on its sequence (containing acidic residues Aspartic Acid and Glutamic Acid), Prepro VIP (111-122) is an acidic peptide.

    • Primary Recommendation: Attempt to dissolve the peptide in a sterile, neutral aqueous buffer such as Phosphate-Buffered Saline (PBS, pH 7.4).

    • Alternative for Acidic Peptides: If solubility in PBS is limited, use a small amount of a basic solvent like 0.1 M ammonium bicarbonate to dissolve the peptide, then dilute to the desired concentration with sterile water or buffer.[8]

    • For Hydrophobic Peptides (If Necessary): For peptides with poor aqueous solubility, dissolve in a minimal amount of an organic solvent like DMSO (e.g., 10-50 µL) and then slowly add the solution dropwise to your aqueous buffer with gentle stirring.[7] Note: Ensure the final concentration of the organic solvent is compatible with your cell culture system (typically <0.5% DMSO).[7][8]

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM). This allows for small volumes to be added to cell culture media, minimizing the impact of the solvent.

  • Sterilization: Filter-sterilize the stock solution through a 0.22 µm syringe filter if the solvent and concentration allow.

Protocol 1.2: Storage of Peptide Solutions
FormStorage TemperatureDurationNotes
Lyophilized Powder -20°C or -80°CSeveral yearsStore in a desiccated environment.[1][7]
Stock Solution -20°C or -80°CWeeks to monthsAliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[1][2]
Working Dilutions 4°CShort-term (1-2 days)Prepare fresh from frozen stock solutions for each experiment.

Investigative Workflow for Biological Activity Screening

Given the unknown function of Prepro VIP (111-122), a tiered screening approach is recommended. This workflow is designed to move from broad, general assays to more specific functional assays based on the known activities of the parent VIP molecule.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Screening (VIP-related) cluster_2 Phase 3: Advanced Characterization cluster_controls Essential Controls for All Phases start Select Cell Lines (e.g., VIP receptor-expressing, immune cells, neuronal cells) viability Cytotoxicity & Viability Assays (MTT, AlamarBlue, etc.) start->viability proliferation Proliferation Assays (BrdU, Ki67 staining) viability->proliferation camp cAMP Measurement (ELISA, FRET-based assays) proliferation->camp calcium Calcium Mobilization (Fluorescent indicators) camp->calcium cytokine Cytokine/Chemokine Secretion (ELISA, Multiplex assay) calcium->cytokine pathway Signaling Pathway Analysis (Western Blot for pCREB, pERK, etc.) cytokine->pathway gene_exp Gene Expression Analysis (qPCR, RNA-Seq) pathway->gene_exp neg_ctrl Vehicle Control pos_ctrl VIP (Positive Control) neg_pep_ctrl Scrambled Peptide (Negative Peptide Control)

Caption: Investigative workflow for screening Prepro VIP (111-122) activity.
Protocol 2.1: Phase 1 - Foundational Cell Health Assays

The initial step is to determine if Prepro VIP (111-122) has any effect on basic cellular processes like viability and proliferation.

  • Cell Selection: Choose cell lines relevant to the known functions of VIP.

    • VIP Receptor-Expressing Cells: CHO or HEK293 cells stably transfected with VPAC1 or VPAC2 receptors.

    • Immune Cells: Macrophage-like (e.g., THP-1), T-cell (e.g., Jurkat), or dendritic cell lines.

    • Neuronal/Glial Cells: SH-SY5Y (neuroblastoma) or U-87 MG (glioblastoma) cell lines.

    • Gastrointestinal Cells: Caco-2 or HT-29 (colon adenocarcinoma) cell lines.

  • Seeding: Plate cells in 96-well plates at a density appropriate for the chosen assay and allow them to adhere overnight.

  • Treatment:

    • Prepare a wide range of Prepro VIP (111-122) concentrations (e.g., 1 nM to 100 µM) in the appropriate cell culture medium.

    • Include VIP as a positive control and a vehicle-only control (the buffer or solvent used for reconstitution). A scrambled peptide with the same amino acid composition but a random sequence is also an excellent negative control.

    • Replace the existing medium with the treatment media.

  • Incubation: Incubate cells for a relevant time period (e.g., 24, 48, or 72 hours).

  • Assessment: Perform standard cytotoxicity (e.g., LDH assay), viability (e.g., MTT, MTS, or AlamarBlue assay), or proliferation (e.g., BrdU incorporation) assays according to the manufacturer's instructions.

Table 2: Example Data Layout for Phase 1 Screening

TreatmentConcentrationCell Viability (% of Vehicle Control)
Vehicle -100 ± 5.2
Prepro VIP (111-122) 1 nM101 ± 4.8
10 nM99 ± 5.5
100 nM102 ± 6.1
1 µM98 ± 4.9
10 µM97 ± 5.3
100 µM95 ± 6.8
VIP (Positive Control) 100 nM115 ± 7.3
Scrambled Peptide 1 µM99 ± 5.1
Data are representative and should be replaced with experimental results.

Functional Screening and Signaling Pathways

If Phase 1 assays show no cytotoxic effects, proceed to screen for more specific functions related to the known signaling of VIP. The primary signaling pathway for VIP involves the activation of G-protein coupled receptors (GPCRs) VPAC1 and VPAC2, leading to an increase in intracellular cyclic AMP (cAMP).

VIP_Signaling_Pathway VIP VIP Receptor VPAC1 / VPAC2 Receptor VIP->Receptor Binds & Activates PreproVIP Prepro VIP (111-122) (Hypothetical Interaction) PreproVIP->Receptor Test for binding/ activation G_Protein Gαs Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression (e.g., anti-inflammatory cytokines, cell survival factors) CREB->Gene Regulates

Caption: Canonical VIP signaling pathway, a framework for investigation.
Protocol 3.1: cAMP Measurement

This is the most direct assay to test if Prepro VIP (111-122) interacts with VIP receptors.

  • Cell Culture: Use cells known to express VPAC receptors (e.g., transfected CHO cells, THP-1 cells).

  • Pre-treatment: Incubate cells with a phosphodiesterase (PDE) inhibitor such as IBMX (100-500 µM) for 15-30 minutes prior to peptide addition. This prevents the degradation of any cAMP that is produced.

  • Treatment: Stimulate cells with a dose range of Prepro VIP (111-122), VIP (positive control), and vehicle control for a short period (e.g., 10-30 minutes).

  • Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a competitive ELISA or a homogenous assay (e.g., HTRF, FRET) according to the manufacturer's protocol.

Table 3: Example Data Layout for cAMP Assay

TreatmentConcentrationIntracellular cAMP (nM)
Vehicle -1.5 ± 0.3
Prepro VIP (111-122) 1 µM1.6 ± 0.4
10 µM1.4 ± 0.2
Forskolin (Positive Control) 10 µM55.7 ± 8.1
VIP (Positive Control) 100 nM25.3 ± 4.5
Data are representative and should be replaced with experimental results. Forskolin is a direct activator of adenylyl cyclase.
Protocol 3.2: Downstream Functional Assays

If changes in cAMP or other signaling molecules are detected, or if a specific hypothesis is being tested, proceed to relevant downstream assays.

  • Immune Cell Modulation: In immune cells like macrophages or dendritic cells, stimulate with an inflammatory agent (e.g., LPS) with and without co-treatment of Prepro VIP (111-122). Measure the secretion of key cytokines such as IL-6, IL-10, and TNF-α into the supernatant via ELISA after 24 hours.

  • Neuronal Activity: In neuronal cell lines, assess changes in neurite outgrowth or the expression of neuronal markers after prolonged treatment (48-72 hours).

  • Signaling Pathway Analysis: If a functional effect is observed, use Western blotting to probe for the phosphorylation of key signaling nodes downstream of PKA, such as CREB (cAMP response element-binding protein).

Summary and Conclusion

Prepro VIP (111-122) is a spacer peptide derived from the VIP precursor with no currently known biological function. Its primary validated use in cell culture experiments is as a specific negative control for studies involving VIP. However, the protocols and workflow detailed in these application notes provide a comprehensive framework for researchers interested in conducting discovery-phase screening to investigate potential novel activities of this peptide. A systematic approach, beginning with foundational safety and proliferation assays before moving to targeted functional screens, is essential for rigorously characterizing the biological potential of Prepro VIP (111-122).

References

Application Notes and Protocols for Prepro VIP (111-122) Peptide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prepro Vasoactive Intestinal Peptide (VIP) (111-122) is a 12-amino acid peptide fragment derived from the precursor protein, prepro-VIP. The sequence of this peptide is Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val. Understanding the proper techniques for dissolving and storing this peptide is crucial for maintaining its integrity and ensuring the reproducibility of experimental results. This document provides a detailed protocol for the reconstitution and storage of Prepro VIP (111-122) to ensure its optimal performance in research applications.

Materials

  • Lyophilized Prepro VIP (111-122) peptide

  • Sterile, high-purity water (e.g., Milli-Q or equivalent)

  • 0.1% Ammonium Hydroxide (NH4OH) in sterile water (optional)

  • Dimethyl sulfoxide (DMSO) (optional, for hydrophobic peptides)

  • Sterile, low-protein-binding polypropylene microcentrifuge tubes

  • Calibrated pipettes and sterile, low-retention pipette tips

Experimental Protocols

Reconstitution of Lyophilized Peptide

The solubility of a peptide is primarily determined by its amino acid composition. Prepro VIP (111-122) has an acidic character due to the presence of glutamic acid (Glu) and aspartic acid (Asp) residues. The following protocol is recommended for its dissolution.

Step 1: Equilibrate the Peptide Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the peptide.

Step 2: Initial Dissolution Attempt with Sterile Water

  • Add a small amount of sterile, high-purity water to the vial to achieve a desired stock concentration (e.g., 1 mg/mL).

  • Gently vortex or swirl the vial to dissolve the peptide. Avoid vigorous shaking, as this can cause aggregation.

  • Visually inspect the solution. A successfully dissolved peptide will result in a clear, particle-free solution.

Step 3: Protocol for Peptides with Low Aqueous Solubility If the peptide does not fully dissolve in sterile water, it may be necessary to use a slightly basic solution to aid in its reconstitution.

  • Prepare a 0.1% solution of ammonium hydroxide in sterile water.

  • Add a small volume of the 0.1% ammonium hydroxide solution to the vial containing the peptide.

  • Gently vortex or sonicate the vial until the peptide is completely dissolved.

  • Once dissolved, the peptide solution can be diluted with the desired experimental buffer.

Step 4: Use of Organic Solvents (If Necessary) For highly hydrophobic peptides that do not dissolve in aqueous solutions, an organic solvent like DMSO can be used.

  • Add a minimal amount of DMSO to the peptide vial to dissolve it.

  • Once the peptide is in solution, slowly add the desired aqueous buffer to the peptide-DMSO mixture while gently vortexing.

  • Note: Be aware of the final concentration of DMSO in your working solution, as it can affect biological assays.

Storage of Prepro VIP (111-122) Peptide

Proper storage is critical to maintain the long-term stability of the peptide.

Lyophilized Peptide: Store the lyophilized Prepro VIP (111-122) peptide at -20°C or colder in a desiccator.[1][2] When stored correctly, the lyophilized peptide can be stable for several years.

Peptide in Solution: The shelf-life of peptides in solution is limited. To ensure stability:

  • Aliquot: After reconstitution, it is highly recommended to aliquot the peptide solution into single-use volumes in sterile, low-protein-binding polypropylene tubes. This will prevent contamination and degradation due to repeated freeze-thaw cycles.

  • Storage Temperature: Store the aliquots at -80°C for long-term storage (up to one year).[3] For short-term storage (a few days), 4°C is acceptable.

  • Avoid Frost-Free Freezers: Do not store peptide solutions in frost-free freezers, as the temperature fluctuations during the defrost cycles can degrade the peptide.

Data Presentation

ParameterRecommendationStability
Storage of Lyophilized Peptide Store at -20°C or colder in a desiccator.Stable for several years.
Primary Reconstitution Solvent Sterile, high-purity water.Dependent on experimental conditions.
Alternative Solvent (for acidic peptides) 0.1% Ammonium Hydroxide in sterile water.Dependent on experimental conditions.
Alternative Solvent (for hydrophobic peptides) Minimal essential volume of DMSO.Dependent on experimental conditions.
Storage of Peptide Solution (Short-term) 4°CUp to a few days.
Storage of Peptide Solution (Long-term) Aliquot into single-use volumes and store at -80°C.[3]Up to one year.

Mandatory Visualization

Dissolving_and_Storing_Peptide cluster_dissolving Peptide Dissolution Workflow cluster_storing Peptide Storage Protocol start Lyophilized Peptide Vial equilibrate Equilibrate to Room Temperature start->equilibrate add_water Add Sterile Water equilibrate->add_water check_solubility Check for Complete Dissolution add_water->check_solubility dissolved Peptide Dissolved check_solubility->dissolved Yes not_dissolved Not Fully Dissolved check_solubility->not_dissolved No aliquot Aliquot into Single-Use Tubes dissolved->aliquot add_base Add 0.1% NH4OH not_dissolved->add_base dissolved_base Peptide Dissolved add_base->dissolved_base dissolved_base->aliquot storage_temp Store at -80°C aliquot->storage_temp end Ready for Use storage_temp->end

Caption: Workflow for dissolving and storing Prepro VIP (111-122) peptide.

References

Application Notes and Protocols: In Vitro Applications of Synthetic Human Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Prepro Vasoactive Intestinal Peptide (Prepro VIP) is a 170-amino acid precursor protein that is post-translationally processed to yield several bioactive peptides, most notably Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[1][2] Within this precursor, the sequence spanning amino acids 111-122, referred to as Prepro VIP (111-122), serves as a spacer peptide located between the PHM and VIP domains.[1] Extensive research has indicated that synthetic human Prepro VIP (111-122) itself does not possess significant intrinsic biological activity.[3] Its primary utility in in vitro settings is as a specialized research tool.

This document outlines detailed protocols for the key in vitro applications of synthetic human Prepro VIP (111-122), including its use as a negative control in smooth muscle contraction assays, as an immunogen for generating specific antibodies, and in the development of immunoassays for studying Prepro VIP processing.

Application 1: Negative Control in Smooth Muscle Contraction Assays

Given its lack of direct biological effect on smooth muscle, Prepro VIP (111-122) is an ideal negative control in studies investigating the effects of other Prepro VIP-derived peptides, such as VIP, on smooth muscle contractility. Its use helps to ensure that any observed effects are specific to the bioactive peptides and not due to non-specific interactions. A study on the human female genital tract demonstrated that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of smooth muscle activity.[3]

Experimental Protocol: Isolated Organ Bath for Smooth Muscle Contraction

This protocol is adapted for testing the effects of peptides on the contractility of isolated human Fallopian tube smooth muscle strips.

1. Tissue Preparation:

  • Obtain fresh human Fallopian tube tissue from consenting patients undergoing surgical procedures, in accordance with institutional ethical guidelines.
  • Immediately place the tissue in cold, oxygenated Krebs-Ringer bicarbonate buffer (composition in g/L: NaCl 6.9, KCl 0.35, CaCl2 0.28, MgSO4·7H2O 0.29, KH2PO4 0.16, NaHCO3 2.1, glucose 2.0).
  • Under a dissecting microscope, carefully dissect longitudinal smooth muscle strips (approximately 10 mm long and 2 mm wide).

2. Organ Bath Setup:

  • Mount the muscle strips vertically in organ baths (10-20 mL capacity) containing Krebs-Ringer bicarbonate buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.
  • Attach one end of the strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.
  • Allow the strips to equilibrate for at least 60-90 minutes under a resting tension of 10 mN, with buffer changes every 15-20 minutes.

3. Experimental Procedure:

  • After equilibration, induce a stable baseline contractile tone. This can be spontaneous or induced by an agent like prostaglandin F2α (PGF2α) at an appropriate concentration (e.g., 1 µM).
  • Once a stable baseline is achieved, add cumulative concentrations of the test peptides.
  • For the control group, add Prepro VIP (111-122) in increasing concentrations (e.g., 10⁻⁹ M to 10⁻⁶ M).
  • For the experimental group, add the bioactive peptide (e.g., VIP) over the same concentration range.
  • Record the isometric tension continuously. Each concentration should be allowed to reach a steady-state response before the next addition (typically 5-10 minutes).

4. Data Analysis:

  • Measure the change in tension from the baseline for each peptide concentration.
  • Express the relaxation or contraction as a percentage of the pre-induced tone or as a percentage of the maximal response to a standard relaxing or contracting agent.
  • Compare the dose-response curves for Prepro VIP (111-122) and the bioactive peptide.

Data Presentation

Table 1: Effect of Prepro VIP (111-122) vs. VIP on Induced Smooth Muscle Contraction

Peptide Concentration (M)Mean Change in Contractile Tone (%) with Prepro VIP (111-122)Mean Change in Contractile Tone (%) with VIP
10⁻⁹-2.1 ± 0.8-15.4 ± 2.1
10⁻⁸-3.5 ± 1.1-45.8 ± 3.5
10⁻⁷-4.2 ± 1.5-78.2 ± 4.2
10⁻⁶-4.8 ± 1.9-95.1 ± 2.8

Data are hypothetical and for illustrative purposes only, based on the findings that Prepro VIP (111-122) has no significant effect, while VIP is a potent relaxant.

Experimental Workflow Diagram

G cluster_prep Tissue Preparation cluster_setup Organ Bath Setup cluster_exp Experiment cluster_analysis Data Analysis tissue Human Fallopian Tube Tissue buffer Cold Oxygenated Krebs-Ringer Buffer tissue->buffer dissect Dissect Smooth Muscle Strips buffer->dissect mount Mount Strips in Organ Bath dissect->mount equilibrate Equilibrate under Tension mount->equilibrate baseline Establish Baseline Contraction equilibrate->baseline add_peptides Add Cumulative Concentrations of Peptides baseline->add_peptides record Record Isometric Tension add_peptides->record analyze Measure Tension Changes record->analyze plot Generate Dose-Response Curves analyze->plot compare Compare Peptide Effects plot->compare

Workflow for Smooth Muscle Contraction Assay.

Application 2: Immunogen for Polyclonal Antibody Production

Synthetic Prepro VIP (111-122) can be used as an antigen to generate polyclonal antibodies. These antibodies are valuable tools for studying the post-translational processing of Prepro VIP, as they can specifically recognize precursor forms that contain this spacer sequence.

Experimental Protocol: Generation of Polyclonal Antibodies in Rabbits

1. Peptide Conjugation:

  • Prepro VIP (111-122) is a small peptide and requires conjugation to a larger carrier protein to become immunogenic.[4] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier.[4]
  • Synthesize Prepro VIP (111-122) with an additional N-terminal cysteine residue for conjugation.
  • Dissolve 5-10 mg of the cysteine-modified peptide in conjugation buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2).
  • Dissolve a corresponding amount of maleimide-activated KLH in the same buffer.
  • Mix the peptide and KLH solutions and incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.
  • Remove unconjugated peptide by dialysis against phosphate-buffered saline (PBS).
  • Confirm conjugation efficiency using SDS-PAGE or MALDI-TOF mass spectrometry.

2. Immunization:

  • Use two or more healthy New Zealand white rabbits for immunization.
  • For the primary immunization, emulsify 0.5-1.0 mg of the peptide-KLH conjugate in an equal volume of Complete Freund's Adjuvant (CFA).
  • Inject the emulsion subcutaneously at multiple sites on the back of each rabbit.
  • Collect a pre-immune blood sample from each rabbit before the first immunization.

3. Booster Injections:

  • Administer booster injections every 3-4 weeks.
  • For boosters, emulsify 0.25-0.5 mg of the conjugate in Incomplete Freund's Adjuvant (IFA).
  • Administer the booster injections subcutaneously at multiple sites.

4. Titer Monitoring and Antibody Collection:

  • Collect small blood samples (1-2 mL) from the ear vein 7-10 days after each booster injection to monitor the antibody titer.
  • Determine the antibody titer using an Enzyme-Linked Immunosorbent Assay (ELISA) with the unconjugated Prepro VIP (111-122) peptide coated on the microtiter plates.
  • Once a high titer is achieved (typically after 2-3 boosters), perform a final bleed by cardiac puncture under terminal anesthesia.
  • Separate the serum from the clotted blood by centrifugation and store at -20°C or -80°C.

5. Antibody Purification (Optional but Recommended):

  • For higher specificity, purify the antibodies from the serum using affinity chromatography.
  • Covalently couple the unconjugated Prepro VIP (111-122) peptide to a chromatography resin (e.g., NHS-activated Sepharose).
  • Pass the antiserum over the affinity column.
  • Wash the column extensively with PBS to remove non-specific proteins.
  • Elute the specific antibodies using a low pH buffer (e.g., 0.1 M glycine, pH 2.5) and immediately neutralize the eluate with a high pH buffer (e.g., 1 M Tris, pH 8.5).
  • Dialyze the purified antibodies against PBS and store at -20°C.

Logical Relationship Diagram

G peptide Synthetic Prepro VIP (111-122) conjugation Conjugation to Carrier Protein (KLH) peptide->conjugation immunization Immunization of Host Animal (Rabbit) conjugation->immunization antibody_production Host Immune Response immunization->antibody_production serum_collection Antiserum Collection antibody_production->serum_collection purification Affinity Purification serum_collection->purification final_antibody Purified Polyclonal Antibody purification->final_antibody

Process of Polyclonal Antibody Generation.

Application 3: Immunoassay for Detection of Prepro VIP-Derived Peptides

The polyclonal antibodies generated against Prepro VIP (111-122) can be utilized in immunoassays, such as a Radioimmunoassay (RIA), to detect and quantify larger Prepro VIP-derived peptides that contain the (111-122) sequence, such as Peptide Histidine Valine (PHV). This is particularly useful for studying tissue-specific processing of the Prepro VIP precursor.

Experimental Protocol: Competitive Radioimmunoassay (RIA)

1. Reagents and Preparation:

  • Primary Antibody: Purified polyclonal anti-Prepro VIP (111-122) antibody (from Application 2).
  • Radiolabeled Tracer: Prepro VIP (111-122) peptide labeled with ¹²⁵I. This can be prepared using the Chloramine-T method.
  • Standard: Unlabeled synthetic Prepro VIP (111-122) or PHV of known concentration.
  • Assay Buffer: E.g., 0.1 M phosphate buffer, pH 7.4, containing 0.1% BSA and 0.01% sodium azide.
  • Second Antibody: Anti-rabbit IgG antibody raised in a different species (e.g., goat).
  • Precipitating Reagent: Polyethylene glycol (PEG).
  • Samples: Tissue extracts or biological fluids to be assayed.

2. Assay Procedure:

  • Set up duplicate or triplicate tubes for total counts, non-specific binding (NSB), zero standard (B₀), standards, and unknown samples.
  • Add 100 µL of assay buffer to NSB tubes.
  • Add 100 µL of the primary antibody (at a dilution that binds 30-50% of the total tracer) to all tubes except the total counts and NSB tubes.
  • Add 100 µL of standards or unknown samples to the appropriate tubes.
  • Add 100 µL of ¹²⁵I-labeled Prepro VIP (111-122) (e.g., 10,000 cpm) to all tubes.
  • Vortex all tubes and incubate for 24-48 hours at 4°C.

3. Separation of Bound and Free Tracer:

  • Add 100 µL of the second antibody to all tubes except the total counts tubes.
  • Add 1 mL of PEG solution to precipitate the antibody-antigen complexes.
  • Vortex and incubate for 30 minutes at 4°C.
  • Centrifuge the tubes at 3000 x g for 30 minutes at 4°C.
  • Decant the supernatant containing the free tracer.

4. Counting and Data Analysis:

  • Measure the radioactivity of the pellets (bound fraction) in a gamma counter.
  • Calculate the percentage of tracer bound for each tube relative to the B₀ tubes.
  • Plot a standard curve of %B/B₀ versus the concentration of the unlabeled standard.
  • Determine the concentration of Prepro VIP (111-122)-containing peptides in the unknown samples by interpolating their %B/B₀ values from the standard curve.

Data Presentation

Table 2: Representative Radioimmunoassay Data

TubeDescriptionMean CPM% B/B₀
Total Counts-10,050-
NSBNon-Specific Binding250-
B₀Zero Standard4,520100%
Standard 1Lowest Concentration3,98088.1%
Standard 2...3,15069.7%
Standard 3...2,21048.9%
Standard 4...1,35029.9%
Standard 5Highest Concentration78017.3%
Unknown Sample 12,68059.3%
Unknown Sample 21,89041.8%

Data are hypothetical and for illustrative purposes only.

Signaling Pathway Diagram (Illustrative for RIA Principle)

G cluster_RIA Competitive Binding in RIA Ab Anti-Prepro VIP (111-122) Antibody Tracer ¹²⁵I-Prepro VIP (111-122) Ab->Tracer Binding Antigen Unlabeled Antigen (Sample/Standard) Ab->Antigen Binding

Principle of Competitive Binding in RIA.

References

Application Note: Utilizing Prepro VIP (111-122) as a Negative Control in Vasoactive Intestinal Peptide (VIP) Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that plays a crucial role in a wide range of physiological processes, including smooth muscle relaxation, electrolyte secretion, and immune regulation. Its effects are mediated through two G protein-coupled receptors, VPAC1 and VPAC2. In vitro and in vivo studies of VIPergic pathways often require a negative control to ensure the observed effects are specific to VIP and not due to non-specific peptide interactions or experimental artifacts. Prepro VIP (111-122), a fragment derived from the same precursor protein as VIP, is proposed as a potential negative control peptide. This document provides detailed protocols for validating and using Prepro VIP (111-122) in common VIP assays.

Rationale for using Prepro VIP (111-122) as a Control

The precursor to VIP, prepro-VIP, is a 170-amino acid polypeptide that is post-translationally cleaved to produce VIP and other peptide fragments. Prepro VIP (111-122) is a dodecapeptide sequence from this precursor that does not contain the primary binding domains necessary for activating VPAC1 or VPAC2 receptors. Therefore, it is hypothesized to be biologically inactive in typical VIP-mediated signaling pathways. Its structural origin from the same precursor as VIP makes it a suitable candidate for a negative control, as it shares a similar peptide backbone nature, minimizing potential non-specific effects related to peptide chemistry. However, its inertness must be empirically validated in the specific assay system being used.

Experimental Protocols

Validation of Prepro VIP (111-122) Inertness: cAMP Assay

A cornerstone of VIP signaling, particularly through the VPAC1 and VPAC2 receptors, is the activation of adenylyl cyclase and subsequent increase in intracellular cyclic AMP (cAMP). This assay will determine if Prepro VIP (111-122) elicits a cAMP response.

Workflow for cAMP Assay

cluster_treatments A Seed Cells Expressing VPAC1 or VPAC2 B Starve Cells (serum-free media) A->B C Pre-incubate with Phosphodiesterase Inhibitor (e.g., IBMX) B->C D Treat with Peptides C->D E Incubate (e.g., 30 min at 37°C) D->E F Lyse Cells E->F G Measure cAMP Levels (e.g., HTRF, ELISA) F->G H Data Analysis: Compare Responses G->H D_branch T1 Vehicle Control T1->D_branch T2 VIP (Positive Control) (Dose-response) T2->D_branch T3 Prepro VIP (111-122) (High Concentration) T3->D_branch

Caption: Workflow for validating peptide activity using a cAMP assay.

Methodology:

  • Cell Culture: Plate cells expressing either VPAC1 or VPAC2 receptors (e.g., CHO-K1 or HEK293 cells stably transfected with the receptor) in a 96-well plate at a density of 5,000-10,000 cells/well. Culture overnight.

  • Cell Starvation: The next day, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling.

  • Inhibitor Pre-treatment: Add a phosphodiesterase (PDE) inhibitor, such as 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), to all wells and incubate for 20-30 minutes at 37°C. This prevents the degradation of cAMP.

  • Peptide Treatment:

    • VIP (Positive Control): Prepare a dose-response curve of VIP, typically ranging from 1 pM to 1 µM.

    • Prepro VIP (111-122) (Test Article): Prepare Prepro VIP (111-122) at a high concentration (e.g., 1 µM and 10 µM).

    • Vehicle Control: Use the same assay buffer as the peptides.

    • Add the respective peptides to the wells.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE). Follow the manufacturer's instructions.

  • Data Analysis: Plot the dose-response curve for VIP and determine the EC50. Compare the cAMP levels in wells treated with Prepro VIP (111-122) to the vehicle control. A successful negative control should show no significant increase in cAMP compared to the vehicle.

Receptor Binding Assay

This assay determines if Prepro VIP (111-122) competes with VIP for binding to its receptors.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing VPAC1 or VPAC2.

  • Assay Setup: In a 96-well filter plate, add the following components in order:

    • Assay Buffer (e.g., 25 mM HEPES, pH 7.4, 2.5 mM CaCl2, 1 mM MgCl2, 0.1% BSA).

    • Radiolabeled VIP (e.g., [125I]-VIP) at a concentration near its Kd (e.g., 50 pM).

    • Competitor Peptides:

      • Unlabeled VIP (Positive Control): Prepare a dose-response curve from 1 pM to 1 µM.

      • Prepro VIP (111-122) (Test Article): Prepare a dose-response curve, typically up to 10 µM.

      • Total Binding: Add vehicle instead of a competitor.

      • Non-specific Binding: Add a high concentration of unlabeled VIP (e.g., 1 µM).

    • Cell Membranes (e.g., 5-10 µg protein per well).

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle shaking.

  • Washing: Terminate the binding reaction by rapid filtration over a glass fiber filter, followed by washing with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filter using a gamma counter.

  • Data Analysis: Calculate the percentage of specific binding for each concentration of the competitor. Plot the data and determine the IC50 for VIP. Prepro VIP (111-122) should not displace the radiolabeled VIP, indicating no significant binding to the receptor.

Data Presentation

The results from the validation experiments can be summarized as follows. The values presented are hypothetical and should be determined experimentally.

Table 1: cAMP Assay Results

PeptideConcentration (µM)Fold Change in cAMP (vs. Vehicle)
VehicleN/A1.0
VIP0.0013.5
VIP0.018.2
VIP0.115.1
VIP116.0
Prepro VIP (111-122)11.1
Prepro VIP (111-122)101.2

Table 2: Receptor Binding Assay Results

PeptideIC50 (nM)% Inhibition at 10 µM
VIP0.5100%
Prepro VIP (111-122)>10,000<5%

VIP Signaling Pathway

The canonical signaling pathway for VIP involves its binding to VPAC receptors, leading to the activation of G proteins and downstream signaling cascades.

cluster_membrane Cell Membrane VPAC1 VPAC1 Gs Gαs VPAC1->Gs Activates Gq Gαq VPAC1->Gq Activates (cell-type dependent) VPAC2 VPAC2 VPAC2->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates PLC Phospholipase C (PLC) Gq->PLC Stimulates G_beta_gamma Gβγ cAMP cAMP AC->cAMP Converts IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates VIP VIP VIP->VPAC1 Binds VIP->VPAC2 Binds PreproVIP Prepro VIP (111-122) (Control) PreproVIP->VPAC1 No Binding PreproVIP->VPAC2 No Binding ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cell_Response Cellular Response (e.g., Relaxation, Secretion) PKA->Cell_Response PIP2 PIP2 PIP2->PLC Ca_release Ca²⁺ Release from ER IP3->Ca_release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates PKC->Cell_Response Ca_release->Cell_Response

Caption: Simplified VIP signaling pathway via VPAC receptors.

Conclusion

Prepro VIP (111-122) presents a theoretically sound option as a negative control peptide for VIP assays due to its origin from the VIP precursor and likely lack of biological activity. However, it is imperative to empirically validate its inertness in any specific experimental system before its use. The protocols outlined in this application note provide a framework for such validation through cAMP and receptor binding assays. The absence of a response in these assays would confirm the suitability of Prepro VIP (111-122) as a reliable negative control, thereby increasing the confidence in the specificity of the observed effects of VIP.

Application Notes and Protocols for Studying Prohormone Convertase Activity Using Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prohormone convertases (PCs) are a family of subtilisin-like serine endoproteases that play a crucial role in the post-translational processing of precursor proteins. They cleave prohormones and other proproteins at specific single or paired basic amino acid residues to generate biologically active peptides. The dysregulation of PC activity has been implicated in various diseases, including metabolic disorders, neurological conditions, and cancer, making them attractive targets for drug development.

Vasoactive Intestinal Peptide (VIP) is a neuropeptide synthesized from the precursor protein, preproVIP. The processing of preproVIP is a multi-step process mediated by prohormone convertases, yielding several peptides, including Peptide Histidine Methionine (PHM), VIP, and a spacer peptide known as Prepro VIP (111-122).[1][2] The generation of Prepro VIP (111-122) necessitates cleavage at specific basic amino acid residues flanking this sequence, making these cleavage sites potential substrates for studying PC activity.

These application notes provide a detailed framework for utilizing a synthetic fluorogenic substrate based on the cleavage sites surrounding Prepro VIP (111-122) to monitor the enzymatic activity of prohormone convertases such as PC1/3 and PC2.

Principle of the Assay

The assay is based on the principle of Förster Resonance Energy Transfer (FRET). A synthetic peptide substrate is designed to contain a prohormone convertase cleavage site flanked by a fluorophore and a quencher. In the intact peptide, the proximity of the quencher to the fluorophore results in the suppression of the fluorescence signal. Upon enzymatic cleavage of the peptide by a prohormone convertase, the fluorophore and quencher are separated, leading to an increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzyme's activity and can be monitored in real-time.

Prepro VIP (111-122) as a Prohormone Convertase Substrate

The human preproVIP sequence reveals the processing sites that liberate the Prepro VIP (111-122) peptide.

  • N-terminal cleavage: Occurs after a Lysine-Arginine (KR) pair at positions 109-110.

  • C-terminal cleavage: While the exact C-terminal cleavage site to release the 111-122 fragment is less definitively characterized in all tissues, prohormone convertases typically cleave at pairs of basic residues. For the purpose of creating a versatile substrate, a canonical Arginine-Arginine (RR) site can be utilized.

Based on these cleavage sites, a hypothetical internally quenched fluorogenic substrate can be designed.

Table 1: Proposed Fluorogenic Substrate Based on Prepro VIP (111-122) N-terminal Cleavage Site
ComponentDescriptionSequence
Fluorophoree.g., 7-methoxycoumarin-4-acetyl (Mca)Mca-
P6-P1 SequenceAmino acids preceding the cleavage site-LESLMKR -
P1'-P4' SequenceAmino acids following the cleavage site-VSSN-
Quenchere.g., 2,4-dinitrophenyl (Dnp)-Lys(Dnp)-
Spacer-NH2
Complete Sequence Mca-LESLMKR-VSSN-Lys(Dnp)-NH2

G preproVIP Prepro VIP (1-170) SignalPeptidase Signal Peptidase preproVIP->SignalPeptidase Cleavage of signal peptide proVIP Pro-VIP (21-170) PCs Prohormone Convertases (e.g., PC1/3, PC2) proVIP->PCs Cleavage at basic residues PHM PHM (81-107) PreproVIP111_122 Prepro VIP (111-122) VIP VIP (125-152) OtherPeptides Other Peptides SignalPeptidase->proVIP PCs->PHM PCs->PreproVIP111_122 PCs->VIP PCs->OtherPeptides

Experimental Protocols

Materials and Reagents
  • Recombinant human prohormone convertase (e.g., PC1/3, PC2)

  • Synthetic fluorogenic substrate (e.g., Mca-LESLMKR-VSSN-Lys(Dnp)-NH2)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, 5 mM CaCl₂, 0.1% Brij-35

  • Enzyme Dilution Buffer: Assay Buffer without Brij-35

  • Prohormone Convertase Inhibitor (e.g., Dec-RVKR-CMK for furin-like PCs)

  • 96-well black, flat-bottom microplates

  • Fluorescence microplate reader with excitation at ~325 nm and emission at ~393 nm for Mca/Dnp pair.

Protocol for Measuring Prohormone Convertase Activity
  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of the fluorogenic substrate in DMSO.

    • Dilute the substrate stock solution to a working concentration of 200 µM in Assay Buffer.

    • Prepare serial dilutions of the prohormone convertase in Enzyme Dilution Buffer to determine the optimal enzyme concentration.

    • If using an inhibitor, prepare a stock solution in DMSO and dilute to the desired concentrations in Assay Buffer.

  • Assay Procedure:

    • To each well of a 96-well microplate, add 50 µL of Assay Buffer.

    • For inhibitor studies, add 10 µL of the inhibitor solution or vehicle (DMSO) to the respective wells.

    • Add 20 µL of the diluted prohormone convertase solution to each well. For a negative control, add 20 µL of Enzyme Dilution Buffer.

    • Incubate the plate at 37°C for 15 minutes to allow the enzyme to equilibrate and for inhibitor binding.

    • Initiate the reaction by adding 20 µL of the 200 µM substrate working solution to all wells, bringing the final volume to 100 µL and the final substrate concentration to 40 µM.

    • Immediately place the plate in a pre-warmed (37°C) fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (in Relative Fluorescence Units, RFU) every 1-2 minutes for 30-60 minutes.

    • Plot RFU versus time for each reaction. The initial rate of the reaction (V₀) is the slope of the linear portion of the curve.

    • Enzyme activity can be expressed as RFU/min.

    • For inhibitor studies, calculate the percent inhibition relative to the uninhibited control.

G Start Start PrepReagents Prepare Reagents: - Enzyme Dilutions - Substrate Solution - Inhibitor (if applicable) Start->PrepReagents AddToPlate Add to 96-well Plate: - Assay Buffer - Inhibitor/Vehicle - Enzyme PrepReagents->AddToPlate PreIncubate Pre-incubate at 37°C (15 min) AddToPlate->PreIncubate AddSubstrate Initiate Reaction: Add Fluorogenic Substrate PreIncubate->AddSubstrate ReadFluorescence Measure Fluorescence (Kinetic Read at 37°C) AddSubstrate->ReadFluorescence AnalyzeData Analyze Data: - Calculate Initial Velocity (V₀) - Determine % Inhibition ReadFluorescence->AnalyzeData End End AnalyzeData->End

Data Presentation

Quantitative data from prohormone convertase activity assays should be presented in a clear and structured format to allow for easy comparison.

Table 2: Example Data for PC1/3 Activity with Hypothetical Prepro VIP (111-122) Substrate
Enzyme Concentration (nM)Initial Velocity (RFU/min)
05
150
2.5125
5250
10480
20850
Table 3: Comparative Kinetic Parameters of Fluorogenic Substrates for Prohormone Convertases
SubstrateEnzymeKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
pERTKR-AMCPC1/31200.86,700
Boc-RVRR-AMCFurin501.224,000
Hypothetical Prepro VIP (111-122) Substrate PC1/3 TBDTBDTBD
Hypothetical Prepro VIP (111-122) Substrate PC2 TBDTBDTBD

TBD: To Be Determined experimentally.

Logical Relationships in Substrate Design

The design of a successful fluorogenic substrate relies on a logical relationship between the known biological processing of the prohormone and the synthetic peptide.

G Prohormone Prohormone (e.g., Pro-VIP) CleavageSite Identification of PC Cleavage Site (e.g., -KR-) Prohormone->CleavageSite PeptideSynthesis Synthetic Peptide Synthesis CleavageSite->PeptideSynthesis Fluorophore Attach Fluorophore (F) PeptideSynthesis->Fluorophore Quencher Attach Quencher (Q) PeptideSynthesis->Quencher IntactSubstrate Intact Substrate (F-Peptide-Q) Low Fluorescence Fluorophore->IntactSubstrate Quencher->IntactSubstrate PCEnzyme Prohormone Convertase IntactSubstrate->PCEnzyme Cleavage Enzymatic Cleavage PCEnzyme->Cleavage CleavedProducts Cleaved Products (F-Peptide + Peptide-Q) High Fluorescence Cleavage->CleavedProducts

Conclusion

The use of a synthetic, internally quenched fluorogenic substrate based on the prohormone convertase cleavage sites flanking Prepro VIP (111-122) offers a targeted and sensitive method for studying the activity of specific prohormone convertases. This approach is valuable for high-throughput screening of potential inhibitors and for characterizing the enzymatic properties of PCs in detail. The protocols and principles outlined in these application notes provide a robust foundation for researchers, scientists, and drug development professionals to investigate the role of prohormone convertases in health and disease.

References

Application Notes and Protocols: Production and Characterization of Antibodies Targeting Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological functions, including regulation of smooth muscle activity, blood flow, and secretion. It is derived from a larger precursor protein, Prepro VIP. The processing of Prepro VIP into mature VIP and other related peptides is a key regulatory step. The spacer peptide sequence, Prepro VIP (111-122), located between Peptide Histidine Methionine (PHM) and VIP, serves as a potential antigenic target for the development of specific antibodies. Such antibodies are invaluable tools for studying the post-translational processing of Prepro VIP, which may differ between tissues. This document provides detailed protocols for the production, characterization, and application of antibodies targeting the Prepro VIP (111-122) peptide.

Antigen: Prepro VIP (111-122)

The antigenic peptide for antibody production is the human Prepro VIP (111-122) sequence.

Sequence: Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val

Data Presentation

Disclaimer: The following quantitative data are illustrative examples based on typical results from polyclonal antibody production campaigns using peptide antigens. Actual results may vary.

Table 1: Immunization Schedule and Titer Determination by Indirect ELISA

Animal IDImmunization SchedulePre-bleed TiterBleed 1 (Week 6) TiterBleed 2 (Week 10) TiterFinal Bleed (Week 14) Titer
Rabbit-01Day 0, 14, 28, 42 (boosts)< 1:1001:16,0001:64,0001:128,000
Rabbit-02Day 0, 14, 28, 42 (boosts)< 1:1001:12,0001:32,0001:128,000

Titer is defined as the reciprocal of the highest serum dilution giving an absorbance value of at least twice that of the pre-bleed serum.

Table 2: Specificity of Anti-Prepro VIP (111-122) Antibody by Peptide Blocking ELISA

Well ContentsAverage Absorbance (450 nm)% Inhibition
Antibody Only1.852-
Antibody + Prepro VIP (111-122) Peptide0.12493.3%
Antibody + Unrelated Peptide1.8350.9%

Table 3: Affinity Constant (Kd) of Purified Anti-Prepro VIP (111-122) Antibody

Antibody LotAffinity Constant (Kd)
Lot A-015.2 x 10⁻⁹ M
Lot B-028.1 x 10⁻⁹ M

Affinity was determined by surface plasmon resonance (SPR) analysis.

Experimental Protocols

Antigen Preparation: Peptide Synthesis and Carrier Conjugation
  • Peptide Synthesis: The Prepro VIP (111-122) peptide (VSSNISEDPVPV) is synthesized using standard solid-phase peptide synthesis (SPPS) protocols. An N-terminal cysteine residue is added to facilitate conjugation to a carrier protein.

  • Carrier Protein Conjugation:

    • Dissolve 10 mg of Keyhole Limpet Hemocyanin (KLH) in 2 mL of conjugation buffer (e.g., 0.1 M phosphate buffer, pH 7.2).

    • Dissolve 5 mg of the synthesized peptide in 1 mL of conjugation buffer.

    • Activate the KLH by adding a 20-fold molar excess of a crosslinker such as m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS). Incubate for 30 minutes at room temperature.

    • Remove excess crosslinker by passing the activated KLH through a desalting column.

    • Immediately mix the activated KLH with the peptide solution.

    • Incubate the mixture for 3 hours at room temperature with gentle stirring.

    • Dialyze the conjugate against phosphate-buffered saline (PBS) overnight at 4°C to remove unreacted peptide.

    • Determine the protein concentration and store the conjugate at -20°C.

Immunization Protocol (Rabbit)
  • Pre-bleed: Collect blood from the ear artery of two healthy New Zealand white rabbits to obtain pre-immune serum.

  • Primary Immunization (Day 0): Emulsify 500 µg of the KLH-conjugated Prepro VIP (111-122) peptide in an equal volume of Complete Freund's Adjuvant (CFA). Inject subcutaneously at multiple sites.

  • Booster Immunizations (Days 14, 28, 42): Emulsify 250 µg of the conjugate in Incomplete Freund's Adjuvant (IFA). Inject subcutaneously at multiple sites.

  • Test Bleeds and Titer Determination (Weeks 6, 10): Collect small blood samples and determine the antibody titer using an indirect ELISA protocol as described below.

  • Final Bleed (Week 14): Once a high titer is achieved, perform a final bleed and collect the serum.

Antibody Titer Determination by Indirect ELISA
  • Coating: Coat a 96-well microtiter plate with 100 µL/well of 1 µg/mL Prepro VIP (111-122) peptide in coating buffer (0.1 M carbonate-bicarbonate, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL/well of wash buffer (PBS with 0.05% Tween-20).

  • Blocking: Block the wells with 200 µL/well of blocking buffer (5% non-fat dry milk in PBS) for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Primary Antibody Incubation: Prepare serial dilutions of the rabbit serum (from pre-bleed and post-immunization bleeds) in blocking buffer. Add 100 µL/well of each dilution and incubate for 2 hours at 37°C.

  • Washing: Repeat the washing step.

  • Secondary Antibody Incubation: Add 100 µL/well of HRP-conjugated goat anti-rabbit IgG, diluted according to the manufacturer's instructions in blocking buffer. Incubate for 1 hour at 37°C.

  • Washing: Repeat the washing step.

  • Detection: Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

  • Read Absorbance: Read the absorbance at 450 nm using a microplate reader.

Antibody Purification (Affinity Chromatography)
  • Column Preparation: Couple the Prepro VIP (111-122) peptide to an activated agarose resin according to the manufacturer's instructions.

  • Serum Loading: Dilute the rabbit serum 1:1 with binding buffer (e.g., PBS) and pass it over the affinity column.

  • Washing: Wash the column extensively with binding buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound antibodies using a low pH elution buffer (e.g., 0.1 M glycine, pH 2.5). Neutralize the eluted fractions immediately with 1 M Tris, pH 8.5.

  • Dialysis and Storage: Pool the antibody-containing fractions and dialyze against PBS. Determine the antibody concentration and store at -20°C or -80°C.

Antibody Specificity Testing by Peptide Blocking
  • Perform an indirect ELISA as described above.

  • In a separate set of wells, pre-incubate the diluted primary antibody with a 100-fold molar excess of the Prepro VIP (111-122) peptide for 1 hour at room temperature before adding it to the coated plate.

  • As a negative control, pre-incubate the antibody with an unrelated peptide.

  • A significant reduction in the absorbance signal in the presence of the Prepro VIP (111-122) peptide indicates specific binding.

Mandatory Visualizations

Antibody_Production_Workflow cluster_antigen Antigen Preparation cluster_immunization Immunization cluster_characterization Antibody Characterization cluster_application Applications peptide Peptide Synthesis (Prepro VIP 111-122) conjugation Carrier Conjugation (KLH) peptide->conjugation immunize Immunize Animal (Rabbit) conjugation->immunize bleed Collect Serum immunize->bleed purification Affinity Purification bleed->purification titer Titer Determination (ELISA) purification->titer specificity Specificity Testing (Peptide Blocking) titer->specificity elisa ELISA specificity->elisa wb Western Blot specificity->wb ihc IHC specificity->ihc

Caption: Experimental workflow for Prepro VIP (111-122) antibody production.

VIP_Signaling_Pathway VIP VIP VPAC1_2 VPAC1/VPAC2 Receptors VIP->VPAC1_2 Binds G_alpha_s Gαs VPAC1_2->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., anti-inflammatory cytokines) CREB->Gene_Expression Regulates

Caption: Simplified VIP signaling pathway via VPAC receptors.

Application Notes and Protocols for the Measurement of Prepro VIP (111-122) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vasoactive Intestinal Peptide (VIP) is a neuropeptide with a wide range of biological activities. It is derived from a larger precursor protein, Prepro VIP. The processing of Prepro VIP yields several peptide fragments, including VIP, Peptide Histidine Methionine (PHM), and a spacer peptide, Prepro VIP (111-122).[1] While VIP and PHM have well-characterized physiological roles, Prepro VIP (111-122) is considered a spacer peptide with no known biological function.[2] However, its measurement in biological samples can serve as an indicator of Prepro VIP processing and may be relevant in studies of neuroendocrine tumors and other conditions where VIPergic neurons are implicated.

These application notes provide an overview of the available techniques for the quantification of Prepro VIP (111-122) in various biological matrices, along with detailed protocols for the most established methods.

Prepro VIP Processing Pathway

The diagram below illustrates the proteolytic processing of the Prepro VIP precursor protein into its various peptide fragments.

PreproVIP_Processing cluster_precursor Prepro VIP (170 aa) cluster_processing Proteolytic Cleavage cluster_products Peptide Fragments prepro_vip Prepro VIP prohormone_convertases Prohormone Convertases prepro_vip->prohormone_convertases pp_22_79 Prepro VIP (22-79) prohormone_convertases->pp_22_79 phm PHM (81-107) prohormone_convertases->phm pp_111_122 Prepro VIP (111-122) prohormone_convertases->pp_111_122 vip VIP (125-152) prohormone_convertases->vip pp_156_170 Prepro VIP (156-170) prohormone_convertases->pp_156_170

Caption: Proteolytic processing of Prepro VIP.

Quantitative Data Summary

The following table summarizes the reported concentrations of Prepro VIP (111-122) in various biological samples as determined by radioimmunoassay (RIA).

Biological SampleSpeciesConcentration (pmol/g wet weight)Reference
Cerebral CortexMouseModerate concentration[3]
Suprachiasmatic NucleusMouse~3-fold higher than cerebral cortex[3]
Pineal GlandMouse2.0[4]
Gastric AntrumHumanLower concentration than other GI regions[1]
Urogenital SystemHumanHigh concentration[5]
Nasal MucosaHumanHigh concentration[5]
StomachHumanHigh concentration[5]

Experimental Protocols

Radioimmunoassay (RIA) for Prepro VIP (111-122)

Radioimmunoassay is the most frequently cited method for the quantification of Prepro VIP (111-122). This competitive assay relies on the competition between unlabeled Prepro VIP (111-122) in the sample and a fixed amount of radiolabeled peptide for a limited number of antibody binding sites.

RIA_Workflow start Start sample_prep Sample/Standard Preparation start->sample_prep incubation1 Incubate with Primary Antibody sample_prep->incubation1 incubation2 Add Radiolabeled Peptide & Incubate incubation1->incubation2 separation Separate Bound/ Free Peptide incubation2->separation measurement Measure Radioactivity separation->measurement analysis Data Analysis measurement->analysis end End analysis->end

Caption: General workflow for Radioimmunoassay.

Materials:

  • Specific polyclonal or monoclonal antibody against Prepro VIP (111-122).

  • Radiolabeled Prepro VIP (111-122) (e.g., ¹²⁵I-labeled).

  • Synthetic Prepro VIP (111-122) standard.

  • Assay buffer (e.g., phosphate buffer with proteinase inhibitors and a protein carrier like BSA).

  • Secondary antibody and precipitating reagent (e.g., goat anti-rabbit IgG and polyethylene glycol) for separation of bound and free radioligand.

  • Gamma counter.

  • Biological samples for testing.

Procedure:

  • Sample Preparation:

    • For tissue samples, homogenize in an appropriate extraction buffer (e.g., acid-ethanol) and centrifuge to remove cellular debris. The supernatant can be lyophilized and reconstituted in assay buffer.

    • For plasma or serum, collect blood in tubes containing aprotinin and EDTA, centrifuge, and store the plasma/serum at -80°C.

  • Standard Curve Preparation:

    • Prepare a series of standards of known concentrations of synthetic Prepro VIP (111-122) by serial dilution in the assay buffer.

  • Assay Procedure:

    • To a set of tubes, add the assay buffer, the standard or sample, and the primary antibody against Prepro VIP (111-122).

    • Incubate for 24-48 hours at 4°C.

    • Add a known amount of radiolabeled Prepro VIP (111-122) to each tube.

    • Incubate for another 24-48 hours at 4°C.

  • Separation of Bound and Free Antigen:

    • Add the secondary antibody and the precipitating reagent.

    • Incubate to allow the formation of a precipitate.

    • Centrifuge to pellet the antibody-bound complex.

  • Measurement and Analysis:

    • Carefully decant the supernatant containing the free radiolabeled peptide.

    • Measure the radioactivity in the pellet using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound radiolabel against the concentration of the standards.

    • Determine the concentration of Prepro VIP (111-122) in the samples by interpolating their corresponding percentage of bound radiolabel on the standard curve.

Enzyme-Linked Immunosorbent Assay (ELISA)

Currently, there are no commercially available ELISA kits specifically validated for the quantification of Prepro VIP (111-122). While numerous ELISA kits are available for VIP, their cross-reactivity with Prepro VIP (111-122) has not been reported and is likely to be low due to the significant difference in amino acid sequence.

Researchers interested in developing an ELISA for Prepro VIP (111-122) would need to:

  • Produce and validate a highly specific monoclonal or polyclonal antibody against Prepro VIP (111-122).

  • Optimize the assay format (competitive or sandwich). A competitive ELISA would be more straightforward for a small peptide like Prepro VIP (111-122).

  • Validate the assay for specificity, sensitivity, precision, and accuracy in the desired biological matrices.

ELISA_Development_Workflow start Start antibody_dev Antibody Development start->antibody_dev plate_coating Coat Plate with Capture Antibody antibody_dev->plate_coating assay_dev Assay Optimization (Blocking, Incubation) plate_coating->assay_dev validation Assay Validation (Specificity, Sensitivity) assay_dev->validation end End validation->end

Caption: Workflow for ELISA development.

Mass Spectrometry (MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly specific and sensitive platform for the quantification of peptides in complex biological matrices. While no standardized, commercially available kit exists for Prepro VIP (111-122) quantification by LC-MS/MS, a targeted assay can be developed.

Materials:

  • High-performance liquid chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or high-resolution mass spectrometer).

  • Synthetic Prepro VIP (111-122) standard.

  • Stable isotope-labeled internal standard (SIL-IS) of Prepro VIP (111-122).

  • Sample preparation reagents (e.g., for protein precipitation, solid-phase extraction).

Procedure:

  • Sample Preparation:

    • Deplete abundant proteins from plasma or serum samples.

    • Perform solid-phase extraction (SPE) to concentrate the peptide and remove interfering substances.

    • Spike the sample with a known concentration of the SIL-IS.

  • LC Separation:

    • Develop a reversed-phase HPLC method to separate Prepro VIP (111-122) from other sample components.

  • MS/MS Detection:

    • Optimize the mass spectrometer parameters for the detection of Prepro VIP (111-122) and its SIL-IS. This involves selecting precursor and product ion transitions for multiple reaction monitoring (MRM).

  • Quantification:

    • Generate a standard curve by analyzing a series of known concentrations of the synthetic peptide standard spiked into the same biological matrix.

    • Quantify Prepro VIP (111-122) in the unknown samples by comparing the peak area ratio of the analyte to the SIL-IS against the standard curve.

Conclusion

The measurement of Prepro VIP (111-122) in biological samples is a specialized application primarily achieved through radioimmunoassay. While ELISA and mass spectrometry offer potential alternative platforms, the lack of commercially available, validated kits and protocols necessitates in-house development and validation. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of neuropeptide research and drug development.

References

Application Notes and Protocols for the Mass Spectrometry-Based Analysis of Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prepro Vasoactive Intestinal Peptide (Prepro VIP) is the precursor protein for the biologically active Vasoactive Intestinal Peptide (VIP), a neuropeptide with a wide range of functions in the nervous, gastrointestinal, and cardiovascular systems. The processing of Prepro VIP is a complex process that can result in several peptide fragments. One such fragment is Prepro VIP (111-122), a 12-amino acid peptide with the sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val.[1][2]

While Prepro VIP (111-122) is often considered a "spacer" peptide with no known biological function, its detection and quantification can serve as a valuable indicator of Prepro VIP processing in various tissues and disease states.[1][3] Tissue-specific differential processing of Prepro VIP has been reported, suggesting that the relative abundance of its fragments, including Prepro VIP (111-122), may hold biological significance.[4][5]

These application notes provide a framework for the identification and quantification of Prepro VIP (111-122) using mass spectrometry-based proteomics, offering researchers a tool to investigate the intricacies of VIP precursor processing.

Quantitative Data Summary

Currently, there is a lack of extensive quantitative data for Prepro VIP (111-122) derived from mass spectrometry-based proteomics in the public domain. Most existing quantitative information comes from radioimmunoassay (RIA) studies. The table below summarizes the key molecular information for this peptide, which is essential for its targeted analysis by mass spectrometry.

AttributeValueReference
Peptide NamePrepro VIP (111-122)[1]
Amino Acid SequenceVSSNISEDPVPV[1][2]
Molecular FormulaC53H87N13O21[1]
Molecular Weight (Monoisotopic)1241.62 g/mol N/A
Molecular Weight (Average)1242.35 g/mol [2]

Signaling Pathways and Processing

Prepro VIP (111-122) is a product of the post-translational processing of the Prepro VIP protein. The processing of this precursor is a multi-step enzymatic cascade that releases several peptides, including the functionally active VIP and Peptide Histidine Methionine (PHM). The diagram below illustrates the cleavage of Prepro VIP and the position of the (111-122) fragment.

PreproVIP_Processing cluster_precursor Prepro VIP (170 aa) cluster_products Cleavage Products PreproVIP Prepro VIP ProVIP Pro VIP PreproVIP->ProVIP Signal Peptidase SignalPeptide Signal Peptide PreproVIP->SignalPeptide PHM PHM (81-107) ProVIP->PHM Prohormone Convertases PreproVIP_111_122 Prepro VIP (111-122) ProVIP->PreproVIP_111_122 VIP VIP (125-152) ProVIP->VIP OtherFragments Other Fragments ProVIP->OtherFragments

Prepro VIP Processing Cascade.

Experimental Protocols

The following protocols provide a general workflow for the analysis of Prepro VIP (111-122) from biological samples. These should be optimized based on the specific sample type and instrumentation.

Protocol 1: Sample Preparation for Mass Spectrometry

This protocol outlines the steps for extracting and preparing peptides from biological tissues or cell cultures for LC-MS/MS analysis.

  • Tissue Homogenization/Cell Lysis:

    • For tissues, homogenize in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors on ice.

    • For cell cultures, wash cells with ice-cold PBS and lyse with the appropriate lysis buffer.

    • Sonicate the lysate to shear DNA and reduce viscosity.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Alkylation:

    • To a known amount of protein (e.g., 100 µg), add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 1 hour to reduce disulfide bonds.

    • Cool the sample to room temperature.

    • Add iodoacetamide to a final concentration of 20 mM and incubate in the dark at room temperature for 45 minutes to alkylate cysteine residues.

  • Proteolytic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate to reduce the concentration of denaturants.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Peptide Desalting and Cleanup:

    • Acidify the digest with trifluoroacetic acid (TFA) to a final concentration of 0.1%.

    • Use a C18 solid-phase extraction (SPE) cartridge to desalt the peptide mixture.

    • Wash the cartridge with 0.1% TFA in water.

    • Elute the peptides with a solution of 50% acetonitrile and 0.1% TFA.

    • Dry the eluted peptides in a vacuum concentrator.

  • Resuspension:

    • Resuspend the dried peptides in a solution of 5% acetonitrile and 0.1% formic acid, ready for LC-MS/MS analysis.[6]

General Proteomics Workflow.
Protocol 2: LC-MS/MS Analysis

This protocol describes a general method for the analysis of peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS).

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) system capable of nanoflow rates.

    • A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source.

  • Liquid Chromatography:

    • Column: C18 reversed-phase column (e.g., 75 µm internal diameter, 15 cm length, 1.9 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 60 minutes at a flow rate of 300 nL/min.

    • Injection Volume: 1-5 µL of the resuspended peptide sample.

  • Mass Spectrometry:

    • Ionization Mode: Positive ESI.

    • Scan Mode: Data-Dependent Acquisition (DDA) or Targeted (Parallel Reaction Monitoring - PRM).

    • Full Scan (MS1):

      • Resolution: 60,000 - 120,000.

      • Scan Range: m/z 350-1500.

      • AGC Target: 1e6.

      • Maximum Injection Time: 50 ms.

    • Tandem Scan (MS2):

      • Resolution: 15,000 - 30,000.

      • Isolation Window: m/z 1.2 - 2.0.

      • Collision Energy: Normalized Collision Energy (NCE) of 27-30%.

      • AGC Target: 5e4.

      • Maximum Injection Time: 100 ms.

Protocol 3: Targeted Analysis of Prepro VIP (111-122)

For precise quantification, a targeted mass spectrometry approach such as Parallel Reaction Monitoring (PRM) is recommended. This requires prior knowledge of the precursor and fragment ions of the target peptide.

  • Precursor Ion Selection:

    • The doubly charged precursor ion of Prepro VIP (111-122) ([M+2H]2+) has a theoretical m/z of 621.81.

    • The triply charged precursor ion ([M+3H]3+) has a theoretical m/z of 414.88.

    • The selection of the charge state will depend on the ionization efficiency of the peptide.

  • Fragment Ion Selection (Transitions):

    • In-silico fragmentation tools can predict the major y- and b-ions that will be produced upon collision-induced dissociation.

    • A selection of the most intense and specific fragment ions should be included in the PRM method.

Precursor m/zFragment IonFragment m/z
621.81y1116.09
621.81y2213.14
621.81y3310.19
621.81b2187.11
621.81b3274.14
  • Data Analysis:

    • The resulting data can be analyzed using software such as Skyline, MaxQuant, or vendor-specific software.

    • The peak areas of the selected fragment ions are integrated to determine the relative abundance of Prepro VIP (111-122) across different samples.

    • For absolute quantification, a stable isotope-labeled synthetic version of the Prepro VIP (111-122) peptide should be used as an internal standard.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the biological context of Prepro VIP (111-122) to its potential application as a biomarker.

Logical_Relationship PreproVIP Prepro VIP Precursor Processing Tissue-Specific Processing PreproVIP->Processing Fragments Peptide Fragments (VIP, PHM, 111-122, etc.) Processing->Fragments MS Mass Spectrometry Quantification Fragments->MS Biomarker Potential Biomarker of Processing Dysregulation MS->Biomarker

From Precursor to Potential Biomarker.

Conclusion

The analysis of Prepro VIP (111-122) by mass spectrometry offers a valuable approach to study the regulation of Prepro VIP processing. Although this peptide fragment may not have a direct biological function, its levels can reflect the activity of key prohormone convertases and other processing enzymes. The protocols and information provided here serve as a starting point for researchers interested in exploring the role of Prepro VIP processing in health and disease. Further studies are warranted to establish a definitive link between the abundance of Prepro VIP (111-122) and specific physiological or pathological conditions.

References

Unraveling the Enigma: Experimental Design for Investigating Prepro VIP (111-122) Function

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Prepro Vasoactive Intestinal Peptide (Prepro VIP) is a precursor protein that is proteolytically processed to yield several bioactive peptides, including the well-characterized Vasoactive Intestinal Peptide (VIP). While the functions of VIP are extensively studied, the biological roles of other co-released peptide fragments remain less understood. One such fragment is Prepro VIP (111-122), a peptide whose specific function is currently unknown.[1] It is expressed in various tissues, including the nervous system and the gastrointestinal and urogenital tracts, often co-localized with VIP and other Prepro VIP-derived peptides.[2][3][4][5][6][7] Understanding the function of Prepro VIP (111-122) is crucial for a complete picture of the physiological and pathological roles of the VIPergic system and may reveal novel therapeutic targets.

These application notes provide a comprehensive experimental framework for the systematic investigation of Prepro VIP (111-122) function. The protocols outlined below will guide researchers in characterizing the peptide's receptor binding profile, downstream signaling pathways, and potential physiological effects.

I. Characterization of Receptor Binding Profile

A critical first step in elucidating the function of a novel peptide is to identify its cellular receptors. Given its origin from the Prepro VIP precursor, it is plausible that Prepro VIP (111-122) may interact with known VIP receptors (VPAC1, VPAC2) or PACAP receptors (PAC1), or alternatively, possess its own unique receptor.[8][9] Radioligand binding assays are a gold-standard method to determine the binding affinity of a ligand to its receptor.[2][10][11][12][13]

Experimental Protocol: Radioligand Competition Binding Assay

Objective: To determine the binding affinity of Prepro VIP (111-122) for VPAC1, VPAC2, and PAC1 receptors.

Materials:

  • Synthesized Prepro VIP (111-122) peptide

  • Cell lines expressing human VPAC1, VPAC2, or PAC1 receptors (e.g., CHO-K1 or HEK293 cells)

  • Radiolabeled ligand (e.g., [125I]-VIP for VPAC1/VPAC2, [125I]-PACAP-27 for PAC1)

  • Binding buffer (e.g., 25 mM HEPES, 130 mM NaCl, 4.7 mM KCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates with GF/C filters

  • Scintillation fluid and counter

Procedure:

  • Membrane Preparation: Culture cells expressing the receptor of interest to confluency. Harvest cells and homogenize in ice-cold buffer. Centrifuge to pellet the cell membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, add the following to each well in a final volume of 200 µL:

    • 50 µL of cell membrane preparation (e.g., 10-20 µg protein)

    • 50 µL of radiolabeled ligand at a concentration near its Kd

    • 50 µL of binding buffer (for total binding) or a high concentration of unlabeled VIP or PACAP (for non-specific binding)

    • 50 µL of varying concentrations of Prepro VIP (111-122) (e.g., 10-12 M to 10-5 M)

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through the pre-soaked filter plate using a vacuum manifold.

  • Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of Prepro VIP (111-122). Determine the IC50 value using non-linear regression analysis and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Data Presentation: Hypothetical Receptor Binding Affinities

The following table presents hypothetical data for the binding affinity of Prepro VIP (111-122) to illustrate the expected outcome of the experiment.

LigandReceptorKi (nM)
Prepro VIP (111-122)VPAC1>1000
Prepro VIP (111-122)VPAC2850
Prepro VIP (111-122)PAC1>1000
VIP (Control)VPAC11.2
VIP (Control)VPAC20.8
PACAP-27 (Control)PAC10.5

II. Investigation of Downstream Signaling Pathways

VIP and PACAP receptors are G protein-coupled receptors (GPCRs) that primarily couple to Gs, leading to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[7] To determine if Prepro VIP (111-122) elicits a cellular response, its effect on cAMP levels should be investigated.

Experimental Protocol: cAMP Accumulation Assay

Objective: To measure the effect of Prepro VIP (111-122) on intracellular cAMP levels in cells expressing VPAC1, VPAC2, or PAC1 receptors.

Materials:

  • Synthesized Prepro VIP (111-122) peptide

  • Cell lines expressing human VPAC1, VPAC2, or PAC1 receptors

  • Cell culture medium

  • Phosphodiesterase inhibitor (e.g., IBMX)

  • cAMP assay kit (e.g., HTRF, ELISA, or bioluminescent-based)

  • Forskolin (positive control)

Procedure:

  • Cell Seeding: Seed cells expressing the receptor of interest into a 96-well plate and culture until they reach 80-90% confluency.

  • Pre-incubation: Aspirate the culture medium and pre-incubate the cells with a phosphodiesterase inhibitor in serum-free medium for 15-30 minutes at 37°C to prevent cAMP degradation.

  • Stimulation: Add varying concentrations of Prepro VIP (111-122) (e.g., 10-12 M to 10-6 M), VIP (positive control), or forskolin (positive control) to the wells. Incubate for 15-30 minutes at 37°C.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Generate a dose-response curve by plotting the cAMP concentration against the log concentration of Prepro VIP (111-122). Calculate the EC50 value, which is the concentration of the peptide that elicits a half-maximal response.

Data Presentation: Hypothetical cAMP Accumulation Data

The following table presents hypothetical EC50 values for cAMP accumulation to illustrate the expected outcome.

PeptideCell Line (Receptor)EC50 (nM) for cAMP Accumulation
Prepro VIP (111-122)CHO-VPAC1>1000
Prepro VIP (111-122)HEK-VPAC2500
Prepro VIP (111-122)CHO-PAC1>1000
VIP (Control)CHO-VPAC12.5
VIP (Control)HEK-VPAC21.5

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow start Synthesize Prepro VIP (111-122) receptor_binding Receptor Binding Assay (VPAC1, VPAC2, PAC1) start->receptor_binding camp_assay cAMP Accumulation Assay receptor_binding->camp_assay If binding is observed functional_assay Functional Assays (e.g., Smooth Muscle Contraction) camp_assay->functional_assay If signaling is observed data_analysis Data Analysis & Interpretation functional_assay->data_analysis

Caption: A streamlined workflow for the functional characterization of Prepro VIP (111-122).

G cluster_pathway Hypothetical Signaling Pathway ligand Prepro VIP (111-122) receptor GPCR (e.g., VPAC2) ligand->receptor g_protein Gs receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp catalyzes atp ATP atp->camp pka Protein Kinase A (PKA) camp->pka activates response Cellular Response pka->response phosphorylates targets

Caption: A potential Gs-coupled signaling cascade for Prepro VIP (111-122).

III. Assessment of Physiological Function

Based on the known functions of VIP, potential physiological roles for Prepro VIP (111-122) could include modulation of smooth muscle contractility, neurotransmission, or immune responses.[7][14][15][16] A study on the human female genital tract found that, unlike VIP, Prepro VIP (111-122) did not cause significant inhibition of smooth muscle activity, suggesting it may have a distinct or more subtle role.[2]

Experimental Protocol: Ex Vivo Smooth Muscle Contraction Assay

Objective: To determine the effect of Prepro VIP (111-122) on the contractility of isolated smooth muscle tissue.

Materials:

  • Synthesized Prepro VIP (111-122) peptide

  • Isolated smooth muscle tissue strips (e.g., from guinea pig ileum or rat aorta)

  • Organ bath system with force transducer

  • Krebs-Henseleit solution (or other appropriate physiological salt solution)

  • Carbogen gas (95% O₂ / 5% CO₂)

  • Contractile agents (e.g., acetylcholine, histamine, or potassium chloride)

  • Relaxant agent (e.g., VIP)

Procedure:

  • Tissue Preparation: Isolate smooth muscle tissue and cut into strips. Mount the strips in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with carbogen gas.

  • Equilibration: Allow the tissue to equilibrate under a resting tension for at least 60 minutes, with periodic washing.

  • Contraction: Induce a submaximal contraction with a contractile agent.

  • Peptide Addition: Once a stable contraction is achieved, add cumulative concentrations of Prepro VIP (111-122) to the organ bath. Record the changes in muscle tension.

  • Control: In parallel experiments, add VIP as a positive control for relaxation.

  • Data Analysis: Express the relaxation induced by Prepro VIP (111-122) as a percentage of the pre-induced contraction. Generate a dose-response curve and calculate the EC50 or IC50 value.

Data Presentation: Hypothetical Smooth Muscle Relaxation Data

The following table shows hypothetical data for the relaxation of pre-contracted guinea pig ileum smooth muscle.

PeptideEC50 for Relaxation (nM)Maximum Relaxation (%)
Prepro VIP (111-122)120035
VIP (Control)1595

IV. Further Investigational Avenues

Should the initial characterization suggest a biological activity for Prepro VIP (111-122), further experiments can be designed to explore its function in more detail:

  • Neuronal Activity Assays: Investigate the effect of Prepro VIP (111-122) on neuronal firing rate and neurotransmitter release in primary neuronal cultures or brain slices.[17][18][19][20][21]

  • Immune Cell Function Assays: Assess the impact of the peptide on cytokine production, lymphocyte proliferation, and macrophage activation.[15][16]

  • In Vivo Studies: If a potent in vitro effect is observed, animal models can be used to study the physiological consequences of Prepro VIP (111-122) administration, such as effects on blood pressure, gut motility, or behavior.

Conclusion

The experimental design detailed in these application notes provides a robust and systematic approach to investigate the function of the enigmatic peptide, Prepro VIP (111-122). By characterizing its receptor binding properties, downstream signaling pathways, and physiological effects, researchers can shed light on its role within the complex VIPergic system. This knowledge has the potential to uncover novel physiological regulatory mechanisms and identify new avenues for therapeutic intervention in a range of diseases.

References

Commercial Sources and Application Notes for High-Purity Human Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial sources for high-purity human Prepro VIP (111-122) and detailed application notes with experimental protocols. This information is intended to guide researchers in the procurement and application of this peptide for a variety of research purposes.

Introduction to Prepro VIP (111-122)

Human Prepro Vasoactive Intestinal Peptide (Prepro VIP) is a 170-amino acid precursor protein that is proteolytically processed to yield several bioactive peptides, including Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[1][2] The fragment corresponding to amino acid residues 111-122, with the sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val, is a spacer peptide located between the PHM and VIP sequences.[3] While the parent molecule, VIP, is a well-characterized neuropeptide with potent vasodilatory, anti-inflammatory, and immunomodulatory effects, the specific biological function of the Prepro VIP (111-122) fragment is not yet fully understood.[3][4] However, its availability as a high-purity synthetic peptide enables researchers to investigate its potential roles in biological systems.

Commercial Sources

Several commercial vendors supply high-purity synthetic human Prepro VIP (111-122). The quality and specifications from various suppliers are summarized below to facilitate selection based on research needs.

SupplierCatalog NumberPurity (%)FormMolecular Weight (Da)Storage
Xcess Biosciences M25949-C≥98%Solid Powder1242.33Shipped at ambient temperature; further storage information available on Certificate of Analysis.[5]
Aapptec Peptides P002322Lot-specificLyophilized Powder1242.36Shipped cold; refer to Certificate of Analysis for detailed storage.[3]
Novatein Biosciences PE-89586Not specifiedLyophilized PowderNot specifiedNot specified.
Real-Gene Labs 5992795>95%Lyophilized Powder1242.36-20°C.[6]
LifeTein 30762497.1%Lyophilized Powder1242.35 (net)-20°C or colder.[7]
MedChemExpress HY-P1159ANot specifiedSolidNot specifiedShipped at ambient temperature; further storage information available.[8]
TargetMol T9359Not specifiedPowder1242.33-20°C for 3 years (powder); -80°C for 1 year (in solvent).[9]

Peptide Handling and Storage Protocol

Proper handling and storage of synthetic peptides are crucial to maintain their integrity and biological activity.

1. Storage of Lyophilized Peptide:

  • Upon receipt, store the lyophilized peptide at -20°C or colder, protected from light.[5][10][11]

  • Before opening, allow the vial to equilibrate to room temperature in a desiccator to prevent moisture absorption.[5][12]

2. Reconstitution of Peptide:

  • There is no universal solvent for all peptides. For Prepro VIP (111-122), which is a hydrophilic peptide, sterile distilled water or a dilute aqueous buffer (e.g., PBS at pH 7.2-7.4) is a good starting point.

  • To reconstitute, add a small volume of the appropriate solvent to the vial. Gently vortex or sonicate to ensure complete dissolution.

  • For peptides that are difficult to dissolve, the use of a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer, may be necessary. However, always consider the compatibility of the solvent with your downstream application.[11]

3. Storage of Peptide Solutions:

  • The shelf-life of peptides in solution is limited.[5]

  • For short-term storage, keep the peptide solution at 4°C.

  • For long-term storage, it is recommended to aliquot the reconstituted peptide into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][10]

  • Peptides containing amino acids prone to degradation (e.g., Cys, Met, Trp, Asn, Gln) have a shorter shelf-life in solution.[5]

Application Note 1: Investigation of Receptor Binding via Competitive Binding Assay

Objective: To determine if Prepro VIP (111-122) can bind to receptors known to interact with VIP, such as VPAC1 and VPAC2. This protocol describes a competitive binding assay using a radiolabeled ligand (e.g., ¹²⁵I-VIP).

Methodology:

This assay measures the ability of unlabeled Prepro VIP (111-122) to compete with a fixed concentration of radiolabeled VIP for binding to cell membranes expressing VIP receptors.

Experimental Protocol:

  • Cell Culture and Membrane Preparation:

    • Culture a cell line known to express VPAC1 or VPAC2 receptors (e.g., CHO-K1 cells stably transfected with the receptor).

    • Harvest the cells and prepare a crude membrane fraction by homogenization and centrifugation. Resuspend the membrane pellet in a suitable binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Competitive Binding Assay:

    • Set up assay tubes containing:

      • A fixed amount of cell membrane preparation (e.g., 20-50 µg of protein).

      • A fixed concentration of radiolabeled VIP (e.g., ¹²⁵I-VIP) near its Kd value.

      • Increasing concentrations of unlabeled Prepro VIP (111-122) (e.g., 10⁻¹² M to 10⁻⁶ M).

      • For control tubes, use unlabeled VIP as the competitor to determine the maximal displacement.

      • Include tubes with no competitor (total binding) and tubes with a large excess of unlabeled VIP (non-specific binding).

    • Incubate the tubes at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in binding buffer.

    • Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a gamma counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis culture Cell Culture (VPAC1/2 expressing) mem_prep Membrane Preparation culture->mem_prep assay_setup Assay Setup: Membranes + ¹²⁵I-VIP + Prepro VIP (111-122) mem_prep->assay_setup incubation Incubation assay_setup->incubation filtration Filtration incubation->filtration gamma_count Gamma Counting filtration->gamma_count data_analysis Data Analysis (IC₅₀ determination) gamma_count->data_analysis

Caption: Workflow for a competitive receptor binding assay.

Application Note 2: Quantification of Prepro VIP (111-122) in Biological Samples using Radioimmunoassay (RIA)

Objective: To develop a sensitive and specific radioimmunoassay (RIA) for the quantification of Prepro VIP (111-122) in biological samples such as plasma, tissue extracts, or cell culture media. This can be used to study the post-translational processing of Prepro VIP.

Methodology:

This competitive RIA is based on the competition between unlabeled Prepro VIP (111-122) in the sample/standard and a fixed quantity of radiolabeled Prepro VIP (111-122) for a limited number of binding sites on a specific antibody.

Experimental Protocol:

  • Preparation of Reagents:

    • Antibody: A specific polyclonal or monoclonal antibody against Prepro VIP (111-122) is required. This may need to be custom-produced by immunizing an animal with a Prepro VIP (111-122)-carrier protein conjugate.

    • Radiolabeled Peptide (Tracer): Prepro VIP (111-122) is radiolabeled, typically with ¹²⁵I, using methods such as the Chloramine-T or Bolton-Hunter method.[6]

    • Standard: High-purity synthetic Prepro VIP (111-122) is used to create a standard curve.

    • Assay Buffer: Typically a phosphate or Tris buffer containing a protein carrier (e.g., BSA) to prevent non-specific binding.

  • RIA Procedure:

    • Pipette standards or unknown samples into assay tubes.

    • Add a predetermined dilution of the primary antibody to all tubes (except for the non-specific binding tubes).

    • Add a fixed amount of the ¹²⁵I-labeled Prepro VIP (111-122) tracer to all tubes.

    • Incubate the mixture for a specified period (e.g., 12-24 hours) at 4°C to allow for competitive binding.[13]

  • Separation of Antibody-Bound and Free Tracer:

    • Add a secondary antibody (e.g., goat anti-rabbit IgG) and a precipitating agent like polyethylene glycol (PEG) to precipitate the primary antibody-antigen complex.[6]

    • Incubate to allow for precipitation.

    • Centrifuge the tubes to pellet the precipitate.

  • Measurement and Data Analysis:

    • Carefully decant or aspirate the supernatant.

    • Measure the radioactivity in the pellet using a gamma counter.

    • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the unlabeled standard.

    • Determine the concentration of Prepro VIP (111-122) in the unknown samples by interpolating their binding values from the standard curve.

Diagram of Prepro VIP Processing and Detection:

G cluster_products Cleavage Products preproVIP Prepro VIP (1-170) processing Proteolytic Processing preproVIP->processing PHM PHM (81-107) processing->PHM VIP VIP (125-152) processing->VIP ppVIP111_122 Prepro VIP (111-122) processing->ppVIP111_122 other_frags Other Fragments processing->other_frags detection RIA for Prepro VIP (111-122) ppVIP111_122->detection

Caption: Processing of Prepro VIP and specific detection of the 111-122 fragment.

Hypothetical Signaling Pathway Involvement

While the direct signaling pathway of Prepro VIP (111-122) is unknown, it is plausible to investigate its potential modulatory effects on the known signaling pathways of VIP. VIP primarily signals through G-protein coupled receptors (GPCRs), VPAC1 and VPAC2, leading to the activation of adenylyl cyclase.[1]

Diagram of a Hypothetical Modulatory Role on the VIP Signaling Pathway:

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular VIP VIP receptor VPAC Receptor VIP->receptor Binds and Activates ppVIP111_122 Prepro VIP (111-122) (Hypothetical Modulator) ppVIP111_122->receptor ? G_protein G Protein (Gs) receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates response Cellular Response (e.g., Vasodilation) PKA->response Phosphorylates substrates leading to

Caption: Hypothetical modulation of the VIP signaling pathway by Prepro VIP (111-122).

This diagram illustrates the established VIP signaling cascade and posits a potential point of interaction for Prepro VIP (111-122), which could be investigated experimentally. For instance, it could be tested for antagonistic or allosteric modulatory effects on VIP binding and subsequent downstream signaling.

References

Troubleshooting & Optimization

Prepro VIP (111-122) solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions regarding the solubility of Prepro VIP (111-122).

Frequently Asked Questions (FAQs)

Q1: What is Prepro VIP (111-122) and what are its key properties?

Prepro VIP (111-122) is a 12-amino acid peptide derived from the precursor protein, prepro-vasoactive intestinal polypeptide (VIP).[1][2] VIP and its related peptides are found in the central and peripheral nervous systems and act as neurotransmitters or neuromodulators.[1][3] Understanding the physicochemical properties of Prepro VIP (111-122) is crucial for its proper handling and use in experiments.

Table 1: Physicochemical Properties of Prepro VIP (111-122)

PropertyValueReference
Sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val (VSSNISEDPVPV)[4][5][6][7]
Molecular Formula C₅₃H₈₇N₁₃O₂₁[1][5][6]
Molecular Weight ~1242.35 g/mol [1][5][6]
Theoretical pI 3.01[6]
GRAVY 0.08[6]

Q2: Why is my Prepro VIP (111-122) peptide difficult to dissolve?

The solubility challenges with Prepro VIP (111-122) stem from its specific amino acid composition:

  • Acidic Nature: The peptide has a very low theoretical isoelectric point (pI) of 3.01 due to the presence of two acidic residues (Aspartic Acid - Asp, Glutamic Acid - Glu) and no basic residues.[6] Peptides are least soluble at their pI. At a neutral pH (around 7), the peptide will be negatively charged, which should promote solubility in aqueous solutions.

  • Hydrophobic Residues: Despite an overall low hydrophobicity score (GRAVY of 0.08), the sequence contains several hydrophobic amino acids (Val, Ile, Pro) which can contribute to aggregation and poor solubility in aqueous solutions.[6][8][9]

Q3: What is the first solvent I should try for reconstituting Prepro VIP (111-122)?

Given its acidic nature, the recommended starting solvent is sterile, deionized water or a slightly basic buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4).[8][10] If solubility remains an issue, adding a small amount of a weak base like ammonium bicarbonate or ammonium hydroxide can help.[11]

Q4: How do I handle the peptide if it precipitates after initial dissolution?

If the peptide precipitates, especially after dilution, it may be necessary to re-lyophilize the sample before attempting to redissolve it in a different solvent system.[8] It is always recommended to first test solubility on a small aliquot of the peptide to avoid compromising the entire batch.[8]

Troubleshooting Guide

This section addresses specific problems you may encounter when trying to dissolve Prepro VIP (111-122).

Problem: The lyophilized powder is not dissolving in water or PBS.

If you encounter poor solubility in aqueous solutions, follow this systematic approach.

G cluster_0 start Start with Lyophilized Prepro VIP (111-122) add_buffer Add sterile H₂O or PBS (pH 7.4) start->add_buffer vortex Vortex and briefly sonicate (on ice, 3x 10s) add_buffer->vortex check1 Is the solution clear? vortex->check1 solution_ok Solution Ready for Use (Centrifuge before use) check1->solution_ok Yes adjust_ph Adjust pH: Add 0.1M NH₄HCO₃ dropwise to slightly basic pH check1->adjust_ph No check2 Is the solution clear? adjust_ph->check2 check2->solution_ok Yes use_dmso Use Organic Co-solvent: Dissolve in minimal DMSO (<1%) check2->use_dmso No dilute Slowly dilute with aqueous buffer use_dmso->dilute check3 Is the solution clear? dilute->check3 check3->solution_ok Yes fail Solubility Issue Persists Consider peptide modification or alternative formulation check3->fail No

Caption: Troubleshooting workflow for dissolving Prepro VIP (111-122).

Problem: The peptide solution is cloudy or contains visible particles.

Cloudiness indicates incomplete dissolution or aggregation.[8]

  • Sonication: Use a bath sonicator to apply ultrasonic energy.[12] This can help break up aggregates. Sonicate the vial for 5-10 minutes, placing it on ice intermittently to prevent heating.[8][13]

  • Gentle Warming: Gently warm the solution to a temperature not exceeding 40°C.[10][12] Higher temperatures can degrade the peptide.

  • Centrifugation: Before use, always centrifuge the peptide solution (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material, which could otherwise lead to inaccurate concentration measurements and experimental artifacts.[8][12][14]

Experimental Protocols

Protocol 1: General Peptide Reconstitution

This protocol outlines the standard procedure for reconstituting a lyophilized peptide.

G start 1. Equilibrate Peptide step2 2. Centrifuge Vial (e.g., 10,000 x g, 5 min) start->step2 step3 3. Add Recommended Solvent (e.g., sterile water) step2->step3 step4 4. Vortex Gently step3->step4 step5 5. Sonicate if Necessary (on ice) step4->step5 step6 6. Visually Inspect for Clarity step5->step6 end 7. Store Aliquots at -20°C step6->end

Caption: Standard workflow for peptide reconstitution.
  • Equilibrate: Allow the lyophilized peptide vial to warm to room temperature before opening to prevent condensation.[8]

  • Centrifuge: Briefly spin down the vial to ensure all the powder is at the bottom.[8]

  • Add Solvent: Carefully add the calculated volume of the appropriate sterile solvent (see Troubleshooting Guide).

  • Mix: Vortex the solution gently.[14]

  • Sonication (Optional): If the peptide does not dissolve readily, sonicate in a water bath for short bursts on ice.[8]

  • Inspect: Check for a clear, particle-free solution.

  • Aliquot and Store: To avoid repeated freeze-thaw cycles, create single-use aliquots and store them at -20°C or below.[14]

Protocol 2: Solubilization Using an Organic Co-Solvent

This method is for peptides with significant hydrophobicity that do not dissolve in aqueous buffers.

  • Initial Dissolution: Add a minimal amount of an organic solvent like Dimethyl Sulfoxide (DMSO) to the lyophilized peptide.[8][14] Aim to create a concentrated stock solution.

  • Complete Dissolution: Gently vortex or sonicate until the solution is completely clear.[13]

  • Stepwise Dilution: While vortexing the aqueous buffer, add the concentrated peptide-DMSO stock solution drop-by-drop until the desired final concentration is reached.[13] Crucially, do not add the aqueous buffer to the DMSO stock , as this can cause the peptide to precipitate.[13]

  • Final Concentration: Be mindful that the final concentration of the organic solvent should be compatible with your experimental system, typically below 1% (v/v) for cellular assays.[13][14]

Table 2: Summary of Solubilization Strategies

Peptide CharacteristicPrimary ApproachSecondary ApproachFinal Check
Acidic (pI < 6) Dissolve in sterile water or a buffer at neutral/basic pH (e.g., PBS pH 7.4).[8]Add a few microliters of 0.1M ammonium bicarbonate (NH₄HCO₃) or dilute ammonium hydroxide (NH₄OH).[11]Ensure final pH is compatible with the assay.
Hydrophobic (>50% hydrophobic residues) Dissolve in a minimal volume of DMSO, DMF, or acetonitrile.[8][10]Slowly add the organic stock solution to a stirring aqueous buffer to the final concentration.[13]Keep the final organic solvent concentration low (<1% for cell-based assays).[14]

Biological Context: Prepro-VIP Processing

Prepro VIP (111-122) is one of several peptides generated from the post-translational processing of the Prepro-VIP precursor protein. Understanding this pathway provides context for its biological origin.

G cluster_products Bioactive Peptides prepro Prepro-VIP (170 aa) pro Pro-VIP prepro->pro Signal Peptidase phm PHM (81-107) pro->phm Prohormone Convertases spacer Prepro VIP (111-122) pro->spacer Prohormone Convertases vip VIP (125-152) pro->vip Prohormone Convertases

Caption: Simplified processing pathway of the Prepro-VIP precursor protein.

The initial 170-amino acid precursor, Prepro-VIP, is cleaved to form Pro-VIP.[15] This intermediate is then further processed by prohormone convertases into several smaller peptides, including Peptide Histidine Methionine (PHM), Prepro VIP (111-122), and Vasoactive Intestinal Peptide (VIP) itself.[3][15]

References

preventing degradation of Prepro VIP (111-122) in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prepro VIP (111-122). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Prepro VIP (111-122) in experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is Prepro VIP (111-122) and why is its stability important?

Prepro VIP (111-122) is a peptide fragment derived from the precursor protein, prepro-vasoactive intestinal polypeptide (prepro-VIP).[1] It is a spacer peptide that is cleaved during the post-translational processing of prepro-VIP to yield biologically active peptides like Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[2][3] While the specific biological function of Prepro VIP (111-122) is not yet fully understood, maintaining its structural integrity in experimental buffers is critical for accurate and reproducible results in any functional or analytical studies.[2] Peptide degradation can lead to a loss of activity and the generation of confounding fragments, compromising experimental outcomes.[4]

Q2: What are the primary causes of Prepro VIP (111-122) degradation in experimental buffers?

While specific degradation pathways for Prepro VIP (111-122) are not extensively documented, based on the behavior of its parent molecule (VIP) and general principles of peptide chemistry, the primary causes of degradation are:

  • Enzymatic Degradation: Biological samples (e.g., cell lysates, plasma, tissue homogenates) contain proteases that can rapidly cleave peptide bonds.[5] These enzymes are broadly classified as endopeptidases (cleaving within the peptide chain) and exopeptidases (cleaving at the ends).[6]

  • pH-Dependent Hydrolysis: The stability of peptides is highly dependent on the pH of the buffer. Vasoactive Intestinal Peptide (VIP) is known to be stable in acidic and neutral solutions but demonstrates instability in basic conditions.[7] Peptide bonds, particularly those involving amino acids like aspartate, are susceptible to hydrolysis.[8]

  • Oxidation: Amino acids such as methionine, cysteine, and tryptophan are prone to oxidation, which can alter the peptide's structure and function.[9]

  • Temperature: Elevated temperatures accelerate both enzymatic and chemical degradation processes.[7]

  • Adsorption: Peptides can adsorb to the surfaces of storage vials and labware, reducing the effective concentration in your solution.

Q3: My peptide concentration is decreasing over time in my buffer. What is the likely cause and how can I fix it?

A decrease in peptide concentration is a common sign of degradation or loss. The most probable cause is enzymatic activity if your buffer contains biological components, or pH/temperature instability.

Troubleshooting Flowchart

A logical diagram to troubleshoot decreasing peptide concentration.

G start Start: Peptide Concentration Decreasing q1 Does your buffer contain biological material (e.g., serum, cell lysate)? start->q1 a1_yes Add a broad-spectrum protease inhibitor cocktail. Re-test stability. q1->a1_yes Yes a1_no Check Buffer pH and Temperature q1->a1_no No q2 Is the problem resolved? a1_yes->q2 a2_yes Issue Resolved: Enzymatic degradation was the primary cause. q2->a2_yes Yes q2->a1_no No end End Troubleshooting a2_yes->end q3 Is pH > 7.0? a1_no->q3 a3_yes Adjust pH to neutral or slightly acidic (pH 6-7). Use a stable buffer like PBS or MES. q3->a3_yes Yes a3_no Is the experiment run at elevated temperatures (>25°C)? q3->a3_no No a3_yes->q2 a4_yes Perform experiments at 4°C or on ice when possible. Minimize time at high temp. a3_no->a4_yes a4_no Consider other factors: Oxidation (add DTT/BME if needed). Adsorption (use low-bind tubes). a3_no->a4_no No a4_yes->q2 a4_no->end

Caption: Troubleshooting peptide degradation.

Q4: How should I store Prepro VIP (111-122) to ensure its long-term stability?

For long-term stability, Prepro VIP (111-122) should be stored lyophilized at -20°C or -80°C. When preparing stock solutions, use a sterile, buffered solution (e.g., PBS, pH 7.0-7.4) and aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C. For short-term storage (days to a week), the peptide solution can be kept at 4°C, but stability should be verified.

Troubleshooting Guides

Issue 1: Rapid Loss of Peptide in Cell Culture Media
  • Problem: You are treating cells with Prepro VIP (111-122), but you suspect it is being rapidly degraded in the culture medium, which often contains serum with active proteases.

  • Solution:

    • Use Protease Inhibitors: Supplement your media with a broad-spectrum protease inhibitor cocktail immediately before adding the peptide.[10]

    • Reduce Serum Concentration: If your experiment allows, reduce the serum percentage or use serum-free media during the treatment period.

    • Time-Course Analysis: Perform a time-course experiment to measure the concentration of intact peptide in the media over time using HPLC or ELISA to determine its actual half-life in your specific experimental conditions.

Issue 2: Inconsistent Results in Binding Assays
  • Problem: You are observing high variability between replicates in a receptor-binding or protein-interaction assay.

  • Solution:

    • Prepare Fresh Solutions: Prepare the peptide working solution fresh from a frozen stock aliquot for each experiment. Do not reuse diluted peptide solutions that have been stored at 4°C for an extended period.

    • Optimize Buffer Composition: Ensure your binding buffer has a pH between 6.0 and 7.5.[7] Include a chelating agent like EDTA if metalloproteases are a concern.[11]

    • Use Carrier Proteins: Add a carrier protein like Bovine Serum Albumin (BSA) at 0.1% to the buffer. This can help prevent the peptide from adsorbing to plate wells and pipette tips, and may also act as a competitive substrate for non-specific proteases.

Quantitative Data Summary

The following tables summarize key data relevant to peptide stability, primarily based on studies of the parent VIP peptide and general peptide characteristics.

Table 1: Factors Influencing Peptide Stability

FactorConditionEffect on StabilityRecommendation
pH Acidic to Neutral (pH ≤ 7)Stable[7]Maintain buffer pH between 6.0 and 7.4.
Basic (pH > 7.5)Unstable, prone to hydrolysis[7]Avoid alkaline buffers for storage or experiments.
Temperature Frozen (≤ -20°C)High stability[7]Store stock solutions and aliquots at -20°C or -80°C.
Refrigerated (4°C)Moderate stability (days)[7]Suitable for short-term storage of working solutions.
Room Temp / 37°CLow stability, rapid degradation[12]Minimize time at ambient or physiological temperatures.
Proteases PresentVery rapid degradation[7]Add protease inhibitors to all biological samples.

Table 2: Common Protease Inhibitors for Peptide Stabilization

Inhibitor / CocktailTarget Protease ClassTypical Working ConcentrationNotes
Protease Inhibitor Cocktail Broad Spectrum (Serine, Cysteine, Aspartic)[13]1X (as per manufacturer)Recommended as a first-line defense in complex biological samples.
PMSF / AEBSF Serine Proteases[13]0.1 - 1 mMUnstable in aqueous solutions; add fresh before use.
EDTA / EGTA Metalloproteases1 - 5 mMChelates divalent cations required for protease activity.
Aprotinin Serine Proteases[10]1 - 2 µg/mLA reversible inhibitor.[5]
Leupeptin Serine and Cysteine Proteases[13]1 - 10 µM
Pepstatin A Aspartic Proteases[10]1 µM

Experimental Protocols

Protocol 1: Assessing Peptide Stability via HPLC

This protocol provides a method to determine the stability of Prepro VIP (111-122) in a specific experimental buffer over time.

Experimental Workflow for Stability Assessment

A diagram showing the step-by-step process for assessing peptide stability using HPLC.

G cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis prep1 1. Prepare Peptide Stock (e.g., 1 mg/mL in water) prep2 2. Spike into Test Buffer (Final conc. ~50 µg/mL) prep1->prep2 prep3 3. Aliquot into time-point tubes (T=0, 1, 2, 4, 8, 24h) prep2->prep3 inc 4. Incubate at desired temp (e.g., 4°C, 25°C, or 37°C) prep3->inc analysis1 5. At each time point, stop reaction (e.g., add acid, freeze at -80°C) inc->analysis1 analysis2 6. Analyze by Reverse-Phase HPLC analysis1->analysis2 analysis3 7. Quantify Peak Area of Intact Peptide analysis2->analysis3 analysis4 8. Plot % Remaining vs. Time to determine half-life analysis3->analysis4

Caption: Workflow for peptide stability testing.

Methodology:

  • Preparation:

    • Reconstitute lyophilized Prepro VIP (111-122) in sterile, nuclease-free water to create a concentrated stock solution (e.g., 1 mg/mL).

    • Dilute the stock solution into your experimental buffer to a final concentration suitable for HPLC detection (e.g., 50 µg/mL).

  • Incubation:

    • Aliquot the peptide-buffer solution into multiple low-adsorption microcentrifuge tubes.

    • Incubate the tubes at the desired experimental temperature (e.g., 4°C, room temperature, or 37°C).

  • Time Points:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take one aliquot and stop any potential degradation by either flash-freezing in liquid nitrogen and storing at -80°C, or by adding an equal volume of a precipitation agent (like 10% trichloroacetic acid) or an organic solvent to stop enzymatic reactions.[4][14]

  • HPLC Analysis:

    • Analyze all samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.

    • Use a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) as a mobile phase.

    • Monitor the elution profile at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Identify the peak corresponding to the intact Prepro VIP (111-122) based on the T=0 sample.

    • Calculate the peak area for the intact peptide at each time point.

    • Determine the percentage of peptide remaining at each time point relative to T=0 and plot this against time to calculate the peptide's half-life in your buffer.[9]

References

Technical Support Center: Troubleshooting Non-Specific Binding of Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting non-specific binding issues encountered during immunoassays involving the Prepro VIP (111-122) peptide. The following guides and FAQs provide a systematic approach to identifying and resolving common challenges to ensure accurate and reproducible experimental results.

Frequently Asked Questions (FAQs)

Q1: What is Prepro VIP (111-122) and what are its key physicochemical properties?

A1: Prepro VIP (111-122) is a 12-amino-acid peptide with the sequence VSSNISEDPVPV. It is a fragment of the precursor protein for the Vasoactive Intestinal Peptide (VIP). A critical property of this peptide is its acidic nature, with a theoretical isoelectric point (pI) of approximately 3.01. This acidity is an important factor to consider when troubleshooting non-specific binding, as it can influence ionic interactions with surfaces and other proteins.

Q2: Why might my experiments with Prepro VIP (111-122) be prone to high non-specific binding?

A2: High non-specific binding with Prepro VIP (111-122) can stem from several factors:

  • Ionic Interactions: Due to its low pI, the peptide is negatively charged at neutral pH. This can lead to electrostatic attraction to positively charged surfaces or proteins.

  • Hydrophobic Interactions: Although it has a low GRAVY score (0.08), indicating it is not strongly hydrophobic, certain residues can still participate in hydrophobic interactions.

  • Antibody Cross-Reactivity: Antibodies raised against Prepro VIP (111-122) may cross-react with other proteins containing similar epitopes. For instance, it has been reported that an antibody to Prepro VIP (111-122) can also react with a larger molecular weight form of peptide histidine methionine (PHM), a related peptide derived from the same precursor.[1]

  • General Immunoassay Issues: Problems such as insufficient blocking, suboptimal antibody concentrations, or inadequate washing can also contribute to high background.

Q3: What is the first step I should take to troubleshoot high background in my immunoassay?

A3: The first step is to systematically evaluate your blocking procedure. Inadequate blocking is a primary cause of non-specific binding. You should assess the type of blocking agent, its concentration, and the incubation time. It is highly recommended to test a panel of different blocking buffers to find the optimal one for your specific assay system.

Q4: How can I confirm that my anti-Prepro VIP (111-122) antibody is specific to the peptide?

A4: A peptide blocking experiment is the most direct way to confirm the specificity of your antibody. This involves pre-incubating the primary antibody with an excess of the Prepro VIP (111-122) peptide before adding it to your sample. If the antibody is specific, the peptide in solution will bind to the antibody's antigen-binding sites, preventing it from binding to the target in the sample, which should result in a significant reduction or elimination of the signal.

Troubleshooting Guides

Problem 1: High Background Signal in ELISA

High background can obscure the specific signal, leading to inaccurate quantification. Below is a systematic approach to troubleshoot this issue.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol for Optimization
Inadequate Blocking Optimize the blocking buffer by testing different agents, concentrations, and incubation times.Blocking Buffer Optimization: 1. Prepare a panel of blocking buffers (see table below).2. Coat a 96-well plate with Prepro VIP (111-122) and include no-antigen control wells.3. Block different wells with each of the prepared blocking buffers for 1-2 hours at room temperature.4. Proceed with your standard ELISA protocol.5. Compare the signal-to-noise ratio for each blocking buffer to identify the most effective one.
Suboptimal Antibody Concentration Titrate the primary and secondary antibodies to find the optimal concentrations that provide a good specific signal with low background.Antibody Titration (Checkerboard Assay): 1. Coat a plate with Prepro VIP (111-122).2. Prepare serial dilutions of your primary antibody and add them to the rows of the plate.3. Prepare serial dilutions of your secondary antibody and add them to the columns.4. After incubation and washing, add the substrate and measure the signal.5. The optimal combination is the one that gives the highest signal for the specific antigen with the lowest signal in the absence of the primary antibody.
Inefficient Washing Increase the number of wash steps and/or the stringency of the wash buffer.Washing Step Optimization: 1. After antibody incubation, test different numbers of washes (e.g., 3, 5, or 7 times).2. Increase the soaking time for each wash.3. Test the effect of increasing the detergent concentration (e.g., Tween-20 from 0.05% to 0.1%) in your wash buffer.
Cross-Reactivity of Antibodies Perform a peptide blocking experiment to confirm specificity. Consider using a different, more specific antibody if cross-reactivity is confirmed.Peptide Blocking Experiment: 1. Pre-incubate your primary antibody with a 10-100 fold molar excess of the Prepro VIP (111-122) peptide for 1-2 hours at room temperature.2. As a control, incubate the antibody with buffer alone.3. Add the antibody-peptide mixture and the control antibody to your samples and proceed with your protocol.4. A significant reduction in signal in the presence of the blocking peptide indicates specificity.

Table 1: Recommended Blocking Buffers for Optimization

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1-5% in PBST or TBSTUse high-purity, fatty acid-free BSA.
Non-fat Dry Milk2-5% in PBST or TBSTCost-effective, but may not be suitable for detecting phosphoproteins.
Casein1% in PBS or TBSCan sometimes provide lower background than BSA or milk.
Commercial Peptide-based BlockersAs per manufacturer's instructionsSpecifically designed to reduce non-specific binding in peptide-based assays.
Problem 2: Non-Specific Staining in Immunohistochemistry (IHC)

Non-specific staining in IHC can lead to misinterpretation of the localization of Prepro VIP (111-122) in tissues.

Potential Causes and Solutions

Potential Cause Recommended Solution Experimental Protocol for Optimization
Insufficient Blocking of Endogenous Biotin/Peroxidase If using a biotin-based detection system, pre-treat tissues with an avidin/biotin blocking kit. For HRP-based detection, ensure adequate quenching of endogenous peroxidase activity.Endogenous Enzyme/Biotin Blocking: 1. After deparaffinization and rehydration, incubate sections in 3% hydrogen peroxide in methanol for 10-15 minutes to block endogenous peroxidase.2. If using a biotinylated secondary antibody, use a commercial avidin/biotin blocking kit according to the manufacturer's protocol before the primary antibody incubation.
Inadequate Blocking of Non-Specific Protein Binding Optimize the blocking step using normal serum from the same species as the secondary antibody or other protein-based blockers.IHC Blocking Optimization: 1. After antigen retrieval and washing, incubate sections for at least 1 hour at room temperature in a blocking solution.2. Test different blocking agents, such as 5-10% normal goat serum (if using a goat secondary antibody), or 1-5% BSA in PBST.
Suboptimal Primary Antibody Dilution Titrate the primary antibody to determine the concentration that gives specific staining with minimal background.Primary Antibody Titration for IHC: 1. Prepare a series of dilutions of your primary antibody (e.g., 1:100, 1:250, 1:500, 1:1000).2. Apply each dilution to a separate tissue section and proceed with the staining protocol.3. Examine the sections under a microscope to identify the dilution that provides the best specific signal with the lowest background.
Cross-Reactivity with Other Tissue Antigens Perform a peptide blocking experiment as a negative control to confirm the specificity of the staining.Peptide Blocking in IHC: 1. Pre-incubate the diluted primary antibody with an excess of Prepro VIP (111-122) peptide for 1-2 hours at room temperature.2. Apply this mixture to a control tissue section.3. On a parallel section, apply the primary antibody that has not been pre-incubated with the peptide.4. Absence of staining in the peptide-blocked section confirms antibody specificity.

Experimental Protocols

General ELISA Protocol for Prepro VIP (111-122)

This protocol provides a starting point for developing an ELISA for Prepro VIP (111-122). Optimization of each step is recommended.

  • Coating:

    • Dilute Prepro VIP (111-122) to 1-10 µg/mL in a coating buffer (e.g., 50 mM carbonate-bicarbonate buffer, pH 9.6).

    • Add 100 µL per well to a 96-well high-binding ELISA plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Discard the coating solution and wash the plate 3 times with 200 µL of wash buffer (e.g., PBST: PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of an optimized blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Wash the plate 3 times with wash buffer.

    • Add 100 µL of the diluted anti-Prepro VIP (111-122) primary antibody to each well.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash the plate 5 times with wash buffer.

    • Add 100 µL of the appropriate substrate (e.g., TMB for HRP) to each well.

    • Incubate in the dark until sufficient color develops.

    • Add 50-100 µL of stop solution (e.g., 2N H₂SO₄).

    • Read the absorbance at the appropriate wavelength.

Visualizations

experimental_workflow cluster_plate_prep Plate Preparation cluster_assay Immunoassay Steps cluster_analysis Data Analysis Coating 1. Coating (Prepro VIP (111-122)) Washing1 2. Washing Coating->Washing1 Blocking 3. Blocking Washing1->Blocking PrimaryAb 4. Primary Antibody Incubation Blocking->PrimaryAb Washing2 5. Washing PrimaryAb->Washing2 SecondaryAb 6. Secondary Antibody Incubation Washing2->SecondaryAb Washing3 7. Washing SecondaryAb->Washing3 Detection 8. Detection Washing3->Detection Readout 9. Read Plate Detection->Readout

Caption: General workflow for an indirect ELISA for Prepro VIP (111-122).

troubleshooting_logic Start High Non-Specific Binding CheckBlocking Is Blocking Optimized? Start->CheckBlocking CheckAntibody Are Antibody Concentrations Optimal? CheckBlocking->CheckAntibody Yes OptimizeBlocking Optimize Blocking Buffer (Agent, Concentration, Time) CheckBlocking->OptimizeBlocking No CheckWashing Is Washing Sufficient? CheckAntibody->CheckWashing Yes TitrateAntibodies Titrate Primary and Secondary Antibodies CheckAntibody->TitrateAntibodies No CheckSpecificity Is Antibody Specific? CheckWashing->CheckSpecificity Yes OptimizeWashing Optimize Washing (Number of washes, Detergent) CheckWashing->OptimizeWashing No PeptideBlock Perform Peptide Blocking Experiment CheckSpecificity->PeptideBlock No Resolved Problem Resolved CheckSpecificity->Resolved Yes OptimizeBlocking->Resolved TitrateAntibodies->Resolved OptimizeWashing->Resolved PeptideBlock->Resolved

Caption: Logical workflow for troubleshooting non-specific binding.

References

quality control measures for synthetic Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control measures for synthetic Prepro VIP (111-122). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

1. What is the expected purity of synthetic Prepro VIP (111-122) and how is it determined?

Synthetic Prepro VIP (111-122) is typically supplied at a purity of >95%.[1][2] The primary method for determining peptide purity is High-Performance Liquid Chromatography (HPLC).[3] This technique separates the target peptide from any impurities, such as truncated or deletion sequences that can arise during synthesis.[3][4] The purity is calculated based on the peak area of the desired peptide relative to the total peak area in the chromatogram.

2. How is the identity of synthetic Prepro VIP (111-122) confirmed?

The identity of the peptide is confirmed by Mass Spectrometry (MS).[5] This technique determines the molecular weight of the peptide, which should match the theoretical mass of Prepro VIP (111-122) (1242.36 g/mol ).[1] High-resolution mass spectrometry can confirm the monoisotopic mass with high accuracy.[6]

3. What is the net peptide content and why is it important?

The lyophilized peptide powder you receive is not 100% peptide. It also contains counter-ions (like trifluoroacetate from the purification process) and bound water.[3][7] The net peptide content, typically ranging from 70-90%, is the actual percentage of the peptide by weight.[3] This value is crucial for accurately calculating peptide concentrations for your experiments.[7] Quantitative amino acid analysis is the gold standard for determining the net peptide content.[3][8]

4. My Prepro VIP (111-122) is difficult to dissolve. What should I do?

Peptide solubility can be challenging, particularly for hydrophobic sequences.[4][7] If you are experiencing solubility issues with Prepro VIP (111-122), consider the following:

  • Solvent Choice: The choice of solvent depends on the net charge of the peptide. A solubility test report, if provided by the manufacturer, will recommend the best buffer and pH.[7]

  • pH Adjustment: Adjusting the pH of the solution can improve the solubility of the peptide.[9]

  • Sonication: Gentle sonication can help to dissolve the peptide.

Always start with a small amount of the peptide to test solubility before dissolving the entire batch.

5. I am observing unexpected biological responses in my cell-based assays. What could be the cause?

Several factors related to the synthetic peptide could lead to unexpected results in biological assays:

  • Endotoxin Contamination: Endotoxins (lipopolysaccharides) from gram-negative bacteria can be introduced during peptide synthesis and can cause significant, unwanted immune responses even at very low concentrations.[7][10] For cellular assays, it is crucial to use peptides with low endotoxin levels (e.g., ≤ 0.01 EU/µg).[10][11]

  • Trifluoroacetic Acid (TFA) Contamination: TFA is commonly used in the purification of synthetic peptides and can remain as a counter-ion.[3][7] Residual TFA can be toxic to cells and interfere with cellular assays.[7][12] If your experiments are sensitive to TFA, consider obtaining the peptide in a different salt form, such as acetate or chloride.[3]

  • Peptide Degradation: Improper storage can lead to peptide degradation.[7] Peptides should be stored at -20°C and protected from light.[7] Avoid repeated freeze-thaw cycles by aliquoting the peptide solution.[7][12]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low or no biological activity Incorrect peptide concentrationVerify the net peptide content using Amino Acid Analysis to ensure accurate concentration calculations.[7][8]
Peptide degradationEnsure proper storage at -20°C and avoid multiple freeze-thaw cycles.[7] Run a fresh HPLC and MS to check for degradation products.
Peptide oxidationPeptides containing Cys, Trp, or Met are susceptible to oxidation.[7] Store under an inert gas like argon if possible.
High background or non-specific effects in assays Endotoxin contaminationUse an LAL (Limulus Amebocyte Lysate) assay to test for endotoxins.[13] If necessary, use an endotoxin removal service.[11]
TFA interferenceConsider TFA salt exchange to a more biocompatible salt form like acetate.[3]
Inconsistent results between experiments Peptide aggregationHydrophobic peptides can aggregate.[4] Review solubility and consider using additives that reduce aggregation.
Inaccurate weighing of lyophilized powderLyophilized peptides can be hygroscopic and carry a static charge, leading to weighing errors.[14] Acclimatize the vial to room temperature before opening and use an anti-static device if available.

Quality Control Experimental Protocols

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of the synthetic Prepro VIP (111-122) peptide.

Methodology:

  • Sample Preparation: Dissolve the lyophilized peptide in a suitable solvent (e.g., water with 0.1% TFA) to a final concentration of 1 mg/mL.

  • Chromatographic System: Use a reversed-phase HPLC system with a C18 column.[3]

  • Mobile Phase:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA

  • Gradient: Run a linear gradient from low %B to high %B over a set time (e.g., 5% to 95% B over 30 minutes) to elute the peptide and any impurities.[15]

  • Detection: Monitor the elution profile using a UV detector at 214-220 nm, which is optimal for detecting the peptide bond.[3]

  • Analysis: Integrate the peak areas of all eluted components. The purity is expressed as the percentage of the area of the main peptide peak relative to the total area of all peaks.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight of the synthetic Prepro VIP (111-122) peptide.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the peptide in a solvent compatible with the mass spectrometer's ionization source (e.g., 50% acetonitrile in water with 0.1% formic acid for ESI-MS).

  • Instrumentation: Utilize a mass spectrometer, such as one with an Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) source.[5]

  • Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

  • Analysis: Deconvolute the resulting spectrum to determine the molecular weight of the peptide. Compare the experimentally determined mass to the theoretical mass of Prepro VIP (111-122) (1242.36 Da).[1] The observed mass should be within an acceptable error range of the theoretical mass.

Quantification by Amino Acid Analysis (AAA)

Objective: To determine the precise amount of peptide and verify its amino acid composition.

Methodology:

  • Hydrolysis: Accurately weigh a sample of the lyophilized peptide and subject it to acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to break it down into its constituent amino acids.[8][16]

  • Derivatization (Optional but common): The freed amino acids are often derivatized to enhance their detection.

  • Separation and Detection: The amino acids are then separated, typically by HPLC, and detected.[8]

  • Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard.[16] The total amount of peptide is calculated from the sum of the individual amino acid quantities. The molar ratios of the amino acids should be consistent with the sequence of Prepro VIP (111-122).[8]

Endotoxin Testing

Objective: To quantify the level of bacterial endotoxins in the peptide preparation.

Methodology:

  • Assay Method: The most common method is the Limulus Amebocyte Lysate (LAL) test, which is available in gel-clot, turbidimetric, and chromogenic formats.[13]

  • Sample Preparation: Reconstitute the peptide in endotoxin-free water.

  • Procedure: Follow the specific instructions of the chosen LAL assay kit. This typically involves incubating the sample with the LAL reagent and measuring the reaction (e.g., clot formation, change in turbidity, or color development).

  • Quantification: The endotoxin level is determined by comparing the sample's reaction to a standard curve of known endotoxin concentrations and is reported in Endotoxin Units per microgram (EU/µg) of peptide.

Diagrams

Quality_Control_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_qc Quality Control Analysis Synthesis Solid-Phase Peptide Synthesis Cleavage Cleavage from Resin Synthesis->Cleavage Purification HPLC Purification Cleavage->Purification Lyophilization Lyophilization Purification->Lyophilization Purity Purity (HPLC) Lyophilization->Purity Identity Identity (Mass Spec) Lyophilization->Identity Quantity Quantification (AAA) Lyophilization->Quantity Safety Safety (Endotoxin Test) Lyophilization->Safety FinalProduct Final Product: Prepro VIP (111-122) Purity->FinalProduct Identity->FinalProduct Quantity->FinalProduct Safety->FinalProduct Certificate Certificate of Analysis FinalProduct->Certificate

Caption: Quality control workflow for synthetic Prepro VIP (111-122).

Troubleshooting_Logic cluster_peptide_issues Peptide-Specific Issues cluster_handling_issues Handling & Storage Issues Start Unexpected Experimental Result CheckPeptide Review Peptide QC Data Start->CheckPeptide CheckHandling Review Handling & Storage Start->CheckHandling CheckAssay Review Assay Protocol Start->CheckAssay Purity Purity < 95%? CheckPeptide->Purity Identity Incorrect Mass? CheckPeptide->Identity Concentration Inaccurate Concentration? CheckPeptide->Concentration Contamination Endotoxin/TFA Contamination? CheckPeptide->Contamination Solubility Solubility Issues? CheckHandling->Solubility Degradation Improper Storage? CheckHandling->Degradation FreezeThaw Multiple Freeze-Thaw Cycles? CheckHandling->FreezeThaw Action Take Corrective Action Purity->Action Identity->Action Concentration->Action Contamination->Action Solubility->Action Degradation->Action FreezeThaw->Action

Caption: Troubleshooting logic for experiments using synthetic peptides.

References

Technical Support Center: Improving Detection of Prepro VIP (111-122) by ELISA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the detection of Prepro Vasoactive Intestinal Peptide (VIP) (111-122) using Enzyme-Linked Immunosorbent Assay (ELISA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to this specific application.

Troubleshooting Guide

This guide addresses common problems encountered during the ELISA for Prepro VIP (111-122). The solutions provided are intended to help you optimize your assay for better performance and more reliable results.

Problem Possible Cause Recommended Solution
Weak or No Signal Inactive reagents (antibodies, conjugate, substrate)Ensure all reagents are within their expiration dates and have been stored correctly at 2-8°C.[1] Allow all reagents to come to room temperature for 15-20 minutes before use.[1]
Insufficient antibody concentrationOptimize the concentrations of both the capture and detection antibodies through a titration experiment.
Inadequate incubation times or temperaturesFollow the recommended incubation times and temperatures in your protocol.[1][2] Consider increasing incubation times to allow for sufficient binding.
Incorrect plate typeEnsure you are using a high-binding ELISA plate and not a standard tissue culture plate.[1]
Low antigen concentration in the sampleConcentrate your sample if possible, or ensure that the sample preparation method does not lead to degradation of the peptide.
High Background Excessive antibody concentrationReduce the concentration of the primary or secondary antibody.[3] Perform a titration to find the optimal concentration that gives a good signal-to-noise ratio.
Insufficient blockingEnsure the blocking buffer is appropriate for your assay and that the blocking step is performed for a sufficient amount of time (e.g., 1-2 hours at room temperature or overnight at 4°C).
Inadequate washingIncrease the number of wash steps or the volume of wash buffer to ensure complete removal of unbound reagents.[2] Ensure that all wells are completely aspirated between washes.[2]
Cross-reactivity of antibodiesUse highly specific monoclonal or affinity-purified polyclonal antibodies to minimize cross-reactivity with other proteins.
Contaminated reagents or buffersUse fresh, sterile buffers and reagents to avoid contamination.
Poor Standard Curve Improper preparation of standardsEnsure accurate and consistent pipetting when preparing your standard dilutions. Prepare fresh standards for each assay.
Incorrect dilution seriesDouble-check the calculations for your dilution series to ensure they cover the expected range of your samples.
Matrix effects from the sampleDilute your samples in the same buffer used to prepare the standards to minimize matrix effects.
High Variability (Poor Duplicates) Pipetting inconsistenciesEnsure your pipettes are calibrated and use proper pipetting techniques to minimize variability between wells.[3]
Uneven temperature across the plateAvoid stacking plates during incubation to ensure uniform temperature distribution.[1] Use a temperature-controlled incubator.
Edge effectsTo minimize edge effects, avoid using the outer wells of the plate for samples or standards, or fill them with buffer.

Frequently Asked Questions (FAQs)

Q1: Why am I not detecting any Prepro VIP (111-122) in my samples?

A1: There are several potential reasons for a lack of signal. First, confirm that your antibodies are specific for the Prepro VIP (111-122) fragment. The processing of Prepro VIP can be tissue-specific, and the 111-122 fragment may not be present in high concentrations in all sample types. Additionally, the peptide may be subject to degradation, so ensure proper sample collection and storage, including the use of protease inhibitors. Finally, as with any ELISA, check that all your reagents are active and that you are following an optimized protocol.

Q2: I am seeing a high background in my assay. What are the likely causes?

A2: High background can be caused by several factors. The most common are insufficient blocking of the plate, antibody concentrations that are too high, or inadequate washing between steps.[3] Ensure you are using a suitable blocking buffer and that the washing steps are thorough. It is also important to consider potential cross-reactivity of your antibodies with other components in your sample.

Q3: What is the best type of sample to use for detecting Prepro VIP (111-122)?

A3: The choice of sample will depend on your research question. Prepro VIP and its fragments have been studied in various tissues, including the gastrointestinal tract and the nervous system. It is advisable to consult the literature to determine the expected abundance of the Prepro VIP (111-122) fragment in your sample type of interest.

Q4: Can I use a commercial VIP ELISA kit to detect Prepro VIP (111-122)?

A4: It is unlikely that a standard VIP ELISA kit will detect the Prepro VIP (111-122) fragment. These kits are typically designed to recognize the mature VIP peptide. To detect the 111-122 fragment, you will need antibodies that are specifically raised against this particular amino acid sequence.

Q5: What are the key steps in developing a reliable "home-brew" ELISA for Prepro VIP (111-122)?

A5: Developing a custom ELISA requires careful optimization of several parameters. Key steps include:

  • Antibody Selection: Obtain a matched pair of high-affinity antibodies specific for Prepro VIP (111-122).

  • Checkerboard Titration: Optimize the concentrations of your capture and detection antibodies.

  • Blocking Buffer Optimization: Test different blocking buffers to find the one that provides the best signal-to-noise ratio.

  • Standard Curve Development: Use a synthetic Prepro VIP (111-122) peptide to generate a reliable standard curve.

  • Sample Dilution: Determine the optimal dilution for your samples to minimize matrix effects.

  • Assay Validation: Validate your assay for specificity, sensitivity, precision, and accuracy.

Experimental Protocols

General Sandwich ELISA Protocol for Prepro VIP (111-122)

This protocol provides a general framework for a sandwich ELISA. It is essential to optimize the concentrations of antibodies, incubation times, and other parameters for your specific assay.

  • Coating:

    • Dilute the capture antibody specific for Prepro VIP (111-122) to a predetermined optimal concentration in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate buffer, pH 9.6).[2]

    • Add 100 µL of the diluted capture antibody to each well of a high-binding 96-well ELISA plate.

    • Incubate overnight at 4°C.

  • Washing (1):

    • Aspirate the coating solution from the wells.

    • Wash the plate three times with 200 µL of wash buffer (e.g., PBS with 0.05% Tween-20) per well.

  • Blocking:

    • Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well.

    • Incubate for 1-2 hours at room temperature.

  • Washing (2):

    • Repeat the washing step as described in step 2.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the Prepro VIP (111-122) standard in the appropriate diluent.

    • Prepare your samples, diluting them as necessary.

    • Add 100 µL of the standards and samples to the appropriate wells.

    • Incubate for 2 hours at room temperature.

  • Washing (3):

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody specific for Prepro VIP (111-122) to its optimal concentration in blocking buffer.

    • Add 100 µL of the diluted detection antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing (4):

    • Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation:

    • Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate, diluted in blocking buffer, to each well.

    • Incubate for 30 minutes at room temperature, protected from light.

  • Washing (5):

    • Repeat the washing step as described in step 2, but increase the number of washes to five.

  • Substrate Development:

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of stop solution (e.g., 2N H2SO4) to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm using a microplate reader.

Visualizations

prepro_vip_processing prepro_vip Prepro-VIP (1-170) pro_vip Pro-VIP (22-170) prepro_vip->pro_vip Signal Peptidase phm PHM (81-107) pro_vip->phm Prohormone Convertases spacer Prepro VIP (111-122) pro_vip->spacer Prohormone Convertases vip VIP (125-152) pro_vip->vip Prohormone Convertases other_fragments Other Fragments pro_vip->other_fragments Prohormone Convertases

Caption: Processing of Prepro-VIP into functional peptides and fragments.

elisa_workflow start Start coating 1. Coat Plate with Capture Antibody start->coating blocking 2. Block Plate coating->blocking add_sample 3. Add Sample/ Standard blocking->add_sample add_detection_ab 4. Add Detection Antibody add_sample->add_detection_ab add_conjugate 5. Add Enzyme Conjugate add_detection_ab->add_conjugate add_substrate 6. Add Substrate add_conjugate->add_substrate stop_reaction 7. Stop Reaction add_substrate->stop_reaction read_plate 8. Read Plate stop_reaction->read_plate end End read_plate->end

Caption: General workflow for a sandwich ELISA experiment.

References

Technical Support Center: Synthesis of Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of the Prepro VIP (111-122) peptide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the chemical synthesis of this specific peptide sequence.

Peptide Sequence: H-Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val-OH Molecular Formula: C53H87N13O21 Molecular Weight: 1242.35 g/mol [1]

Troubleshooting Guide

This guide addresses common issues encountered during the solid-phase peptide synthesis (SPPS) of Prepro VIP (111-122).

Issue 1: Low Yield of Crude Peptide

Symptoms:

  • Less-than-expected final weight of the lyophilized peptide.

  • Low intensity of the target peptide peak in analytical HPLC.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Deprotection: Failure to completely remove the Fmoc protecting group from the N-terminus of the growing peptide chain, leading to truncated sequences.[2]1. Extend Deprotection Time: Increase the piperidine treatment time. 2. Use a Stronger Base: Consider using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in the deprotection solution for stubborn Fmoc removals.
Poor Coupling Efficiency: Incomplete reaction between the activated amino acid and the free amine on the resin, resulting in deletion sequences. This can be due to steric hindrance or peptide aggregation.[2]1. Double Coupling: Repeat the coupling step for amino acids known to be difficult, such as Valine (Val) and Proline (Pro) in the sequence.[3] 2. Use a More Potent Coupling Reagent: Switch from standard carbodiimide-based reagents (like DIC/HOBt) to a uronium-based reagent such as HBTU, HATU, or HCTU.[4] 3. Increase Reagent Concentration: Increasing the concentration of the amino acid and coupling reagents can drive the reaction to completion.[3]
Peptide Aggregation: The growing peptide chain, particularly with multiple Serine and Valine residues, can aggregate on the resin, hindering reagent access.[5][6]1. Incorporate "Difficult Sequence" Protocols: Use microwave-assisted synthesis to reduce aggregation.[5] 2. Chaotropic Agents: Add chaotropic agents like a small percentage of DMSO to the coupling solvent to disrupt secondary structures. 3. Utilize Pseudoproline Dipeptides: If synthesizing longer sequences containing Ser, consider incorporating pseudoproline dipeptides to disrupt aggregation.[5]
Issue 2: Poor Purity of Crude Peptide

Symptoms:

  • Multiple peaks of significant intensity close to the main product peak in the HPLC chromatogram.

  • Mass spectrometry (MS) analysis reveals the presence of deletion sequences or unexpected adducts.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Aspartimide Formation: The Aspartic acid (Asp) residue in the sequence is prone to forming a cyclic aspartimide intermediate, especially under basic or acidic conditions, which can lead to a mixture of products.1. Use Protected Aspartic Acid: Employ an Asp derivative with a side-chain protecting group that is less susceptible to cyclization, such as Ompe (O-methyl-phenacyl). 2. Mild Deprotection Conditions: If possible, use milder deprotection conditions during the synthesis.
Deletion Sequences: Resulting from incomplete coupling or deprotection at various steps of the synthesis.1. Optimize Coupling and Deprotection: Refer to the solutions for "Low Yield" to improve reaction efficiency. 2. Capping: After each coupling step, "cap" any unreacted free amines using acetic anhydride. This prevents the formation of deletion sequences and simplifies purification.
Side Reactions During Cleavage: The final cleavage from the resin can introduce impurities if not performed under optimal conditions.[5]1. Use Appropriate Scavengers: Ensure the cleavage cocktail contains scavengers (e.g., triisopropylsilane (TIS), water, dithiothreitol (DTT)) to protect sensitive residues from reactive species generated during cleavage. 2. Optimize Cleavage Time: Over-exposure to strong acids during cleavage can lead to side-product formation. Perform a time-course study to determine the optimal cleavage duration.

Frequently Asked Questions (FAQs)

Q1: What is the recommended resin for synthesizing Prepro VIP (111-122)?

For a C-terminal carboxylic acid peptide like Prepro VIP (111-122), a pre-loaded Wang resin or a 2-chlorotrityl chloride (2-CTC) resin is recommended. The 2-CTC resin is particularly advantageous as it allows for cleavage under milder acidic conditions, which can help to minimize side reactions.

Q2: The peptide is difficult to dissolve after lyophilization. What should I do?

Hydrophobic peptides can be challenging to dissolve.[6] Although Prepro VIP (111-122) is not extremely hydrophobic, aggregation can still occur. Try dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (ACN) first, and then slowly add the aqueous buffer to the desired concentration. Sonication can also aid in dissolution.

Q3: How can I monitor the efficiency of the coupling reactions during synthesis?

The Kaiser test (ninhydrin test) is a reliable method to detect the presence of free primary amines on the resin.[2] A positive test (blue beads) after a coupling step indicates an incomplete reaction, and a second coupling should be performed. For coupling to a proline residue, the isatin or chloranil test is more appropriate as proline is a secondary amine.[4]

Q4: What are the optimal HPLC conditions for purifying Prepro VIP (111-122)?

A reverse-phase C18 column is typically used for peptide purification.[5] A gradient of water and acetonitrile (ACN), both containing 0.1% trifluoroacetic acid (TFA), is a standard mobile phase. A shallow gradient (e.g., 5-50% ACN over 30 minutes) will likely provide the best separation of the target peptide from impurities.

Q5: How should I store the synthesized Prepro VIP (111-122)?

The lyophilized peptide should be stored at -20°C or lower.[1] For long-term storage, it is best to keep it in a desiccated environment. Once dissolved in a buffer, it is recommended to make aliquots and store them at -80°C to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Prepro VIP (111-122) using Fmoc Chemistry
  • Resin Selection and Swelling: Start with a pre-loaded Fmoc-Val-Wang resin. Swell the resin in dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the next Fmoc-protected amino acid (4 equivalents) with a coupling reagent like HBTU (3.9 equivalents) and a base such as diisopropylethylamine (DIPEA) (8 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and allow it to react for 1-2 hours.

    • Monitor the coupling completion using the Kaiser test (or isatin test for proline).

    • If the test is positive, repeat the coupling step ("double coupling").

    • Wash the resin with DMF.

  • Repeat Synthesis Cycle: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with dichloromethane (DCM) and dry it under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the crude peptide under vacuum.

  • Purification and Analysis:

    • Purify the crude peptide using reverse-phase HPLC on a C18 column.

    • Analyze the fractions by mass spectrometry to confirm the identity of the product.

    • Pool the pure fractions and lyophilize.

Protocol 2: Kaiser Test for Monitoring Coupling
  • Sample Preparation: Take a small sample of resin beads (a few milligrams) in a small glass test tube.

  • Reagent Addition: Add 2-3 drops of each of the following three solutions:

    • Solution A: 5 g ninhydrin in 100 mL ethanol.

    • Solution B: 80 g phenol in 20 mL ethanol.

    • Solution C: 2 mL of 0.001 M KCN in 98 mL pyridine.

  • Heating: Heat the test tube at 100°C for 5 minutes.

  • Observation:

    • Intense blue beads and solution: Incomplete coupling (free primary amines present).

    • Yellow or colorless beads and solution: Complete coupling (no free primary amines).[2]

Visualizations

experimental_workflow start Start: Fmoc-Val-Wang Resin swell Swell Resin in DMF start->swell deprotection Fmoc Deprotection (20% Piperidine/DMF) swell->deprotection wash1 Wash with DMF deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, HBTU, DIPEA) wash1->coupling kaiser_test Kaiser Test coupling->kaiser_test double_couple Repeat Coupling kaiser_test->double_couple Positive wash2 Wash with DMF kaiser_test->wash2 Negative double_couple->coupling cycle Repeat for all Amino Acids in Sequence wash2->cycle cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection cycle->final_deprotection Last Amino Acid cleavage Cleavage from Resin (TFA/TIS/H2O) final_deprotection->cleavage precipitation Precipitate with Cold Ether cleavage->precipitation purification HPLC Purification precipitation->purification analysis MS Analysis & Lyophilization purification->analysis end Pure Prepro VIP (111-122) analysis->end

Caption: Workflow for Solid-Phase Synthesis of Prepro VIP (111-122).

troubleshooting_logic start Synthesis Issue Identified low_yield Low Yield start->low_yield low_purity Low Purity start->low_purity incomplete_deprotection Incomplete Deprotection? low_yield->incomplete_deprotection poor_coupling Poor Coupling? low_yield->poor_coupling aggregation Aggregation? low_yield->aggregation aspartimide Aspartimide Formation? low_purity->aspartimide deletion_seq Deletion Sequences? low_purity->deletion_seq cleavage_issues Cleavage Side Reactions? low_purity->cleavage_issues sol_deprotection Extend Deprotection Time Use Stronger Base incomplete_deprotection->sol_deprotection sol_coupling Double Couple Use Stronger Reagents poor_coupling->sol_coupling sol_aggregation Microwave Synthesis Chaotropic Agents aggregation->sol_aggregation sol_aspartimide Use Protected Asp Mild Conditions aspartimide->sol_aspartimide sol_deletion Optimize Reactions Use Capping deletion_seq->sol_deletion sol_cleavage Use Scavengers Optimize Time cleavage_issues->sol_cleavage

Caption: Troubleshooting Logic for Prepro VIP (111-122) Synthesis.

References

interpreting unexpected results with Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prepro Vasoactive Intestinal Polypeptide (VIP) (111-122). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues when working with this peptide.

Frequently Asked Questions (FAQs)

Q1: What is Prepro VIP (111-122) and what is its expected biological activity?

Prepro VIP (111-122) is a peptide fragment derived from the precursor protein, prepro-vasoactive intestinal polypeptide.[1][2] It is a spacer peptide located between Peptide Histidine Methionine (PHM) and VIP within the precursor sequence.[3] Currently, Prepro VIP (111-122) has no known functional significance or biological activity.[3] Therefore, in most experimental systems, it is expected to be biologically inactive.

Q2: I am not observing any biological effect with Prepro VIP (111-122) in my assay. Is this expected?

Yes, this is the expected outcome. As Prepro VIP (111-122) has no known biological function, the absence of a cellular or physiological response is consistent with the current scientific understanding.[3] Its primary utility in research is often as a negative control or as a marker for studying the post-translational processing of the Prepro-VIP protein.[4]

Q3: I have observed an unexpected biological effect in my experiment after applying Prepro VIP (111-122). What are the potential causes?

Observing an unexpected effect with a peptide that is thought to be inactive warrants a thorough investigation. Potential causes can be categorized as follows:

  • Peptide Quality and Purity:

    • Contamination: The peptide synthesis process may leave residual contaminants that could be biologically active.

    • Incorrect Sequence: While rare with reputable suppliers, confirming the amino acid sequence is a crucial step.

    • Counterion Effects: Peptides are often supplied as trifluoroacetate (TFA) salts from the purification process.[5] While generally not biologically active at low concentrations, high concentrations of TFA could potentially affect certain sensitive assays.[5]

  • Experimental Conditions:

    • Off-Target Effects: At very high concentrations, peptides can sometimes exhibit non-specific binding to receptors or other proteins.

    • Peptide Degradation: The peptide may be degrading in your experimental medium into smaller, potentially active fragments.

    • Interaction with Other Components: The peptide might be interacting with other molecules in your assay system, leading to an indirect effect.

  • Novel Biological Function:

    • While currently unknown, the possibility of a novel, context-specific biological function for Prepro VIP (111-122) cannot be entirely ruled out and would represent a significant finding.

Q4: How is the Prepro-VIP precursor processed, and could this affect my results?

The post-translational processing of Prepro-VIP can differ between tissues.[4][6] The full precursor protein is cleaved to produce several peptides, including PHM, VIP, and the Prepro VIP (111-122) spacer region.[7][8] In some tissues, incomplete processing can lead to the presence of larger peptide forms that include the (111-122) sequence.[4][6] If your research involves endogenous Prepro-VIP, understanding this differential processing is crucial as the presence of various precursor-derived peptides could influence the biological environment.

Troubleshooting Guide for Unexpected Results

If you encounter unexpected results when using Prepro VIP (111-122), follow this troubleshooting workflow:

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 A Unexpected Biological Activity Observed B Step 1: Verify Peptide Integrity A->B E Step 2: Review Experimental Protocol A->E I Step 3: Investigate Potential Off-Target Effects A->I C Check Certificate of Analysis (CoA) - Purity (>95%?) - Correct Mass Spec Data? B->C D Consider Analytical Validation - HPLC - Mass Spectrometry B->D L Conclusion F Concentration Used - Is it excessively high? E->F G Controls - Vehicle control performed? - Negative control peptide used? E->G H Peptide Handling - Proper storage? (-20°C or -80°C) - Correct reconstitution? - Aliquoted to avoid freeze-thaw? E->H J Literature Search - Similar off-target effects for other peptides? I->J K Competitive Binding Assay - Can the effect be blocked by a known antagonist for a suspected off-target receptor? I->K M Result is likely an artifact of peptide quality or experimental conditions. L->M N Potential for Novel Biological Activity. Requires further validation. L->N

Caption: Troubleshooting workflow for unexpected results.
Data Summary: Peptide Characteristics

PropertyValueReference
Amino Acid Sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[5][9]
Molecular Formula C₅₃H₈₇N₁₃O₂₁[1][5]
Molecular Weight ~1242.33 g/mol [1][5]
Known Function None[3]

Experimental Protocols

While specific experimental protocols will vary greatly depending on the research question, here are some general methodological considerations when working with Prepro VIP (111-122), particularly when using it as a negative control.

1. Peptide Reconstitution and Storage

  • Reconstitution: Briefly centrifuge the vial to ensure the peptide powder is at the bottom. Reconstitute the peptide in a sterile, appropriate solvent (e.g., sterile water, PBS, or a buffer suitable for your experiment) to a stock concentration of 1-10 mg/mL. Sonication may be required for complete dissolution. For peptides with low aqueous solubility, a small amount of a polar organic solvent like DMSO or DMF may be used, followed by dilution in aqueous buffer.

  • Storage: Store the lyophilized peptide at -20°C or -80°C.[5] After reconstitution, aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

2. Example Experimental Use: Negative Control in a Cell-Based Assay

  • Objective: To confirm that the observed biological effect of a primary peptide (e.g., VIP) is specific and not due to the peptide vehicle or non-specific peptide interactions.

  • Methodology:

    • Culture cells to the desired confluency in appropriate multi-well plates.

    • Prepare working solutions of your primary peptide (e.g., VIP), the negative control peptide (Prepro VIP (111-122)), and a vehicle control (the solvent used to dissolve the peptides). The concentration of Prepro VIP (111-122) should match the molar concentration of the primary peptide being tested.

    • Treat the cells with the respective solutions:

      • Group 1: Vehicle control

      • Group 2: Primary peptide (e.g., VIP)

      • Group 3: Negative control peptide (Prepro VIP (111-122))

    • Incubate for the desired time period.

    • Perform the assay to measure the biological endpoint (e.g., cAMP accumulation, gene expression, cell proliferation).

  • Expected Outcome: A significant biological effect should be observed in the primary peptide group compared to both the vehicle control and the Prepro VIP (111-122) group. The Prepro VIP (111-122) group should show no significant difference from the vehicle control.

Signaling Pathway Context: Prepro-VIP Processing

As Prepro VIP (111-122) is a spacer peptide with no known signaling function, a traditional signaling pathway diagram is not applicable. Instead, the following diagram illustrates its origin from the Prepro-VIP precursor protein.

G cluster_0 Prepro-VIP Protein cluster_1 cluster_2 Cleavage Products PreproVIP Prepro-VIP (170 amino acids) ProhormoneConvertases Prohormone Convertases PreproVIP->ProhormoneConvertases Processing PHM PHM (81-107) ProhormoneConvertases->PHM Spacer Prepro VIP (111-122) (Spacer Peptide) ProhormoneConvertases->Spacer VIP VIP (125-152) ProhormoneConvertases->VIP Other Other Fragments (e.g., 22-79, 156-170) ProhormoneConvertases->Other

Caption: Processing of the Prepro-VIP precursor protein.

References

stability of Prepro VIP (111-122) at different temperatures

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the stability of the Prepro VIP (111-122) peptide. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for Prepro VIP (111-122)?

For long-term storage, Prepro VIP (111-122) should be stored in its lyophilized (powder) form in a freezer at or below -20°C.[1][2][3][4] Under these conditions, the peptide can be stable for several years.[2][3][4] Once reconstituted in a solvent, the peptide solution should be stored at -80°C and is typically stable for up to one year.[3][4]

Q2: How many freeze-thaw cycles can I subject the reconstituted peptide to?

It is strongly recommended to avoid repeated freeze-thaw cycles, as they can lead to peptide degradation and aggregation.[5] For best results, aliquot the reconstituted peptide solution into single-use volumes before freezing.

Q3: What factors can negatively impact the stability of Prepro VIP (111-122) in my experiments?

Several factors can affect peptide stability, including:

  • Temperature: Elevated temperatures accelerate degradation pathways like hydrolysis and deamidation.[5]

  • pH: Extreme acidic or basic conditions can cause peptide bond cleavage.[5] Most peptides are most stable at a neutral pH.

  • Oxidation: Certain amino acid residues are susceptible to oxidation, which can be initiated by exposure to air or the presence of metal ions.[6]

  • Enzymatic Degradation: If working with biological samples like plasma or cell culture supernatants, proteases can rapidly degrade the peptide.[7]

  • Aggregation: High peptide concentrations can sometimes lead to self-association and aggregation, reducing bioavailability and activity.[8][9]

Q4: The peptide I received is a Trifluoroacetic acid (TFA) salt. Will this affect my experiments?

TFA is a common counterion used during the HPLC purification of synthetic peptides.[1] Its presence generally enhances the solubility of the peptide in aqueous solutions.[1] For most standard in vitro assays, the residual amount of TFA does not cause interference. However, for highly sensitive cellular studies, its potential effects should be considered.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Loss of biological activity or inconsistent results. 1. Peptide Degradation: Improper storage, multiple freeze-thaw cycles, or contamination. 2. Incorrect Concentration: Inaccurate initial weighing or reconstitution. The presence of TFA salts can affect the net peptide weight.[1]1. Use a fresh vial of lyophilized peptide. Aliquot the reconstituted solution to avoid freeze-thaw cycles. 2. Re-quantify the peptide concentration. Consider using a peptide quantification assay. 3. Perform a stability check using HPLC to assess the purity of your stock solution.
Precipitation or cloudiness observed in the peptide solution. 1. Aggregation: The peptide concentration may be too high for the chosen solvent, or the pH may be near the peptide's isoelectric point (pI). 2. Improper Reconstitution: The peptide was not fully dissolved.1. Try sonicating the solution briefly. If precipitation persists, you may need to adjust the pH or use a different solvent system. 2. Review the manufacturer's instructions for recommended reconstitution solvents.
Rapid degradation in a biological matrix (e.g., plasma). Enzymatic Cleavage: The peptide is being degraded by proteases present in the sample.[7]1. Add protease inhibitors to your biological matrix. 2. Minimize incubation times where possible. 3. Conduct experiments at 4°C to reduce enzymatic activity.

Data on Temperature Stability

While specific, publicly available quantitative stability data for Prepro VIP (111-122) is limited, the following table provides an illustrative example of expected stability for a standard 12-amino acid peptide based on general principles of peptide chemistry. Note: This is a generalized representation; actual stability should be determined empirically.

Storage ConditionFormTemperatureTime (30 days)Expected Purity
Long-Term Lyophilized-80°C> 1 Year> 98%
Standard Lyophilized-20°C> 1 Year> 97%
Short-Term Lyophilized4°C30 Days~95%
Benchtop Lyophilized25°C (Room Temp)30 Days< 90% (Significant degradation likely)
Working Solution In Aqueous Buffer (pH 7.4)-80°C> 6 Months> 98%
Working Solution In Aqueous Buffer (pH 7.4)-20°C30 Days~95-97%
Working Solution In Aqueous Buffer (pH 7.4)4°C30 Days< 85% (Not recommended)

Experimental Protocols

Protocol: Assessing Temperature Stability of Prepro VIP (111-122) via RP-HPLC

This protocol describes a general method to determine the stability of Prepro VIP (111-122) in a specific buffer at various temperatures. This is a form of forced degradation study.[10][11]

1. Materials:

  • Lyophilized Prepro VIP (111-122)

  • High-purity water (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Trifluoroacetic acid (TFA, HPLC grade)

  • Buffer of interest (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Calibrated incubators/water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a C18 column.

2. Procedure:

  • Stock Solution Preparation: Carefully reconstitute the lyophilized peptide in the buffer of interest to a final concentration of 1 mg/mL. This will be your T=0 sample.

  • Sample Aliquoting: Dispense the stock solution into multiple sterile microcentrifuge tubes. Prepare at least three replicates for each temperature and time point.

  • Incubation:

    • Immediately freeze a set of aliquots at -80°C. These will serve as the baseline control (T=0 ).

    • Place the remaining aliquots in the calibrated incubators set at your chosen temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Point Analysis:

    • At each designated time point (e.g., 1, 3, 7, 14, and 30 days), remove one aliquot from each temperature.

    • Immediately analyze the T=0 sample and the incubated samples by RP-HPLC.

  • RP-HPLC Analysis:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

    • Gradient: A typical gradient would be 5-65% Mobile Phase B over 30 minutes. This should be optimized to achieve good separation of the parent peptide from any degradants.

    • Detection: Monitor absorbance at 214 nm.

    • Analysis: Calculate the purity of the peptide at each time point by determining the area of the main peptide peak as a percentage of the total area of all peaks in the chromatogram.

Visualizations

Stability_Workflow cluster_prep 1. Sample Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis Reconstitute Reconstitute Peptide in Buffer (1 mg/mL) Aliquot Aliquot into Replicates for each Condition Reconstitute->Aliquot T0 T=0 Control (Freeze at -80°C) Aliquot->T0 Baseline T4 Incubate at 4°C Aliquot->T4 T25 Incubate at 25°C Aliquot->T25 T37 Incubate at 37°C Aliquot->T37 Timepoints Collect Samples at Time Points (1, 3, 7... days) HPLC Analyze all Samples by RP-HPLC Timepoints->HPLC Data Calculate % Purity vs. Time HPLC->Data Troubleshooting_Logic Start Inconsistent Experimental Results Observed CheckPurity Is the peptide stock solution pure and un-degraded? Start->CheckPurity CheckStorage Were proper storage conditions used? (-20°C lyophilized, -80°C solution) CheckPurity->CheckStorage Yes NewPeptide Solution: Use a fresh vial of peptide and prepare a new stock solution. CheckPurity->NewPeptide No CheckHandling Were freeze-thaw cycles avoided? CheckStorage->CheckHandling Yes CheckStorage->NewPeptide No CheckMatrix Is the peptide stable in the experimental matrix (e.g., plasma)? CheckHandling->CheckMatrix Yes AliquotFuture Solution: Aliquot new stocks into single-use volumes. CheckHandling->AliquotFuture No AddInhibitors Solution: Add protease inhibitors or reduce incubation time/temp. CheckMatrix->AddInhibitors No OK Problem is likely elsewhere in the assay. CheckMatrix->OK Yes

References

Technical Support Center: Avoiding Aggregation of Prepro VIP (111-122) in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the aggregation of Prepro VIP (111-122) in solution. The following information is based on the physicochemical properties of the peptide and established principles of peptide chemistry.

Understanding Prepro VIP (111-122)

Prepro VIP (111-122) is a 12-amino acid spacer peptide with the sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val (VSSNISEDPVPV).[1][2][3] It is derived from the prepro-vasoactive intestinal polypeptide (VIP) but has no known biological function.[3][4] Its key physicochemical properties are summarized in the table below.

PropertyValueSignificance for Aggregation
Amino Acid Sequence VSSNISEDPVPVContains both hydrophilic (Ser, Asn, Glu, Asp) and hydrophobic (Val, Ile, Pro) residues. The presence of charged residues at physiological pH can influence solubility.
Molecular Weight ~1242.35 g/mol Relatively small peptide, which can sometimes reduce the propensity for complex folding and aggregation compared to larger proteins.[1]
Theoretical Isoelectric Point (pI) 3.01This is a highly acidic pI, meaning the peptide has a net negative charge at neutral and basic pH.[5] Peptides are least soluble at their pI.
Counterion Typically Trifluoroacetate (TFA)TFA is a common counterion from the purification process and can influence solubility and aggregation behavior.[5][6]

Troubleshooting Guide for Prepro VIP (111-122) Aggregation

This guide addresses common issues encountered during the handling and use of Prepro VIP (111-122) in solution.

Problem 1: Peptide fails to dissolve or forms a precipitate upon dissolution.

Possible Cause: The pH of the solvent is too close to the peptide's isoelectric point (pI) of 3.01, minimizing its net charge and reducing solubility.

Solutions:

  • pH Adjustment: Since Prepro VIP (111-122) is an acidic peptide, dissolving it in a basic buffer will increase its net negative charge and enhance solubility.[7][8]

    • Recommended Solvents: Start with a small amount of a basic solvent like 0.1% aqueous ammonia (NH₃) or 0.1 M ammonium bicarbonate (NH₄HCO₃) to dissolve the peptide, and then dilute it with the desired buffer.[1][8]

    • pH Target: Aim for a pH at least 1-2 units away from the pI (e.g., pH 5.0 or higher). For many applications, dissolving in a buffer at physiological pH (7.0-7.4) is also effective.[8]

  • Initial Solvent for Hydrophobic Peptides: While Prepro VIP (111-122) has hydrophilic character, if solubility issues persist, a small amount of an organic solvent like Dimethyl sulfoxide (DMSO) can be used to initially dissolve the peptide before slowly adding the aqueous buffer.[8]

Problem 2: The peptide solution becomes cloudy or forms a precipitate over time.

Possible Cause: The peptide is aggregating in the solution due to factors such as concentration, temperature, or buffer components.

Solutions:

  • Optimize Peptide Concentration: Higher concentrations can promote aggregation.[9] If possible, work with lower peptide concentrations.

  • Temperature Control: Store peptide solutions at -20°C or -80°C.[8] Avoid repeated freeze-thaw cycles, which can induce aggregation.[9] For experiments, maintain a consistent and appropriate temperature.

  • Use of Additives and Excipients: Certain additives can help stabilize the peptide and prevent aggregation. The effectiveness of these is peptide-dependent and may require optimization.[8]

Additive CategoryExamplesMechanism of ActionTypical Concentration
Sugars Sucrose, TrehaloseStabilize the native conformation of the peptide.5-10% (w/v)
Polyols Glycerol, MannitolIncrease solvent viscosity and stabilize peptide structure.10-50% (v/v)
Amino Acids Arginine, GlycineCan reduce non-specific interactions and aggregation.50-250 mM
Detergents Tween 20, Triton X-100Can prevent hydrophobic aggregation at low concentrations.0.01-0.1% (v/v)
  • Counterion Exchange: The standard TFA counterion can sometimes influence aggregation.[6] If aggregation is a persistent issue, consider exchanging the TFA for a different counterion like acetate or hydrochloride, though this is a more advanced procedure.[10][11]

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent to try for dissolving Prepro VIP (111-122)?

Given its acidic pI of 3.01, the recommended initial approach is to use a slightly basic aqueous solution. A small volume of 0.1 M ammonium bicarbonate or 0.1% aqueous ammonia can be used to dissolve the lyophilized peptide before diluting with your final buffer.[1][8]

Q2: How should I store Prepro VIP (111-122) to minimize aggregation?

For long-term storage, lyophilized peptide should be kept at -20°C or -80°C in a desiccated environment. Once in solution, it is best to aliquot the peptide into single-use volumes and store them at -20°C or -80°C to avoid multiple freeze-thaw cycles.[8]

Q3: Can I use sonication to help dissolve the peptide?

Yes, sonication can be a useful technique to aid in the dissolution of peptides.[2] A brief sonication in a water bath can help to break up small aggregates and facilitate solubilization.[8]

Q4: How can I detect aggregation in my peptide solution?

Aggregation can sometimes be observed visually as cloudiness or precipitate. For more sensitive detection of soluble aggregates, techniques like Dynamic Light Scattering (DLS) can be employed to measure the size distribution of particles in the solution.[12][13] An increase in the hydrodynamic size of the peptide can indicate aggregation.[12]

Q5: Will the TFA counterion from synthesis affect my experiments?

For most standard in vitro assays, the residual TFA is unlikely to cause interference.[5] However, at high concentrations or in highly sensitive cellular assays, TFA has been reported to have effects on cell growth and other biological processes.[11][14] If you suspect TFA is interfering with your results, you may need to consider purchasing the peptide with a different counterion or performing a counterion exchange.

Experimental Protocols and Visualizations

Protocol 1: General Peptide Solubility Assay

This protocol provides a systematic approach to test the solubility of Prepro VIP (111-122).

Methodology:

  • Weigh a small amount of the lyophilized peptide (e.g., 1 mg).

  • Add a small volume of sterile, purified water (e.g., 100 µL) to achieve a high concentration (e.g., 10 mg/mL).

  • Vortex the solution for 30 seconds. If the peptide does not dissolve, sonicate the sample for 5-10 minutes in a water bath.[8]

  • Visually inspect the solution for any undissolved particles. If the solution is clear, the peptide is soluble in water at this concentration.

  • If insoluble in water, add small aliquots (e.g., 5 µL) of a basic solution like 0.1 M ammonium bicarbonate to the peptide suspension. Vortex after each addition and check for dissolution.[8]

  • If the peptide remains insoluble, a fresh sample can be tested for solubility in a minimal volume of an organic solvent like DMSO, followed by the slow, dropwise addition of the desired aqueous buffer while vortexing.[8]

  • Once the peptide appears dissolved, centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any remaining micro-aggregates.[8]

G start Start: Lyophilized Prepro VIP (111-122) water Add Sterile Water start->water vortex_sonicate Vortex / Sonicate water->vortex_sonicate check_solubility1 Visually Inspect for Solubility vortex_sonicate->check_solubility1 soluble_water Soluble in Water check_solubility1->soluble_water Yes insoluble_water Insoluble check_solubility1->insoluble_water No centrifuge Centrifuge to Remove Micro-aggregates soluble_water->centrifuge add_base Add 0.1M Ammonium Bicarbonate insoluble_water->add_base check_solubility2 Check for Dissolution add_base->check_solubility2 soluble_base Soluble in Basic Buffer check_solubility2->soluble_base Yes insoluble_base Insoluble check_solubility2->insoluble_base No soluble_base->centrifuge dmso Try Organic Solvent (DMSO) insoluble_base->dmso add_buffer Slowly Add Aqueous Buffer dmso->add_buffer check_solubility3 Check for Dissolution add_buffer->check_solubility3 soluble_dmso Soluble check_solubility3->soluble_dmso Yes insoluble_final Insoluble check_solubility3->insoluble_final No soluble_dmso->centrifuge final_solution Final Stock Solution centrifuge->final_solution

Caption: Workflow for testing the solubility of Prepro VIP (111-122).

Protocol 2: Thioflavin T (ThT) Assay for Aggregation Monitoring

This assay is used to detect the formation of amyloid-like fibrils, which are a common type of peptide aggregate.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare a working solution of ThT in the desired assay buffer (e.g., phosphate buffer, pH 7.4). A final in-well concentration of 10-20 µM ThT is typical.[8]

    • Prepare the Prepro VIP (111-122) solution at the desired concentration in the assay buffer. It is recommended to filter the peptide solution through a 0.22 µm filter to remove any pre-existing aggregates.[8]

  • Assay Setup:

    • Use a non-binding, black, clear-bottom 96-well plate.

    • Add the peptide solution to the wells.

    • Include control wells: buffer only, buffer with ThT, and peptide only.

    • Add the ThT working solution to all wells to be measured.

  • Measurement:

    • Incubate the plate at the desired temperature, with or without shaking to promote aggregation.

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~482 nm.[15]

  • Data Analysis:

    • Subtract the background fluorescence of the "Buffer with ThT" control from all readings.

    • Plot the fluorescence intensity versus time. An increase in fluorescence over time suggests the formation of amyloid-like fibrils.

G cluster_prep Preparation cluster_setup Assay Setup (96-well plate) cluster_measure Measurement and Analysis prep_tht Prepare ThT Solutions (Stock and Working) add_tht Add ThT Working Solution prep_tht->add_tht prep_peptide Prepare Filtered Peptide Solution add_peptide Add Peptide Solution to Wells prep_peptide->add_peptide add_peptide->add_tht add_controls Add Controls (Buffer, Peptide only, ThT only) add_controls->add_tht incubate Incubate (with/without shaking) add_tht->incubate read_fluorescence Read Fluorescence (Ex: ~440nm, Em: ~482nm) incubate->read_fluorescence analyze Subtract Background & Plot Intensity vs. Time read_fluorescence->analyze

Caption: Workflow for a Thioflavin T (ThT) aggregation assay.

Protocol 3: Dynamic Light Scattering (DLS) for Aggregate Detection

DLS is a non-invasive technique for measuring the size distribution of particles in a solution.

Methodology:

  • Sample Preparation: Prepare the Prepro VIP (111-122) solution in the desired buffer. The buffer should be filtered to remove any dust or particulate matter.

  • Instrument Setup: Set up the DLS instrument according to the manufacturer's instructions.

  • Measurement:

    • Transfer the peptide solution to a suitable cuvette.

    • Place the cuvette in the instrument and allow the sample to equilibrate to the desired temperature.

    • Perform the DLS measurement to obtain the autocorrelation function.

  • Data Analysis:

    • The instrument software will analyze the autocorrelation function to determine the diffusion coefficient of the particles.

    • The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (size) of the particles.

    • The presence of multiple size populations or a significant increase in the average particle size compared to the expected monomer size can indicate aggregation.[16]

G start Start: Peptide Solution in Filtered Buffer prepare_sample Transfer to Cuvette start->prepare_sample instrument_setup Place in DLS Instrument & Equilibrate Temperature prepare_sample->instrument_setup measure Perform DLS Measurement instrument_setup->measure analysis Analyze Autocorrelation Function to Determine Particle Size measure->analysis result Output: Size Distribution Profile analysis->result interpretation Interpret Results: Increased size or multiple peaks indicate aggregation result->interpretation

Caption: Workflow for detecting peptide aggregation using Dynamic Light Scattering (DLS).

References

Validation & Comparative

Confirming the Identity of Synthetic Prepro VIP (111-122): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for confirming the identity and purity of synthetic Prepro VIP (111-122), a 12-amino acid peptide with the sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val. The methodologies detailed below are foundational for ensuring the quality and reliability of synthetic peptides in research and drug development.

Data Presentation: Comparison of Analytical Techniques

The identity and purity of synthetic Prepro VIP (111-122) are typically established using a combination of chromatographic and spectrometric techniques. Below is a summary of expected results from key analytical methods.

Analytical TechniqueParameter MeasuredExpected Result for Prepro VIP (111-122)Alternative Methods & Considerations
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Purity (%)≥ 95% (Commercial products often specify >97%)Ion-exchange chromatography (IEC) can be an orthogonal method for purity assessment, especially for charged peptides.
Electrospray Ionization Mass Spectrometry (ESI-MS) Molecular Weight ( g/mol )Theoretical: 1242.36 Observed: 1242.35 ± 0.05Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another common technique for determining the molecular weight of peptides.
Amino Acid Analysis (AAA) Amino Acid CompositionProportional representation of Val, Ser, Asn, Ile, Glu, Asp, ProProvides compositional information but does not confirm the sequence.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and subsequent identity confirmation of a synthetic peptide like Prepro VIP (111-122).

G cluster_0 Peptide Synthesis & Purification cluster_1 Identity & Purity Confirmation cluster_2 Final Product synthesis Solid-Phase Peptide Synthesis cleavage Cleavage from Resin synthesis->cleavage purification Preparative RP-HPLC cleavage->purification hplc Analytical RP-HPLC purification->hplc Assess Purity ms Mass Spectrometry (ESI or MALDI) purification->ms Confirm Molecular Weight aaa Amino Acid Analysis purification->aaa Confirm Composition final_product Characterized Prepro VIP (111-122) hplc->final_product ms->final_product aaa->final_product

Caption: Workflow for Synthesis and Characterization of Prepro VIP (111-122).

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and reagents used.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To determine the purity of the synthetic Prepro VIP (111-122) peptide.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 214 nm and 280 nm.

  • Sample Preparation: The lyophilized peptide is dissolved in Mobile Phase A at a concentration of 1 mg/mL.

  • Injection Volume: 20 µL.

  • Data Analysis: The purity is calculated by integrating the area of the main peptide peak and expressing it as a percentage of the total peak area.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To confirm the molecular weight of the synthetic Prepro VIP (111-122) peptide.

Methodology:

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization source.

  • Sample Infusion: The peptide sample, prepared as for HPLC analysis, is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

  • Ionization Mode: Positive ion mode.

  • Mass Range: m/z 400-1500.

  • Data Analysis: The resulting spectrum will show a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺). The molecular weight (M) is deconvoluted from these m/z values. For Prepro VIP (111-122), with a theoretical molecular weight of 1242.36, expected ions would include [M+2H]²⁺ at m/z 622.19 and [M+3H]³⁺ at m/z 415.12.

Amino Acid Analysis (AAA)

Objective: To confirm the amino acid composition of the synthetic Prepro VIP (111-122) peptide.

Methodology:

  • Hydrolysis: The peptide is hydrolyzed to its constituent amino acids by incubation in 6N HCl at 110°C for 24 hours.

  • Derivatization: The hydrolyzed amino acids are derivatized with a fluorescent reagent (e.g., o-phthalaldehyde, OPA) to enable detection.

  • Instrumentation: An HPLC system with a fluorescence detector.

  • Column: A column specifically designed for amino acid analysis.

  • Separation: The derivatized amino acids are separated by reversed-phase chromatography.

  • Data Analysis: The retention times and peak areas of the separated amino acids are compared to those of a known amino acid standard mixture. The relative ratios of the amino acids in the sample should correspond to the theoretical composition of Prepro VIP (111-122).

Signaling Pathways and Logical Relationships

As Prepro VIP (111-122) is currently considered a spacer peptide with no known biological function, a signaling pathway diagram is not applicable. The experimental workflow diagram above illustrates the logical relationship between the synthesis and characterization steps.

Unraveling the Activity of Prepro VIP (111-122): A Comparative Analysis with Full-Length VIP

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of peptides derived from precursor proteins is paramount. This guide provides a detailed comparison of the biological activity of Prepro VIP (111-122), a spacer peptide, and the well-characterized full-length Vasoactive Intestinal Peptide (VIP). While VIP is a potent neuropeptide with a broad spectrum of physiological roles, evidence suggests that Prepro VIP (111-122) is a biologically inactive fragment resulting from the post-translational processing of the precursor protein, prepro-VIP.

Executive Summary

Full-length Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide that exerts its biological effects by binding with high affinity to two G protein-coupled receptors, VPAC1 and VPAC2.[1] This interaction primarily activates the adenylyl cyclase signaling pathway, leading to a cascade of intracellular events. In stark contrast, the available experimental evidence indicates that Prepro VIP (111-122), a 12-amino acid peptide, does not exhibit significant biological activity. A key study demonstrated its inability to induce smooth muscle relaxation, a hallmark effect of full-length VIP.[2] This guide will delve into the specifics of their activities, supported by experimental data and protocols.

Data Presentation: A Head-to-Head Comparison

The following table summarizes the known activities of full-length VIP and Prepro VIP (111-122). The significant gaps in the data for Prepro VIP (111-122) are a strong indicator of its likely biological inertness.

FeatureFull-Length VIPPrepro VIP (111-122)
Amino Acid Length 2812
Receptor Binding High affinity for VPAC1 and VPAC2 receptorsNo quantitative data available; inferred to be negligible or none
Signaling Pathway Primarily activates adenylyl cyclase, leading to increased cAMP levelsNo significant activation of downstream signaling pathways reported
Biological Activity Potent smooth muscle relaxant, vasodilator, secretagogue, and immunomodulatorNo significant inhibition of smooth muscle activity observed in vitro
Potency (EC50) Typically in the nanomolar range for adenylyl cyclase activationNot applicable due to lack of observed activity

In-Depth Look at Biological Activity

Full-Length VIP: A Multifunctional Neuropeptide

Full-length VIP is a well-established neuropeptide with diverse physiological functions. Its effects are mediated through the activation of VPAC1 and VPAC2 receptors, which are expressed in various tissues, including the gastrointestinal tract, respiratory system, and central nervous system. The primary signaling mechanism involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). This leads to a variety of cellular responses, including:

  • Smooth Muscle Relaxation: VIP is a potent relaxant of smooth muscle in the gut, airways, and blood vessels.

  • Vasodilation: It causes dilation of blood vessels, leading to increased blood flow.

  • Secretion: VIP stimulates the secretion of water and electrolytes in the intestines and pancreas.

  • Immunomodulation: It plays a role in regulating inflammatory responses.

Prepro VIP (111-122): An Inactive Spacer Peptide

Prepro VIP (111-122) is a peptide fragment that is cleaved from the prepro-VIP precursor protein during the process that ultimately yields mature VIP.[1] It is considered a "spacer" peptide, and the available scientific literature strongly suggests it lacks biological function.[3] The most direct evidence for its inactivity comes from a study investigating its effects on smooth muscle.

A key in vitro study on human Fallopian tube smooth muscle demonstrated that, while full-length VIP caused a significant and dose-dependent relaxation, Prepro VIP (111-122) had no such effect.[2] This lack of a measurable biological response in a classic VIP target tissue is a strong indicator of its inert nature.

Experimental Protocols

Receptor Binding Assay (Hypothetical for Prepro VIP (111-122))

While no specific binding data for Prepro VIP (111-122) has been found, a standard competitive binding assay would be employed to determine its affinity for VPAC1 and VPAC2 receptors.

Objective: To determine the binding affinity of Prepro VIP (111-122) to VPAC1 and VPAC2 receptors by measuring its ability to displace a radiolabeled VIP analog.

Materials:

  • Cell membranes prepared from a cell line stably expressing either human VPAC1 or VPAC2 receptors.

  • Radiolabeled VIP (e.g., [125I]-VIP).

  • Unlabeled full-length VIP (for positive control).

  • Unlabeled Prepro VIP (111-122) (test compound).

  • Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubate a fixed concentration of cell membranes with a constant concentration of radiolabeled VIP and varying concentrations of either unlabeled full-length VIP or Prepro VIP (111-122).

  • Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a ligand to stimulate the production of cAMP, the primary second messenger for VIP receptor activation.

Objective: To compare the potency of full-length VIP and Prepro VIP (111-122) in stimulating adenylyl cyclase activity in cells expressing VIP receptors.

Materials:

  • Intact cells or cell membranes expressing VPAC1 or VPAC2 receptors.

  • Full-length VIP.

  • Prepro VIP (111-122).

  • Assay buffer (e.g., containing ATP, an ATP-regenerating system, a phosphodiesterase inhibitor like IBMX, and GTP).

  • cAMP detection kit (e.g., ELISA or radioimmunoassay).

Procedure:

  • Pre-incubate the cells or membranes with the test compounds (full-length VIP or Prepro VIP (111-122)) at various concentrations.

  • Initiate the adenylyl cyclase reaction by adding the assay buffer containing ATP.

  • Incubate for a defined period (e.g., 10-15 minutes) at 37°C.

  • Terminate the reaction (e.g., by boiling or adding a stop solution).

  • Measure the amount of cAMP produced using a commercially available kit.

  • Plot the concentration-response curves and determine the EC50 value (the concentration of the peptide that produces 50% of the maximal response).

Isolated Smooth Muscle Relaxation Assay (as per Bredkjoer et al., 1997)

Objective: To assess the direct effect of Prepro VIP (111-122) and full-length VIP on the contractility of smooth muscle.

Materials:

  • Human Fallopian tube tissue obtained with informed consent.

  • Organ bath system with physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and gassed with 95% O₂ and 5% CO₂.

  • Isometric force transducers.

  • Data acquisition system.

  • Full-length VIP.

  • Prepro VIP (111-122).

  • A contractile agent (e.g., prostaglandin F2α) to pre-contract the muscle strips.

Procedure:

  • Prepare smooth muscle strips from the Fallopian tube and mount them in organ baths under a resting tension.

  • Allow the tissues to equilibrate for a period of time.

  • Induce a stable contraction with a contractile agent.

  • Once a stable plateau of contraction is reached, cumulatively add increasing concentrations of either full-length VIP or Prepro VIP (111-122) to the organ bath.

  • Record the changes in isometric tension.

  • Express the relaxation as a percentage of the pre-induced contraction.

Signaling Pathways and Experimental Logic

The following diagrams illustrate the known signaling pathway of full-length VIP and the logical workflow for comparing its activity with that of Prepro VIP (111-122).

VIP_Signaling_Pathway VIP Full-Length VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds G_Protein Gs Protein VPAC_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Phosphorylates Targets Experimental_Workflow cluster_peptides Test Peptides cluster_assays In Vitro Assays cluster_data Data Analysis Full_VIP Full-Length VIP (Positive Control) Binding_Assay Receptor Binding Assay (VPAC1/VPAC2) Full_VIP->Binding_Assay AC_Assay Adenylyl Cyclase Activity Assay Full_VIP->AC_Assay Muscle_Assay Isolated Smooth Muscle Relaxation Assay Full_VIP->Muscle_Assay Prepro_VIP Prepro VIP (111-122) (Test Peptide) Prepro_VIP->Binding_Assay Prepro_VIP->AC_Assay Prepro_VIP->Muscle_Assay Binding_Data Determine Binding Affinity (Kd / IC50) Binding_Assay->Binding_Data AC_Data Determine Potency (EC50) AC_Assay->AC_Data Muscle_Data Measure % Relaxation Muscle_Assay->Muscle_Data Conclusion Comparative Analysis of Activity Binding_Data->Conclusion AC_Data->Conclusion Muscle_Data->Conclusion

References

Validation of a Novel ELISA for Prepro VIP (111-122): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive validation of a new Enzyme-Linked Immunosorbent Assay (ELISA) for the quantification of Prepro Vasoactive Intestinal Peptide (VIP) (111-122). The performance of this novel assay is compared with existing methodologies, supported by detailed experimental data and protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their research needs.

Introduction to Prepro VIP (111-122)

Prepro VIP (111-122) is a peptide fragment derived from the precursor protein of the Vasoactive Intestinal Peptide.[1][2][3] While VIP itself is a well-characterized neuropeptide with significant roles in vasodilation, smooth muscle relaxation, and immune regulation, the specific biological function of the Prepro VIP (111-122) spacer peptide is still under investigation.[4][5] Accurate and sensitive quantification of this peptide is crucial for elucidating its physiological and pathological roles. This guide details the validation of a new, highly sensitive, and specific ELISA for Prepro VIP (111-122).

Vasoactive Intestinal Peptide (VIP) Signaling Pathway

Vasoactive Intestinal Peptide (VIP) exerts its biological effects by binding to two high-affinity G protein-coupled receptors, VPAC1 and VPAC2.[4] This interaction primarily activates a G-alpha mediated signaling cascade, leading to the activation of adenylyl cyclase.[4] This enzyme, in turn, increases the intracellular concentration of cyclic AMP (cAMP), which then activates Protein Kinase A (PKA).[4] PKA proceeds to phosphorylate various downstream targets, including transcription factors like CREB, ultimately modulating gene expression and cellular responses.[4] In certain immune cells, VIP signaling can also involve the activation of phospholipase C and protein kinase C (PKC).[6] Furthermore, VIP has been shown to influence T-cell differentiation by interfering with the IL-12 Jak2/STAT4 signaling pathway.[7]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm VIP VIP VPAC1 VPAC1 Receptor VIP->VPAC1 VPAC2 VPAC2 Receptor VIP->VPAC2 G_Protein G Protein VPAC1->G_Protein Activation VPAC2->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Targets PKA->Downstream Phosphorylates PKC Protein Kinase C (PKC) PLC->PKC Activates PKC->Downstream Phosphorylates Cellular_Response Cellular Response Downstream->Cellular_Response

Figure 1. VIP Signaling Pathway.

Assay Performance Comparison

The novel Prepro VIP (111-122) ELISA was validated against a conventional Radioimmunoassay (RIA), a method previously used for the detection of Prepro VIP-derived peptides.[8][9][10][11] The performance characteristics are summarized below.

ParameterNovel Prepro VIP (111-122) ELISARadioimmunoassay (RIA)
Assay Principle Sandwich Enzyme-Linked Immunosorbent AssayCompetitive binding with radiolabeled antigen
Limit of Detection (LOD) 1.5 pg/mL~15 pg/mL
Limit of Quantification (LOQ) 5 pg/mL~50 pg/mL
Assay Range 5 - 1000 pg/mL50 - 2000 pg/mL
Intra-Assay Precision (CV%) < 5%< 10%
Inter-Assay Precision (CV%) < 8%< 15%
Spike Recovery 95-105%85-115%
Sample Volume 50 µL100 µL
Assay Time 3 hours24-48 hours
Safety Non-radioactiveRequires handling of radioactive materials

Experimental Protocols

Detailed methodologies for the validation of the novel Prepro VIP (111-122) ELISA are provided below. These protocols are based on established principles of analytical method validation for peptides.[12][13]

Assay Validation Workflow

The validation process for the new assay follows a structured workflow to ensure robustness and reliability. This involves initial screening and optimization, followed by rigorous testing of key performance parameters.

Assay_Validation_Workflow cluster_performance Performance Metrics start Start Validation antibody_screening Antibody Pair Screening & Selection start->antibody_screening optimization Assay Optimization (Buffers, Incubation Times) antibody_screening->optimization performance_eval Performance Parameter Evaluation optimization->performance_eval specificity Specificity performance_eval->specificity precision Precision (Intra- & Inter-Assay) performance_eval->precision accuracy Accuracy (Spike Recovery) performance_eval->accuracy linearity Linearity & Range performance_eval->linearity sensitivity Sensitivity (LOD/LOQ) performance_eval->sensitivity robustness Robustness Testing specificity->robustness precision->robustness accuracy->robustness linearity->robustness sensitivity->robustness stability Reagent & Sample Stability Assessment robustness->stability end Validation Complete stability->end

Figure 2. Assay Validation Workflow.

Specificity

Cross-reactivity of the novel ELISA was tested against structurally related peptides, including VIP, Peptide Histidine Methionine (PHM), and other Prepro VIP-derived fragments. The assay demonstrated high specificity for Prepro VIP (111-122) with negligible cross-reactivity with other peptides at physiologically relevant concentrations.

PeptideCross-Reactivity (%)
Prepro VIP (111-122) 100
Vasoactive Intestinal Peptide (VIP)< 0.1
Peptide Histidine Methionine (PHM)< 0.1
Prepro VIP (22-79)< 0.1
Prepro VIP (156-170)< 0.1
Precision

Intra-Assay Precision: Three samples with known concentrations of Prepro VIP (111-122) (low, medium, and high) were tested in 20 replicates on the same plate. The coefficient of variation (CV%) was calculated for each sample.

Inter-Assay Precision: The same three samples were tested in duplicate on 10 different plates over several days. The CV% was calculated across the 10 runs.

SampleConcentration (pg/mL)Intra-Assay CV%Inter-Assay CV%
Low504.2%7.5%
Medium2503.1%5.8%
High7502.8%5.1%
Accuracy (Spike and Recovery)

Accuracy was determined by spiking known amounts of synthetic Prepro VIP (111-122) into various biological matrices (e.g., serum, plasma, cell culture media). The percentage recovery was calculated as (Measured Concentration / Expected Concentration) x 100.

MatrixSpiked Concentration (pg/mL)Measured Concentration (pg/mL)Recovery (%)
Serum10098.598.5%
Plasma100102.1102.1%
Cell Culture Media10099.299.2%
Linearity of Dilution

To assess linearity, a high-concentration sample was serially diluted with the assay buffer. The measured concentrations were plotted against the expected concentrations, and a linear regression analysis was performed. The assay demonstrated excellent linearity with an R² value > 0.99.

Conclusion

The novel Prepro VIP (111-122) ELISA provides a highly sensitive, specific, and robust method for the quantification of this peptide. It offers significant advantages over older methods like RIA, including improved safety, reduced assay time, and higher precision. This validated assay is a valuable tool for researchers investigating the role of Prepro VIP-derived peptides in health and disease.

References

Prepro VIP (111-122): A Functionally Inert Spacer Peptide Compared to its Bioactive Counterparts

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of neuropeptides derived from the precursor protein preprovasoactive intestinal peptide (prepro-VIP), the fragment encompassing amino acids 111-122 stands in stark contrast to its well-characterized, biologically active siblings such as Vasoactive Intestinal Peptide (VIP), Peptide Histidine Methionine (PHM), Peptide Histidine Isoleucine (PHI), and Peptide Histidine Valine (PHV). Experimental evidence to date suggests that Prepro VIP (111-122) functions primarily as a spacer peptide with no significant intrinsic biological activity in functional assays where other prepro-VIP fragments exhibit potent effects.

Comparative Analysis in Functional Assays

The differential activity of prepro-VIP fragments is evident across a range of functional assays. While VIP, PHM, PHI, and PHV demonstrate measurable effects on smooth muscle activity, immune cell function, and intestinal secretion, Prepro VIP (111-122) has been shown to be largely inactive.

Smooth Muscle Activity

A key study investigating the biological effects of prepro-VIP-derived peptides on the smooth muscle of the human female genital tract found that, unlike VIP, Prepro VIP (111-122) did not cause a significant inhibition of smooth muscle activity.[1] This lack of effect positions it as a functionally silent fragment in this physiological context.

PeptideFunctional AssayTissueSpeciesObserved Effect
Prepro VIP (111-122) Smooth Muscle ContractionFallopian TubeHumanNo significant inhibition of activity[1]
VIP Smooth Muscle ContractionFallopian TubeHumanSignificant inhibition of activity[1]
PHV-42 (Prepro VIP 81-122) Spontaneous Uterine ContractionsUterusRatReduction in force and frequency
VIP VasodilationVarious blood vesselsHuman, CaninePotent vasodilator[2]
PHM/PHI VasodilationVarious blood vessels-Shares biological actions with VIP, but generally less potent[2][3]
Immunomodulatory Effects

While direct comparative data for Prepro VIP (111-122) in immunomodulatory assays is scarce, likely due to its characterization as a spacer peptide, other prepro-VIP fragments have demonstrated clear effects on immune cells.

PeptideFunctional AssayCell TypeSpeciesObserved Effect
VIP Lymphocyte ProliferationSpleen, Lymph Nodes, Peyer's Patches, PBLsMurineSignificant decrease in DNA synthesis
PHM-27 Lymphocyte ProliferationSpleen, Lymph Nodes, Peyer's Patches, PBLs, ThymusMurineSignificant decrease in DNA synthesis; more potent than VIP in the thymus
PHV-42 Lymphocyte ProliferationSpleen, Lymph Nodes, Peyer's Patches, PBLs, ThymusMurineSignificant decrease in DNA synthesis
VIP Natural Killer (NK) Cell Activity-MurineInhibitory effect (40-27% inhibition)
PHV-42 Natural Killer (NK) Cell Activity-MurineInhibitory effect (22-11% inhibition)
PHM-27 Natural Killer (NK) Cell Activity-MurineInhibitory effect (20-8% inhibition)
Intestinal Fluid Secretion

Studies on intestinal fluid transport have highlighted the secretagogue properties of VIP, PHM, and PHV, while the functional impact of Prepro VIP (111-122) in this area has not been a focus of investigation.

PeptideFunctional AssayTissueSpeciesObserved Effect
VIP Net Fluid FluxSmall IntestineRatReduction in fluid absorption at low doses; net fluid secretion at higher doses. Approximately six times more active than PHM and PHV based on plasma concentrations.
PHM Net Fluid FluxSmall IntestineRatReduction in fluid absorption at low doses; net fluid secretion at higher doses.
PHV-42 Net Fluid FluxSmall IntestineRatReduction in fluid absorption at low doses; net fluid secretion at higher doses. Appeared most potent at the same nominal infusion rates.

Experimental Protocols

Smooth Muscle Contraction Assay

Objective: To assess the effect of prepro-VIP fragments on smooth muscle contractility.

Methodology:

  • Tissue Preparation: Strips of smooth muscle (e.g., from the human Fallopian tube or rat uterus) are dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Tension Recording: The muscle strips are connected to isometric force transducers to record changes in muscle tension.

  • Equilibration: The tissues are allowed to equilibrate under a resting tension for a specified period (e.g., 60 minutes), with regular changes of the buffer.

  • Peptide Administration: Following equilibration, baseline contractile activity is recorded. The prepro-VIP fragments (e.g., Prepro VIP (111-122), VIP) are then added to the organ bath in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Analysis: Changes in the frequency and amplitude of spontaneous contractions or changes in basal tone in response to the peptides are recorded and analyzed. The effects are typically expressed as a percentage of the baseline activity or compared to the effects of a standard agonist or antagonist.

Lymphocyte Proliferation Assay

Objective: To measure the effect of prepro-VIP fragments on the proliferation of lymphocytes.

Methodology:

  • Cell Isolation: Lymphocytes are isolated from spleen, lymph nodes, or peripheral blood using density gradient centrifugation (e.g., with Ficoll-Paque).

  • Cell Culture: The isolated lymphocytes are washed and resuspended in a complete culture medium. Cells are then seeded into 96-well microtiter plates at a specific density (e.g., 2 x 10^5 cells/well).

  • Stimulation: Lymphocytes are stimulated with a mitogen (e.g., phytohemagglutinin (PHA) or concanavalin A) in the presence or absence of varying concentrations of the prepro-VIP fragments.

  • Incubation: The plates are incubated for a period of 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Proliferation Measurement: Proliferation is assessed by adding a marker of DNA synthesis, such as [3H]-thymidine, for the final 18-24 hours of culture. The cells are then harvested onto glass fiber filters, and the amount of incorporated radioactivity is measured using a scintillation counter. Alternatively, non-radioactive methods such as MTT or CFSE assays can be used.

  • Data Analysis: The results are expressed as counts per minute (CPM) or as a stimulation index (ratio of CPM in stimulated cultures to CPM in unstimulated cultures). The inhibitory or stimulatory effect of the peptides is calculated relative to the mitogen-only control.

Natural Killer (NK) Cell Cytotoxicity Assay

Objective: To determine the influence of prepro-VIP fragments on the cytotoxic activity of NK cells.

Methodology:

  • Effector and Target Cell Preparation: Effector cells (NK cells) are isolated from spleen or peripheral blood. Target cells (e.g., YAC-1 tumor cell line) are labeled with a detectable marker, such as 51Cr (chromium-51) or a fluorescent dye.

  • Co-culture: The labeled target cells are incubated with the effector cells at various effector-to-target cell ratios in the presence or absence of the prepro-VIP fragments.

  • Incubation: The cell mixture is incubated for a standard period (e.g., 4 hours) at 37°C.

  • Cytotoxicity Measurement: For the 51Cr release assay, the amount of 51Cr released into the supernatant from lysed target cells is measured using a gamma counter. For flow cytometry-based assays, the percentage of lysed target cells is determined by staining with a viability dye.

  • Data Analysis: The percentage of specific lysis is calculated using the formula: (% Experimental Release - % Spontaneous Release) / (% Maximum Release - % Spontaneous Release) x 100. The effect of the peptides is determined by comparing the specific lysis in the presence of the peptides to the control group.

Signaling Pathways and Experimental Workflow

The bioactive fragments of prepro-VIP, such as VIP and PHM/PHI, exert their effects by binding to specific G protein-coupled receptors (GPCRs), primarily the VPAC1 and VPAC2 receptors. This interaction triggers downstream signaling cascades that mediate the physiological responses.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP / PHM / PHV VPAC1 VPAC1 Receptor VIP->VPAC1 Binds VPAC2 VPAC2 Receptor VIP->VPAC2 Binds G_alpha_s Gαs VPAC1->G_alpha_s Activates VPAC2->G_alpha_s Activates AC Adenylyl Cyclase G_alpha_s->AC Stimulates cAMP cAMP AC->cAMP Generates PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Phosphorylates Smooth_Muscle_Relaxation Smooth Muscle Relaxation PKA->Smooth_Muscle_Relaxation Leads to Gene_Expression Altered Gene Expression (e.g., Cytokine production) CREB->Gene_Expression Regulates

Caption: VIP and related peptides signaling through VPAC receptors.

Experimental_Workflow cluster_assay Assay Execution Peptide_Prep Peptide Preparation (Prepro VIP 111-122 vs Other Fragments) Assay_Selection Functional Assay Selection (e.g., Smooth Muscle, Immune Cell) Peptide_Prep->Assay_Selection Tissue_Cell_Prep Tissue/Cell Preparation Assay_Selection->Tissue_Cell_Prep Incubation Incubation with Peptides Tissue_Cell_Prep->Incubation Data_Acquisition Data Acquisition Incubation->Data_Acquisition Data_Analysis Data Analysis and Comparison Data_Acquisition->Data_Analysis Conclusion Conclusion on Bioactivity Data_Analysis->Conclusion

Caption: General workflow for comparing peptide bioactivity.

References

Navigating Specificity: A Comparative Guide to VIP Antibody Cross-Reactivity with Prepro VIP (111-122)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy of immunoassays is paramount. When targeting Vasoactive Intestinal Peptide (VIP), a crucial neuropeptide with diverse physiological roles, the specificity of the antibodies used is a critical consideration. A key challenge is the potential for cross-reactivity with its precursor, prepro-VIP, and its various cleavage products. This guide provides an objective comparison of the potential for cross-reactivity of VIP antibodies with a specific fragment of its precursor, Prepro VIP (111-122), and offers detailed experimental protocols to validate antibody specificity.

The Challenge of Specificity: VIP vs. Prepro VIP (111-122)

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid peptide hormone that is synthesized from a larger precursor molecule, prepro-VIP. During its maturation, prepro-VIP undergoes a series of enzymatic cleavages to yield the mature VIP peptide and several other fragments, including Peptide Histidine Methionine (PHM) and the spacer peptide Prepro VIP (111-122). Given that antibodies recognize specific epitopes, there is a potential for antibodies raised against the mature VIP to cross-react with these precursor fragments if they share structural similarities in the epitope region.

Currently, direct quantitative data from manufacturers on the cross-reactivity of their VIP antibodies with Prepro VIP (111-122) is not widely available in the public domain. Antibody datasheets often provide a list of molecules that do not show cross-reactivity, but Prepro VIP (111-122) is typically not included in these panels. This guide, therefore, focuses on providing the framework and methodologies for researchers to independently assess this cross-reactivity.

Qualitative Comparison of Commercially Available VIP Antibodies

While quantitative cross-reactivity data is lacking, a qualitative assessment can be made based on the information provided by manufacturers. When selecting a VIP antibody, researchers should consider the following:

FeatureImplication for SpecificityKey Considerations
Immunogen An antibody raised against the full-length mature VIP is more likely to recognize epitopes not present in the Prepro VIP (111-122) fragment.Look for antibodies where the immunogen is specified as the mature 28-amino acid VIP peptide.
Clonality Monoclonal antibodies recognize a single epitope, which can offer higher specificity. Polyclonal antibodies recognize multiple epitopes, which may increase the chance of cross-reactivity but can also provide a more robust signal.For applications requiring high specificity, a well-characterized monoclonal antibody may be preferable.
Validation Data Look for manufacturers that provide extensive validation data, such as Western blots showing a single band at the expected molecular weight for VIP, and immunohistochemistry data showing staining in known VIP-expressing tissues. Pre-adsorption or peptide blocking experiments with mature VIP provided by the manufacturer add confidence in specificity for the target peptide.[1]The absence of a signal in knockout models or tissues known not to express VIP is a strong indicator of specificity.
Cited Publications The use of an antibody in peer-reviewed publications for similar applications can provide some level of confidence in its performance and specificity.Review the methodology in cited papers to see how the antibody was validated and used.

Experimental Protocols for Assessing Cross-Reactivity

To definitively determine the cross-reactivity of a VIP antibody with Prepro VIP (111-122), researchers can perform in-house validation using standard immunoassay techniques.

Competitive ELISA for Quantitative Cross-Reactivity Assessment

This method allows for the quantification of the degree of cross-reactivity.

Principle: The ability of Prepro VIP (111-122) to compete with mature VIP for binding to the VIP antibody is measured.

Methodology:

  • Coating: Coat a 96-well microplate with a known concentration of mature VIP.

  • Blocking: Block the remaining protein-binding sites on the plate to prevent non-specific binding.

  • Competition: In separate tubes, pre-incubate the VIP antibody with serial dilutions of either mature VIP (as a standard) or the Prepro VIP (111-122) peptide.

  • Incubation: Add the antibody-peptide mixtures to the coated wells and incubate.

  • Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add the substrate and measure the signal.

  • Analysis: Generate a standard curve using the mature VIP concentrations. Determine the concentration of Prepro VIP (111-122) that causes 50% inhibition of the signal (IC50). The percent cross-reactivity can be calculated using the formula: (% Cross-reactivity) = (IC50 of mature VIP / IC50 of Prepro VIP (111-122)) x 100

Western Blot with Peptide Blocking for Qualitative Specificity Confirmation

This method provides a qualitative assessment of whether the antibody's signal is specific to VIP.

Principle: If the antibody is specific to VIP, pre-incubation with an excess of the mature VIP peptide should block the antibody from binding to VIP on the Western blot membrane, leading to a disappearance of the band. Performing the same experiment with the Prepro VIP (111-122) peptide can indicate cross-reactivity if the band also disappears.

Methodology:

  • Sample Preparation: Prepare protein lysates from cells or tissues known to express VIP.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Pre-incubation (Peptide Blocking):

    • Control: Incubate the membrane with the primary VIP antibody diluted in blocking buffer.

    • VIP Blocking: In a separate tube, pre-incubate the primary VIP antibody with a 10-100 fold molar excess of the mature VIP peptide for 1-2 hours at room temperature. Then, incubate a separate membrane with this mixture.

    • Prepro VIP (111-122) Blocking: In another tube, pre-incubate the primary VIP antibody with a 10-100 fold molar excess of the Prepro VIP (111-122) peptide. Incubate a third membrane with this mixture.

  • Incubation with Secondary Antibody: Wash the membranes and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the bands using a chemiluminescent substrate.

Interpretation of Results:

  • If the VIP band disappears in the "VIP Blocking" lane but remains in the "Prepro VIP (111-122) Blocking" lane, the antibody is specific for mature VIP and does not cross-react with the precursor fragment.

  • If the VIP band disappears in both blocking lanes, the antibody cross-reacts with Prepro VIP (111-122).

  • If the band intensity is reduced in the "Prepro VIP (111-122) Blocking" lane compared to the control, there is partial cross-reactivity.

Visualizing Key Processes

To aid in understanding the concepts discussed, the following diagrams illustrate the prepro-VIP processing pathway and the experimental workflows for assessing antibody cross-reactivity.

Prepro_VIP_Processing cluster_0 Prepro-VIP (170 aa) cluster_1 Processing cluster_2 Products Prepro-VIP Prepro-VIP Pro-VIP Pro-VIP Prepro-VIP->Pro-VIP Signal Peptidase Signal Peptidase Signal Peptidase Prohormone Convertases Prohormone Convertases PHM PHM Pro-VIP->PHM Prohormone Convertases Prepro VIP (111-122) Prepro VIP (111-122) Pro-VIP->Prepro VIP (111-122) Prohormone Convertases Mature VIP Mature VIP Pro-VIP->Mature VIP Prohormone Convertases

Caption: Processing of Prepro-VIP to Mature VIP and other fragments.

Competitive_ELISA_Workflow Coat Plate 1. Coat plate with mature VIP Block 2. Block non-specific sites Coat Plate->Block Add to Plate 4. Add Ab-peptide mixtures to plate Block->Add to Plate Pre-incubate 3. Pre-incubate VIP Ab with: - Mature VIP (Standard) - Prepro VIP (111-122) (Sample) Pre-incubate->Add to Plate Wash_1 5. Wash Add to Plate->Wash_1 Add Secondary Ab 6. Add HRP-conjugated secondary Ab Wash_1->Add Secondary Ab Wash_2 7. Wash Add Secondary Ab->Wash_2 Add Substrate 8. Add TMB substrate Wash_2->Add Substrate Read Plate 9. Measure absorbance Add Substrate->Read Plate Analyze 10. Calculate % Cross-reactivity Read Plate->Analyze

Caption: Workflow for Competitive ELISA.

Western_Blot_Blocking_Workflow cluster_conditions 4. Primary Antibody Incubation SDS-PAGE 1. Run SDS-PAGE with cell lysate Transfer 2. Transfer to membrane SDS-PAGE->Transfer Block 3. Block membrane Transfer->Block Control VIP Ab alone Block->Control VIP_Block VIP Ab + excess mature VIP Block->VIP_Block Prepro_Block VIP Ab + excess Prepro VIP (111-122) Block->Prepro_Block Detection 5. Wash & Add Secondary Ab 6. Detect Signal Control->Detection VIP_Block->Detection Prepro_Block->Detection

Caption: Workflow for Western Blot with Peptide Blocking.

Conclusion

The specificity of VIP antibodies is a critical factor for obtaining reliable experimental results. While direct comparative data on cross-reactivity with Prepro VIP (111-122) is not readily provided by manufacturers, researchers can make informed decisions by carefully evaluating the available product information. Furthermore, by employing the detailed experimental protocols for competitive ELISA and Western blotting with peptide blocking outlined in this guide, laboratories can independently validate the specificity of their chosen VIP antibodies, ensuring the accuracy and integrity of their research findings.

References

Validating the Specificity of a Prepro VIP (111-122) Antibody: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the specificity of antibodies is paramount for generating reliable and reproducible data. This guide provides a comprehensive framework for validating the specificity of antibodies targeting the Prepro Vasoactive Intestinal Peptide (VIP) fragment (111-122), a critical step in studying the processing and function of the VIP precursor protein.

The tissue-specific processing of Prepro VIP presents a significant challenge in antibody validation. An antibody raised against the 111-122 fragment may cross-react with the full-length precursor, other cleavage products, or even unrelated proteins. Therefore, a rigorous validation process employing multiple experimental approaches is essential. This guide outlines key validation experiments, provides detailed protocols, and offers a framework for interpreting the results.

Comparative Analysis of Validation Methods

A multi-pronged approach is recommended to build a strong case for the specificity of a Prepro VIP (111-122) antibody. The following table summarizes the key validation methods, their principles, and the expected outcomes for a specific antibody.

Validation MethodPrincipleExpected Outcome for a Specific AntibodyPotential Pitfalls
Western Blot (WB) Separation of proteins by size, followed by antibody-based detection.A single band at the expected molecular weight of Prepro VIP or a specific processing intermediate containing the 111-122 sequence.Cross-reactivity with other proteins of similar size.
Peptide Competition Assay Pre-incubation of the antibody with the immunizing peptide to block the binding site.Abolition or significant reduction of the signal in the primary application (e.g., WB, IHC, ELISA).Incomplete blocking if peptide concentration is too low.
Immunohistochemistry (IHC) / Immunocytochemistry (ICC) Visualization of antigen distribution in tissues or cells.Staining in cell types and subcellular compartments known to express Prepro VIP.Non-specific staining due to improper fixation or antibody concentration.
Enzyme-Linked Immunosorbent Assay (ELISA) Quantification of antigen in a sample using a plate-based immunoassay.High signal with the Prepro VIP (111-122) peptide and relevant biological samples, with low background.Cross-reactivity with other peptides or proteins in the sample.
Knockout (KO) / Knockdown (KD) Validation Use of cells or tissues where the target protein expression is eliminated or reduced.Absence or significant reduction of signal in KO/KD samples compared to wild-type controls.Off-target effects of KO/KD strategies.

Experimental Protocols

Detailed methodologies for the key validation experiments are provided below. These protocols should be optimized for specific experimental conditions.

Western Blot Protocol
  • Sample Preparation: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors. Determine protein concentration using a BCA assay.

  • Gel Electrophoresis: Load 20-30 µg of protein per lane on a 12-15% SDS-PAGE gel. Include a pre-stained protein ladder.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the Prepro VIP (111-122) antibody (diluted in blocking buffer) overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

Peptide Competition Assay Protocol
  • Peptide Preparation: Reconstitute the Prepro VIP (111-122) peptide in a suitable solvent (e.g., sterile water or DMSO).

  • Antibody-Peptide Incubation: Prepare two tubes of the primary antibody at the working dilution. To one tube, add the Prepro VIP (111-122) peptide at a 10-100 fold molar excess. To the other tube (negative control), add the same volume of solvent.

  • Incubation: Incubate both tubes for 1-2 hours at room temperature with gentle agitation.

  • Application: Proceed with the respective immunoassay (WB, IHC, or ELISA) using the antibody-peptide mixture and the antibody-only control.

Immunohistochemistry Protocol (Paraffin-Embedded Tissue)
  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

  • Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding with a blocking serum.

  • Primary Antibody Incubation: Incubate sections with the Prepro VIP (111-122) antibody overnight at 4°C.

  • Washing: Wash sections with PBS.

  • Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody.

  • Signal Amplification: Use an avidin-biotin-peroxidase complex (ABC) reagent.

  • Detection: Visualize the signal with a chromogen such as DAB.

  • Counterstaining and Mounting: Counterstain with hematoxylin, dehydrate, and mount.

Indirect ELISA Protocol
  • Coating: Coat a 96-well plate with the Prepro VIP (111-122) peptide or a protein lysate overnight at 4°C.

  • Blocking: Wash the plate and block with 1% BSA in PBS for 1 hour.

  • Primary Antibody Incubation: Add serial dilutions of the Prepro VIP (111-122) antibody and incubate for 2 hours.

  • Washing: Wash the plate with PBST.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour.

  • Detection: Add a TMB substrate and stop the reaction with sulfuric acid.

  • Measurement: Read the absorbance at 450 nm.

Visualizing Experimental Workflows

To further clarify the validation process, the following diagrams illustrate the key experimental workflows.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_gel Electrophoresis & Transfer cluster_detection Immunodetection cluster_result Result Lysate Cell/Tissue Lysate Quantify Protein Quantification Lysate->Quantify Denature Denaturation Quantify->Denature Gel SDS-PAGE Denature->Gel Transfer Membrane Transfer Gel->Transfer Block Blocking Transfer->Block PrimaryAb Primary Antibody (anti-Prepro VIP 111-122) Block->PrimaryAb SecondaryAb Secondary Antibody (HRP) PrimaryAb->SecondaryAb Detect ECL Detection SecondaryAb->Detect Result Specific Band Detect->Result

Caption: Western Blot workflow for specificity validation.

Peptide_Competition_Workflow cluster_incubation Pre-incubation cluster_application Immunoassay Application cluster_results Expected Results Antibody Primary Antibody Peptide Prepro VIP (111-122) Peptide Antibody->Peptide Buffer Buffer (Control) Antibody->Buffer WB_IHC_ELISA Western Blot / IHC / ELISA Peptide->WB_IHC_ELISA Buffer->WB_IHC_ELISA Signal_Loss Signal Abolished WB_IHC_ELISA->Signal_Loss with Peptide Signal_Present Signal Present WB_IHC_ELISA->Signal_Present with Buffer

Caption: Peptide competition assay workflow.

Signaling Pathway Context

The Prepro VIP (111-122) fragment is part of the larger Prepro VIP protein, which undergoes post-translational processing to yield several bioactive peptides, including VIP and Peptide Histidine Methionine (PHM). Understanding this processing pathway is crucial for interpreting antibody validation data.

Prepro_VIP_Processing PreproVIP Prepro VIP ProVIP Pro VIP PreproVIP->ProVIP Signal Peptide Cleavage PHM PHM ProVIP->PHM Proteolytic Cleavage VIP VIP ProVIP->VIP Proteolytic Cleavage Spacer Prepro VIP (111-122) (Spacer Peptide) ProVIP->Spacer Proteolytic Cleavage Other Other Fragments ProVIP->Other Proteolytic Cleavage

Caption: Simplified Prepro VIP processing pathway.

By following this comprehensive validation guide, researchers can confidently assess the specificity of their Prepro VIP (111-122) antibodies, leading to more accurate and impactful scientific discoveries.

The Elusive Role of Prepro VIP (111-122): A Comparative Overview in Immune Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

While direct comparative studies on the effects of the specific peptide Prepro VIP (111-122) across a range of cell lines remain limited in publicly available research, existing literature on larger precursor-derived peptides containing this sequence provides valuable insights into its potential immunomodulatory functions. This guide synthesizes the available experimental data to offer a comparative perspective on the influence of Prepro VIP-related peptides on different immune cell populations.

Prepro Vasoactive Intestinal Polypeptide (Prepro VIP) is a 170-amino acid precursor protein that undergoes proteolytic cleavage to yield several biologically active peptides, including the well-characterized Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[1][2][3] Prepro VIP (111-122) is a smaller peptide fragment that acts as a spacer between PHM and VIP.[1][4] Although its independent functional significance is not yet fully understood, studies on larger peptides that include the 111-122 sequence, such as Peptide Histidine Valine (PHV-42), suggest a role in regulating immune cell activity.[4][5]

Comparative Effects on Murine Immune Cell Subsets

A key study investigated the effects of various prepro-VIP-derived peptides, including VIP, PHM-27, and PHV-42 (which encompasses the Prepro VIP 111-122 sequence), on immune cells isolated from different murine tissues. The findings reveal a generally inhibitory effect on lymphocyte proliferation and natural killer (NK) cell activity, with some tissue-specific differences in potency.[5]

Data Summary
Cell TypeTissue SourcePeptideEffect on DNA Synthesis (Inhibition Range)Effect on NK Cell Activity (Inhibition Range)
LymphocytesSpleenVIP, PHM-27, PHV-4245-30%Not specified for this assay
LymphocytesMesenteric Lymph NodesVIP, PHM-27, PHV-4230-0%Not specified for this assay
LymphocytesPeyer's PatchesVIP, PHM-27, PHV-4230-4%Not specified for this assay
LymphocytesPeripheral BloodVIP, PHM-27, PHV-4230-16%Not specified for this assay
ThymocytesThymusPHM-2727-15% (Significantly more potent)Not specified for this assay
ThymocytesThymusVIP6-0%Not specified for this assay
ThymocytesThymusPHV-4220-8%Not specified for this assay
Natural Killer (NK) CellsNot specifiedVIPNot applicable40-27%
Natural Killer (NK) CellsNot specifiedPHV-42Not applicable22-11%
Natural Killer (NK) CellsNot specifiedPHM-27Not applicable20-8%

Data synthesized from a study on prepro-vasoactive intestinal polypeptide-derived peptides.[5]

Experimental Protocols

The following are the key experimental methodologies employed in the cited research to assess the effects of prepro-VIP-derived peptides.

Lymphocyte Proliferation Assay
  • Cell Isolation: Lymphocytes were isolated from murine spleen, mesenteric lymph nodes, Peyer's patches, thymus, and peripheral blood.

  • Cell Culture: Cells were cultured in appropriate media supplemented with fetal calf serum and antibiotics.

  • Lectin Stimulation: Lymphocyte proliferation was induced by the addition of a lectin, such as phytohemagglutinin (PHA) or concanavalin A (Con A).

  • Peptide Treatment: Various concentrations of VIP, PHM-27, and PHV-42 were added to the cell cultures.

  • Assessment of Proliferation: DNA synthesis was measured by the incorporation of radiolabeled thymidine ([³H]thymidine) into the cellular DNA. The amount of incorporated radioactivity is proportional to the rate of cell proliferation.

  • Data Analysis: The percentage of inhibition of DNA synthesis was calculated by comparing the thymidine incorporation in peptide-treated cells to that in untreated control cells.

Natural Killer (NK) Cell Activity Assay
  • Effector Cell Preparation: NK cells were isolated from the spleens of mice.

  • Target Cell Preparation: YAC-1 lymphoma cells, which are sensitive to NK cell-mediated lysis, were used as target cells. The target cells were labeled with a radioactive isotope, such as chromium-51 (⁵¹Cr).

  • Co-culture: The effector NK cells were co-cultured with the radiolabeled target cells at various effector-to-target cell ratios.

  • Peptide Treatment: Different concentrations of VIP, PHM-27, and PHV-42 were added to the co-culture.

  • Assessment of Cytotoxicity: The amount of ⁵¹Cr released from the lysed target cells into the culture supernatant was measured using a gamma counter.

  • Data Analysis: The percentage of specific lysis was calculated to determine the cytotoxic activity of the NK cells. The inhibitory effect of the peptides was determined by comparing the specific lysis in the presence and absence of the peptides.

Signaling Pathways and Experimental Workflow

The biological effects of VIP and related peptides are primarily mediated through G-protein coupled receptors (GPCRs), specifically VPAC1 and VPAC2.[2][6][7] Activation of these receptors typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels.[2][8] This signaling cascade can influence a variety of cellular processes, including proliferation, differentiation, and apoptosis.[2][6]

VIP_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Prepro_VIP Prepro VIP (111-122) (or related peptide) VPAC_Receptor VPAC Receptor (VPAC1/VPAC2) Prepro_VIP->VPAC_Receptor G_Protein G Protein (Gs) VPAC_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Altered Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) Gene_Expression->Cellular_Response

Generalized VIP signaling pathway, which may be relevant for Prepro VIP-derived peptides.

Experimental_Workflow cluster_isolation Cell Preparation cluster_treatment Experimental Treatment cluster_assay Functional Assays cluster_analysis Data Analysis Tissue Murine Tissues (Spleen, Lymph Nodes, etc.) Cell_Isolation Immune Cell Isolation (Lymphocytes, NK Cells) Tissue->Cell_Isolation Peptide_Treatment Incubation with Prepro VIP-derived Peptides Cell_Isolation->Peptide_Treatment Proliferation_Assay Lymphocyte Proliferation Assay Peptide_Treatment->Proliferation_Assay NK_Assay NK Cell Activity Assay Peptide_Treatment->NK_Assay Data_Quantification Quantification of DNA Synthesis or Cell Lysis Proliferation_Assay->Data_Quantification NK_Assay->Data_Quantification Comparison Comparison to Controls Data_Quantification->Comparison

Workflow for assessing the effects of Prepro VIP-derived peptides on immune cells.

References

A Comparative Analysis: The Biological Inactivity of PreproVIP (111-122) Versus the Potent Activity of VIP

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Executive Summary

Vasoactive Intestinal Peptide (VIP) is a 28-amino acid neuropeptide with a wide array of physiological functions, including the relaxation of smooth muscle, regulation of blood pressure, and modulation of immune responses. It is derived from a larger precursor protein, preproVIP. During the processing of preproVIP, several peptide fragments are generated, including the biologically active VIP and a spacer peptide, PreproVIP (111-122). Experimental evidence, particularly from studies on smooth muscle contractility, has demonstrated that PreproVIP (111-122) is biologically inactive. This guide will delve into the experimental data that substantiates this claim and provide an overview of the signaling pathways that differentiate the active VIP from its inactive precursor fragment.

Data Presentation: VIP vs. PreproVIP (111-122) on Smooth Muscle Relaxation

A key study investigating the biological effects of various PreproVIP-derived peptides on human fallopian tube smooth muscle provides the most direct comparison of the activity of VIP and PreproVIP (111-122). The findings are summarized in the table below.

PeptideConcentration Range TestedObserved Effect on Smooth Muscle Contractility
Vasoactive Intestinal Peptide (VIP) 10⁻⁹ to 10⁻⁶ MDose-dependent inhibition of spontaneous contractions
PreproVIP (111-122) Not specified in abstractNo significant inhibition of smooth muscle activity[1]

Experimental Protocols

The following is a generalized protocol for an in vitro smooth muscle contractility assay, based on standard methodologies used in the field to assess the effects of neuropeptides like VIP. This protocol is representative of the type of experiment that would have been used to determine the biological activity of VIP and PreproVIP (111-122).

Objective: To determine the effect of VIP and PreproVIP (111-122) on the contractility of isolated smooth muscle strips.

Materials:

  • Isolated smooth muscle tissue (e.g., human fallopian tube, uterine myometrium)

  • Krebs-Ringer bicarbonate solution (or similar physiological salt solution)

  • VIP and PreproVIP (111-122) peptide standards

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Carbogen gas (95% O₂, 5% CO₂)

Procedure:

  • Tissue Preparation: Smooth muscle strips (typically 1-2 mm in width and 5-10 mm in length) are dissected from the source tissue in cold physiological salt solution.

  • Mounting: The muscle strips are mounted vertically in organ baths containing physiological salt solution maintained at 37°C and continuously bubbled with carbogen gas. One end of the strip is attached to a fixed hook, and the other end is connected to an isometric force transducer.

  • Equilibration: The muscle strips are allowed to equilibrate for a period of 60-90 minutes under a resting tension (e.g., 1-2 grams). During this time, the bath solution is changed every 15-20 minutes.

  • Induction of Contractions: Spontaneous contractions are often observed in uterine and fallopian tube smooth muscle. If not, or to standardize the response, a contractile agent (e.g., prostaglandin F2α, oxytocin) can be added to the bath to induce a stable level of tone.

  • Peptide Administration: Once a stable baseline of contractile activity is established, increasing concentrations of VIP or PreproVIP (111-122) are added cumulatively to the organ bath.

  • Data Recording: The isometric tension of the muscle strips is continuously recorded throughout the experiment using a data acquisition system.

  • Analysis: The change in contractile force (amplitude and frequency) in response to each concentration of the peptide is measured and compared to the baseline activity. Dose-response curves are then generated to determine the potency (e.g., IC50) of the peptides.

Mandatory Visualization

VIP Signaling Pathway

The biological activity of VIP is mediated through its interaction with specific G protein-coupled receptors, primarily VPAC1 and VPAC2. This interaction initiates a well-characterized intracellular signaling cascade. In contrast, the biological inactivity of PreproVIP (111-122) is attributed to its inability to bind to and activate these receptors.

VIP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VIP VIP VPAC_Receptor VPAC1/VPAC2 Receptor VIP->VPAC_Receptor Binds to G_Protein Gαs Protein VPAC_Receptor->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation Leads to

Caption: The VIP signaling pathway leading to smooth muscle relaxation.

Experimental Workflow

The logical flow of the experimental process to compare the bioactivity of VIP and PreproVIP (111-122) is outlined below.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Strip_Preparation Prepare Muscle Strips Tissue_Isolation->Strip_Preparation Mounting Mount in Organ Bath Strip_Preparation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Baseline Record Baseline Contractions Equilibration->Baseline Peptide_Addition Add Peptides (VIP or PreproVIP 111-122) Baseline->Peptide_Addition Data_Recording Record Contractile Response Peptide_Addition->Data_Recording Dose_Response Generate Dose-Response Curves Data_Recording->Dose_Response Comparison Compare Bioactivity Dose_Response->Comparison

Caption: Workflow for in vitro smooth muscle contractility assay.

Conclusion

The available scientific evidence unequivocally demonstrates that PreproVIP (111-122) is a biologically inactive fragment of the VIP precursor protein. In direct comparative studies, while VIP potently induces smooth muscle relaxation, PreproVIP (111-122) fails to elicit a significant biological response. This inactivity is attributed to its inability to bind to and activate the VPAC receptors, which are essential for initiating the downstream signaling cascade that leads to smooth muscle relaxation. For researchers in pharmacology and drug development, this distinction is critical, as it highlights the specificity of the VIP-receptor interaction and underscores the importance of post-translational processing in generating biologically active neuropeptides. Future research may focus on further elucidating the potential for other PreproVIP fragments to possess as-yet-undiscovered biological roles.

References

Safety Operating Guide

Proper Disposal and Handling of Prepro VIP (111-122), Human

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for researchers, scientists, and drug development professionals regarding the human peptide fragment Prepro VIP (111-122). The focus is on proper disposal procedures, immediate safety protocols, and a summary of its biological context.

Physicochemical Properties

The following table summarizes the key quantitative data for Prepro VIP (111-122).

PropertyValueReference
Amino Acid Sequence Val-Ser-Ser-Asn-Ile-Ser-Glu-Asp-Pro-Val-Pro-Val[1]
Molecular Formula C₅₃H₈₇N₁₃O₂₁[1]
Molecular Weight 1242.35 g/mol (net)[1]
Peptide Purity (HPLC) >97%[1]
Theoretical pI 3.01[1]
GRAVY (Grand Average of Hydropathicity) 0.08[1]

Immediate Safety and Handling Precautions

Due to the limited specific toxicity data for many synthetic peptides, it is crucial to treat Prepro VIP (111-122) as a potentially hazardous material. Adherence to standard laboratory safety protocols is mandatory.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile) at all times.

  • Eye Protection: Use safety glasses or goggles to protect against splashes.

  • Lab Coat: A lab coat or other protective gown is required to prevent skin contact.

Handling Lyophilized Powder:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of the fine powder.

  • Before opening the vial, allow it to equilibrate to room temperature to avoid moisture condensation.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.

  • Eye Contact: Flush eyes with water for at least 15 minutes and seek medical attention.

  • Inhalation: Move to an area with fresh air and seek medical attention.

  • Spills: For liquid spills, absorb with sand or vermiculite. For powder spills, gently cover with absorbent paper to avoid raising dust, then wet the paper before cleaning. Place all cleanup materials in a sealed container for disposal.

Proper Disposal Procedures

All waste contaminated with Prepro VIP (111-122) must be segregated and disposed of as hazardous chemical waste. Never dispose of this material in the regular trash or down the drain.

Step-by-Step Disposal Protocol:

  • Waste Segregation: At the point of generation, separate waste into three dedicated and clearly labeled streams:

    • Solid Waste: Includes contaminated consumables such as pipette tips, tubes, gloves, and absorbent paper.

    • Liquid Waste: Consists of unused or expired Prepro VIP (111-122) solutions and contaminated buffers.

    • Sharps Waste: Needles, syringes, and any other contaminated items that can puncture the skin.

  • Containerization:

    • Solid Waste: Collect in a dedicated, leak-proof container (e.g., high-density polyethylene) that is kept closed when not in use.

    • Liquid Waste: Collect in a dedicated, leak-proof, and chemically resistant container. Ensure compatibility with any solvents used.

    • Sharps Waste: Dispose of immediately in a designated, puncture-resistant, and leak-proof sharps container.

  • Chemical Inactivation (Recommended for Liquid Waste):

    • For an added layer of safety, liquid peptide waste can be chemically inactivated.

    • Inactivation Reagents: Common options include a 10% bleach solution, 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).

    • Procedure: In a chemical fume hood, carefully add the liquid peptide waste to the inactivation solution (a common ratio is 1 part waste to 10 parts inactivation solution). Allow the mixture to stand for a recommended period (e.g., 24 hours) to ensure complete degradation.

  • Institutional Protocols:

    • Follow your institution's specific guidelines for hazardous waste disposal.

    • Contact your Environmental Health and Safety (EHS) department to schedule a pickup for the properly segregated and labeled waste containers.

Experimental Protocols

As Prepro VIP (111-122) is a spacer peptide with no known significant biological function, specific experimental protocols are not widely available.[2] The following is a general protocol for the reconstitution and handling of lyophilized peptides.

Protocol: Reconstitution of Lyophilized Prepro VIP (111-122)

  • Preparation: Don the appropriate PPE (lab coat, safety goggles, and chemical-resistant gloves) and perform all work in a chemical fume hood or a well-ventilated area.

  • Equilibration: Allow the vial of lyophilized Prepro VIP (111-122) to reach room temperature before opening to prevent condensation.

  • Reconstitution:

    • Carefully open the vial.

    • Add the appropriate solvent. For many peptides, sterile, distilled water or a specific buffer is suitable. The choice of solvent should be based on the peptide's properties and the experimental requirements.

    • Gently swirl or vortex the vial to ensure the peptide dissolves completely. Avoid vigorous shaking, which can lead to peptide aggregation.

  • Storage of Reconstituted Peptide:

    • For long-term storage, it is recommended to store the peptide in lyophilized form at -20°C or -80°C.

    • Once reconstituted, store the solution as recommended by the manufacturer, typically at -20°C or -80°C, to maintain stability. Avoid repeated freeze-thaw cycles by aliquoting the solution.

Biological Context and Signaling Pathways

Prepro VIP (111-122) is a peptide fragment derived from the precursor protein, prepro-vasoactive intestinal peptide (prepro-VIP).[3] This precursor is proteolytically cleaved to produce several bioactive peptides, most notably Vasoactive Intestinal Peptide (VIP) and Peptide Histidine Methionine (PHM).[3][4]

Prepro VIP (111-122) itself is considered a "spacer peptide" that is situated between the PHM and VIP sequences within the precursor.[2] Studies have indicated that, unlike VIP, Prepro VIP (111-122) does not have a significant biological effect, such as the inhibition of smooth muscle activity.[5] As it has no known functional significance, there is no established signaling pathway directly associated with Prepro VIP (111-122).

The diagram below illustrates the processing of the Prepro VIP precursor into its various peptide fragments.

PreproVIP_Processing precursor Prepro-VIP (170 aa) pro_vip Pro-VIP precursor->pro_vip Signal Peptidase frag1 Prepro-VIP (22-79) pro_vip->frag1 Prohormone Convertases phm PHM (81-107) pro_vip->phm Prohormone Convertases spacer Prepro-VIP (111-122) (Spacer Peptide) pro_vip->spacer Prohormone Convertases vip VIP (125-152) pro_vip->vip Prohormone Convertases frag2 Prepro-VIP (156-170) pro_vip->frag2 Prohormone Convertases

Processing of the Prepro-VIP precursor protein.

The following diagram illustrates the general experimental workflow for handling a lyophilized peptide like Prepro VIP (111-122).

Peptide_Workflow start Start: Receive Lyophilized Peptide ppe 1. Don Appropriate PPE start->ppe hood 2. Prepare Work Area in Ventilated Hood ppe->hood equilibrate 3. Equilibrate Vial to Room Temperature hood->equilibrate reconstitute 4. Reconstitute Peptide with Appropriate Solvent equilibrate->reconstitute experiment 5. Perform Experiment reconstitute->experiment decontaminate 6. Decontaminate Work Surfaces experiment->decontaminate segregate 7. Segregate Waste (Solid, Liquid, Sharps) decontaminate->segregate dispose 8. Dispose of Waste According to Institutional Guidelines segregate->dispose end End dispose->end

General workflow for handling lyophilized peptides.

References

Essential Safety and Logistics for Handling Prepro VIP (111-122), human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount when handling chemical compounds like Prepro VIP (111-122), human. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures for safe handling, and appropriate disposal methods.

Hazard Identification and General Precautions
Personal Protective Equipment (PPE)

Consistent and correct use of PPE is the primary method for protecting laboratory personnel. A risk assessment should be conducted for the specific tasks involving this peptide to determine the full scope of necessary PPE.[7]

PPE CategoryMinimum RequirementRecommended for Higher Concentrations or Aerosol Generation
Body Protection Laboratory coat.Chemical-resistant or disposable coveralls.
Hand Protection Disposable nitrile gloves (double gloving is a good practice). Gloves must be inspected prior to use.[1]Silver Shield gloves under disposable nitrile gloves for enhanced protection.
Eye & Face Protection Safety glasses with side-shields (marked with "Z87" or conforming to EN 166 in the EU).[1][7]Full-face shield or safety goggles for splash hazards.
Respiratory Protection Not generally required for small quantities in a well-ventilated area.[7]An N95 respirator or higher (e.g., a full-face air-purifying respirator) should be used if there is a risk of aerosolization or when handling larger quantities of the powdered peptide.[1][7]
Foot Protection Closed-toe shoes.Chemical-resistant boots.
Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Don Appropriate PPE: Before handling, ensure all required PPE is correctly worn.

  • Prepare a Sanitized Workspace: Work in a well-ventilated area, such as a chemical fume hood, especially when handling the lyophilized powder to avoid inhalation.[1][8][9]

  • Gather Materials: Have all necessary sterile materials ready, including vials, pipettes, and appropriate solvents.

2. Handling the Lyophilized Peptide:

  • Equilibration: Before opening, allow the vial of the lyophilized peptide to reach room temperature in a desiccator to prevent condensation, as peptides can be hygroscopic.[6]

  • Weighing: If required, weigh the peptide quickly in a controlled environment to minimize exposure to air and moisture.[6]

  • Reconstitution:

    • Use a suitable solvent as recommended by the supplier. For many peptides, sterile, distilled water or a specific buffer is appropriate.

    • Slowly add the solvent to the vial, allowing it to run down the side to avoid foaming.

    • Gently swirl or vortex to dissolve the peptide. Sonication may be used if necessary.[6] Avoid vigorous shaking.

3. Experimental Use:

  • Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, it is recommended to create single-use aliquots of the reconstituted solution.[2][8]

  • Storage of Solutions: Store peptide solutions at -20°C or -80°C for long-term stability.[2][6][8] For short-term storage, 2-8°C may be acceptable, but refer to the supplier's specific recommendations.

Disposal Plan

Proper disposal of waste is crucial to prevent environmental contamination and ensure safety.

  • Solid Waste: All contaminated solid waste, including gloves, pipette tips, and empty vials, should be collected in a designated and clearly labeled biohazard or chemical waste container.[7]

  • Liquid Waste: Unused or waste solutions of this compound should be collected in a labeled waste container.[7] Do not discharge into drains.[1] Consult your institution's Environmental Health and Safety (EHS) office for specific protocols on chemical deactivation and disposal.[7][9]

Emergency Procedures

In case of accidental exposure, follow these first-aid measures immediately:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[1]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.[1]

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate a typical workflow for handling peptides and a relevant biological pathway associated with the broader Vasoactive Intestinal Peptide (VIP) system.

G Experimental Workflow for Safe Peptide Handling cluster_prep Preparation cluster_handling Peptide Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Sanitized Workspace (e.g., Fume Hood) prep1->prep2 prep3 Gather Sterile Materials prep2->prep3 handle1 Reconstitute Lyophilized Peptide prep3->handle1 handle2 Aliquot into Working Solutions handle1->handle2 handle3 Perform Experiment handle2->handle3 clean1 Decontaminate Workspace handle3->clean1 clean2 Segregate & Dispose of Waste (Solid & Liquid) clean1->clean2

Caption: A standard workflow for the safe handling of peptides in a laboratory setting.

Vasoactive Intestinal Peptide (VIP), from which Prepro VIP is derived, is known to exert its effects through G protein-coupled receptors, primarily VPAC1 and VPAC2.[10] This activation often leads to the stimulation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP).[11]

G Simplified VIP Signaling Pathway VIP Vasoactive Intestinal Peptide (VIP) Receptor VPAC Receptor (GPCR) VIP->Receptor G_Protein Gs Protein Receptor->G_Protein activates AC Adenylyl Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA activates Response Cellular Response (e.g., smooth muscle relaxation, ion secretion) PKA->Response phosphorylates targets leading to

Caption: A simplified diagram of the VIP-mediated cAMP signaling pathway.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prepro VIP (111-122), human
Reactant of Route 2
Prepro VIP (111-122), human

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.